molecular formula C10H13NO2S B181110 1-(Phenylsulfonyl)pyrrolidine CAS No. 5033-22-7

1-(Phenylsulfonyl)pyrrolidine

Cat. No.: B181110
CAS No.: 5033-22-7
M. Wt: 211.28 g/mol
InChI Key: DSWRVRWIXRRDLN-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrolidine is a versatile sulfonamide-based building block in organic and medicinal chemistry. Its core value lies in its role as a key synthetic intermediate for constructing biologically active molecules, particularly in the development of novel therapeutic agents. The phenylsulfonyl group attached to the pyrrolidine nitrogen is a privileged pharmacophore found in compounds that act as potent antagonists for specific G-protein coupled receptors (GPCRs). This scaffold has demonstrated significant research value in the exploration of thromboxane A2 (TXA2) receptor antagonists. TXA2 is a potent mediator in acute life-threatening disorders, and antagonists are investigated for treating cardiovascular diseases and asthma. In this context, this compound serves as a fundamental structural motif, with research showing that optimized derivatives can exhibit excellent efficacy in inhibiting platelet aggregation and vascular contraction. Furthermore, the phenylsulfonyl-pyrrolidine motif aligns with canonical pharmacophore models for other aminergic receptors. It contributes key hydrophobic and hydrogen bond acceptor features that are critical for molecular recognition and binding affinity. This makes it a valuable template in hit-to-lead optimization campaigns for central nervous system (CNS) targets, providing researchers with a proven starting point for the design of new ligands.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWRVRWIXRRDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289055
Record name 1-(phenylsulfonyl)pyrrolidine
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5033-22-7
Record name 1-(Phenylsulfonyl)pyrrolidine
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Record name 1-(Phenylsulfonyl)pyrrolidine
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Record name 5033-22-7
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Record name 1-(phenylsulfonyl)pyrrolidine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 1-(Phenylsulfonyl)pyrrolidine, a key building block in medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 5033-22-7 , is a sulfonamide derivative that serves as a versatile synthetic intermediate.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 5033-22-7[1]
Molecular Formula C₁₀H₁₃NO₂S[2]
Molecular Weight 211.28 g/mol [1][2]
IUPAC Name 1-(benzenesulfonyl)pyrrolidine[2]
Synonyms 1-(phenylsulphonyl)pyrrolidine, N-benzenesulfonyl pyrrolidine[2]
InChI Key DSWRVRWIXRRDLN-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueSource
XLogP3 1.6[2]
Topological Polar Surface Area 45.8 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Spectroscopic Data

While specific experimental spectra for this compound are not widely published, spectroscopic data is crucial for its characterization. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, with an expected monoisotopic mass of approximately 211.0667 g/mol .[3] ¹³C NMR and ¹⁵N NMR spectral data have been recorded for this compound, though the spectra are not publicly available.[2]

Synthesis of this compound

The most direct method for synthesizing this compound is through the N-sulfonylation of pyrrolidine.[1] This involves the reaction of pyrrolidine with benzenesulfonyl chloride.

Representative Experimental Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from procedures for analogous compounds.

Materials:

  • Pyrrolidine

  • Benzenesulfonyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane or other suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzenesulfonyl chloride (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyrrolidine (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product may be further purified by column chromatography or recrystallization.

G cluster_workflow Synthesis Workflow Start Start Dissolve Dissolve Benzenesulfonyl Chloride in Dichloromethane Start->Dissolve Add_Base Add Triethylamine Dissolve->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Pyrrolidine Add Pyrrolidine Cool->Add_Pyrrolidine React Stir at Room Temperature (4-6 hours) Add_Pyrrolidine->React Quench Quench with 1M HCl React->Quench Workup Aqueous Workup (Separation, Washes) Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purification (Chromatography/Recrystallization) Dry_Concentrate->Purify End End Purify->End

Caption: General workflow for the synthesis of this compound.

Safety Information

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the phenylsulfonyl group attached to the pyrrolidine nitrogen, which is considered a privileged pharmacophore.[1] This scaffold is found in compounds that act as potent antagonists for specific G-protein coupled receptors (GPCRs).[1]

Thromboxane A2 (TXA2) Receptor Antagonism

Significant research has utilized the this compound motif in the development of thromboxane A2 (TXA2) receptor antagonists.[1] TXA2 is a potent mediator in various cardiovascular diseases and asthma.[1] Antagonists of the TXA2 receptor (a GPCR) can inhibit platelet aggregation and vascular contraction, making them promising therapeutic agents.[1]

The signaling pathway of the Thromboxane A2 receptor (TP receptor) is a classic example of a GPCR cascade.

G cluster_pathway Thromboxane A2 Receptor Signaling Pathway TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Binds G_Protein Heterotrimeric G-protein (Gq/G13) TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_Release->Response PKC->Response

Caption: Simplified Thromboxane A2 (TP) receptor signaling pathway.

References

An In-depth Technical Guide to 1-(Phenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Phenylsulfonyl)pyrrolidine, a versatile sulfonamide-based building block. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide details the compound's core properties, experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Core Compound Information

This compound is a synthetic organic compound that serves as a key intermediate in the construction of more complex, biologically active molecules.[1] The phenylsulfonyl group attached to the pyrrolidine nitrogen is a recognized pharmacophore in compounds designed as antagonists for G-protein coupled receptors (GPCRs), highlighting its significance in medicinal chemistry.[1]

Molecular Formula: C₁₀H₁₃NO₂S[2]

Molecular Weight: 211.28 g/mol [1][2]

Synonyms: 1-(benzenesulfonyl)pyrrolidine, (Pyrrolidinyl)(phenyl)sulfone[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its closely related analogs.

PropertyValueNotes
Molecular Formula C₁₀H₁₃NO₂S[2]
Molecular Weight 211.28 g/mol Computed by PubChem.[2]
CAS Number 5033-22-7[1][2]
Melting Point 88-91 °CData for the related compound 1-(Phenylsulfonyl)pyrrole.[3][4]
Boiling Point Not Available-
Density Not Available-
InChI Key DSWRVRWIXRRDLN-UHFFFAOYSA-N[1][2]

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for their application in research and development. Below are representative protocols for synthesis and analysis, adapted from established methods for analogous compounds.

1. Synthesis Protocol: N-Sulfonylation of Pyrrolidine

The most direct method for synthesizing this compound is through the reaction of pyrrolidine with benzenesulfonyl chloride.[5] A similar, detailed procedure is provided for a substituted analog, which can be adapted for the parent compound.

Objective: To synthesize an N-arylsulfonylpyrrolidine derivative via sulfonamide bond formation.

Materials:

  • Benzenesulfonyl chloride (or a substituted derivative like 2,5-dibromobenzenesulfonyl chloride)

  • Pyrrolidine

  • A suitable base (e.g., Triethylamine)

  • A suitable solvent (e.g., Dichloromethane)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure (adapted from a similar synthesis[6]):

  • Reaction Setup: In a round-bottom flask, dissolve benzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Amine Addition: Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding 1M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.[7]

2. Analytical Characterization Protocol

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods is employed.

Objective: To verify the structure and assess the purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration of peaks in the ¹H spectrum, and the number of signals in the ¹³C spectrum will help confirm the molecular structure.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly onto an ATR crystal.[8]

    • Analysis: Acquire the IR spectrum. Characteristic peaks for the sulfonyl group (S=O stretches) and the C-N and C-H bonds of the pyrrolidine and phenyl rings will be present.[9]

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI).[8]

    • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. The fragmentation pattern can provide further structural information.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.[8]

    • Analysis: Develop a suitable method to determine the purity of the compound by measuring the area of the product peak relative to any impurity peaks.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start_end start_end process process input input output output Pyrrolidine Pyrrolidine Reaction N-Sulfonylation Reaction Pyrrolidine->Reaction BenzenesulfonylCl Benzenesulfonyl Chloride BenzenesulfonylCl->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Chromatography) CrudeProduct->Purification PureProduct Pure This compound Purification->PureProduct Analysis Structural & Purity Analysis (NMR, MS, HPLC) PureProduct->Analysis FinalData Characterization Data Analysis->FinalData

Caption: Synthesis and Purification Workflow for this compound.

Analysis_Logic start start decision decision method method result result A Synthesized Product B Molecular Weight? A->B C Mass Spectrometry B->C Yes D Correct MW? C->D E Functional Groups? D->E Yes O Re-purify or Re-synthesize D->O No F FTIR Spectroscopy E->F Yes G Expected Bonds? F->G H Proton/Carbon Environment? G->H Yes G->O No I NMR Spectroscopy H->I Yes J Correct Structure? I->J K Purity? J->K Yes J->O No L HPLC K->L Yes M Purity > 95%? L->M N Final Product Confirmed M->N Yes M->O No

Caption: Logical Flow for the Analytical Characterization of Synthesized Product.

References

Technical Guide: Physical and Structural Properties of 1-(Benzenesulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical, structural, and spectroscopic properties of 1-(benzenesulfonyl)pyrrolidine. It includes a summary of available quantitative data, detailed experimental protocols for the determination of its physicochemical properties, and a description of a common synthetic route. Additionally, this guide explores the role of the benzenesulfonylpyrrolidine scaffold in medicinal chemistry, particularly as a pharmacophore for thromboxane A2 (TXA2) receptor antagonists.

Chemical Identity and Physical Properties

1-(Benzenesulfonyl)pyrrolidine is a sulfonamide derivative that serves as a versatile building block in organic and medicinal chemistry. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for 1-(Benzenesulfonyl)pyrrolidine

IdentifierValueSource
IUPAC Name 1-(benzenesulfonyl)pyrrolidinePubChem
CAS Number 5033-22-7PubChem
Molecular Formula C₁₀H₁₃NO₂SPubChem
Molecular Weight 211.28 g/mol PubChem
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=CC=C2PubChem
InChI Key DSWRVRWIXRRDLN-UHFFFAOYSA-NPubChem

Table 2: Computed Physical Properties of 1-(Benzenesulfonyl)pyrrolidine

PropertyValueNotes
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Soluble in some organic solvents like dichloromethane, less soluble in water. The presence of the sulfonyl group may enhance solubility in polar solvents.
XLogP3 1.6Computed by XLogP3 3.0
Hydrogen Bond Donor Count 0Computed by Cactvs
Hydrogen Bond Acceptor Count 2Computed by Cactvs
Rotatable Bond Count 1Computed by Cactvs
Topological Polar Surface Area 45.8 ŲComputed by Cactvs

Synthesis Protocol

A standard method for the synthesis of 1-(benzenesulfonyl)pyrrolidine involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)pyrrolidine

  • Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.1 equivalents) and a suitable base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. To this cooled solution, add benzenesulfonyl chloride (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1M HCl). Separate the organic layer.

  • Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Properties and Characterization

While specific experimental spectra for 1-(benzenesulfonyl)pyrrolidine are not widely published, the expected spectral characteristics can be inferred from its structure. The following sections detail the general experimental protocols for obtaining such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show multiplets for the pyrrolidine ring protons and multiplets in the aromatic region for the phenyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrrolidine ring and the benzenesulfonyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to a depth of about 4-5 cm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard parameters. A common internal standard is tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of 1-(benzenesulfonyl)pyrrolidine is expected to exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) and the aromatic ring (C=C and C-H stretching).

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid compound in a volatile organic solvent (e.g., methylene chloride or acetone). Apply a drop of this solution to a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized, commonly using techniques like electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Role in Drug Discovery: Thromboxane A2 Receptor Antagonism

The 1-(benzenesulfonyl)pyrrolidine scaffold is a key pharmacophore in the development of antagonists for G-protein coupled receptors, notably the thromboxane A2 (TXA2) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its antagonists are investigated for treating cardiovascular diseases.

Pharmacophore Model for TXA2 Receptor Antagonists

Pharmacophore models for TXA2 receptor antagonists have been developed to understand the key structural features required for binding and activity. These models typically highlight the importance of hydrophobic regions, hydrogen bond acceptors, and an aromatic ring system. The 1-(benzenesulfonyl)pyrrolidine moiety contributes to these critical features.

Thromboxane_A2_Antagonist_Pharmacophore cluster_ligand 1-(Benzenesulfonyl)pyrrolidine Scaffold cluster_receptor TXA2 Receptor Binding Site Scaffold Phenyl Phenyl Group (Hydrophobic/Aromatic) Sulfonyl Sulfonyl Group (H-Bond Acceptor) HydrophobicPocket1 Hydrophobic Pocket Phenyl->HydrophobicPocket1 Hydrophobic Interaction AromaticSite Aromatic Binding Site Phenyl->AromaticSite Aromatic Interaction Pyrrolidine Pyrrolidine Ring (Hydrophobic) HBA_Site H-Bond Acceptor Site Sulfonyl->HBA_Site Hydrogen Bonding HydrophobicPocket2 Hydrophobic Pocket Pyrrolidine->HydrophobicPocket2 Hydrophobic Interaction Receptor

Caption: Logical diagram of the pharmacophore interactions between the 1-(benzenesulfonyl)pyrrolidine scaffold and the thromboxane A2 receptor binding site.

Experimental Workflow for Lead Optimization

The development of novel TXA2 receptor antagonists often follows a structured workflow, starting from a lead compound containing the 1-(benzenesulfonyl)pyrrolidine core.

Lead_Optimization_Workflow A Lead Compound (e.g., containing 1-benzenesulfonyl-pyrrolidine) B Pharmacophore Modeling & Virtual Screening A->B C Synthesis of Analogs B->C D In Vitro Binding Assays C->D E Structure-Activity Relationship (SAR) Analysis D->E E->C Iterative Design F Lead Optimization E->F G In Vivo Efficacy & Toxicity Studies F->G

An In-depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)pyrrolidine from Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(phenylsulfonyl)pyrrolidine, a key intermediate in the development of various biologically active molecules. The document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a versatile chemical building block widely utilized in organic and medicinal chemistry.[1] Its structural motif, featuring a phenylsulfonyl group attached to a pyrrolidine ring, is a privileged scaffold found in numerous compounds with significant therapeutic potential. This includes potent antagonists for G-protein coupled receptors (GPCRs), such as thromboxane A2 (TXA2) receptor antagonists, which are under investigation for the treatment of cardiovascular diseases and asthma.[1] The inherent properties of the phenylsulfonyl-pyrrolidine core make it a valuable template in the design and optimization of novel drug candidates.

Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound is the N-sulfonylation of pyrrolidine with benzenesulfonyl chloride. This reaction forms a stable sulfonamide bond and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Synthesis Pathway Synthesis of this compound cluster_reactants Reactants cluster_products Products Pyrrolidine Pyrrolidine Plus1 + BenzenesulfonylChloride Benzenesulfonyl Chloride Arrow Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) BenzenesulfonylChloride->Arrow Product This compound Plus2 + Byproduct Triethylammonium Chloride Reaction Mechanism Mechanism of N-Sulfonylation Pyrrolidine Pyrrolidine Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate Nucleophilic Attack BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Intermediate Chloride_ion Cl- Intermediate->Chloride_ion Protonated_Product Protonated Product Intermediate->Protonated_Product Elimination of Cl- Product This compound Protonated_Product->Product Deprotonation Base_HCl Base-HCl (Et3NH+Cl-) Protonated_Product->Base_HCl Base Base (Et3N) Base->Product Experimental Workflow Experimental Workflow for Synthesis A Dissolve Pyrrolidine & Triethylamine in DCM B Cool to 0°C A->B C Add Benzenesulfonyl Chloride solution dropwise B->C D Warm to RT and stir for 4-6h C->D E Monitor reaction by TLC D->E F Quench with 1M HCl E->F Reaction complete G Separate organic layer F->G H Wash with NaHCO3 and Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Purify product J->K

References

A Technical Guide to 1-(Phenylsulfonyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)pyrrolidine, with the IUPAC name 1-(benzenesulfonyl)pyrrolidine , is a pivotal sulfonamide-based heterocyclic compound that serves as a versatile building block in the realms of organic synthesis and medicinal chemistry.[1] Its structural motif is of significant interest due to its prevalence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its critical role as a synthetic intermediate, particularly in the development of novel therapeutic agents such as thromboxane A₂ (TXA₂) receptor antagonists.

Chemical Identity and Physical Properties

PropertyValueSource
IUPAC Name 1-(benzenesulfonyl)pyrrolidine[1][2]
Molecular Formula C₁₀H₁₃NO₂S[2]
Molecular Weight 211.28 g/mol [1][2]
CAS Number 5033-22-7[2]
XLogP3 1.6[2]
Topological Polar Surface Area 45.8 Ų[2]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Note: The physical properties listed above, apart from the molecular formula and weight, are computationally predicted and should be used as estimates.

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Synthesis_Workflow cluster_reagents Reagents cluster_process Process Pyrrolidine Pyrrolidine Reaction Reaction at 0 °C to Room Temp Pyrrolidine->Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for N-sulfonylation of secondary amines.

Materials:

  • Pyrrolidine (1.0 eq)

  • Benzenesulfonyl chloride (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq) in a separate portion of anhydrous dichloromethane and add it dropwise to the cooled pyrrolidine solution via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer successively with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Role in Medicinal Chemistry and Drug Development

The phenylsulfonyl-pyrrolidine scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a key intermediate in synthesizing compounds targeting G-protein coupled receptors (GPCRs).[1]

Thromboxane A₂ (TXA₂) Receptor Antagonists

One of the most significant applications of this compound is in the development of Thromboxane A₂ (TXA₂) receptor antagonists.[1] TXA₂ is a potent signaling lipid that mediates platelet aggregation and vasoconstriction.[1] Antagonizing its receptor is a key therapeutic strategy for cardiovascular and inflammatory diseases like asthma.[1]

TXA2_Signaling_Pathway AA Arachidonic Acid COX COX-1/COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 TXAS TXA₂ Synthase PGH2->TXAS TXA2 Thromboxane A₂ (TXA₂) TXAS->TXA2 TP_Receptor TP Receptor (Thromboxane Receptor) TXA2->TP_Receptor binds to Gq_Protein Gq Protein Activation TP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC Ca_Increase ↑ Intracellular Ca²⁺ PLC->Ca_Increase Response Platelet Aggregation Vasoconstriction Ca_Increase->Response Antagonist Antagonist (derived from This compound) Antagonist->TP_Receptor blocks

Caption: Simplified signaling pathway of Thromboxane A₂ and the inhibitory action of its antagonists.

The this compound core serves as a foundational scaffold. By introducing various functional groups onto the pyrrolidine ring or the phenyl ring, chemists can fine-tune the molecule's binding affinity and selectivity for the TXA₂ receptor, leading to the development of potent and effective drug candidates.

Drug_Development_Logic Scaffold This compound (Core Scaffold) Derivatization Chemical Modification (Substitution on rings) Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Receptor Binding Assays) Library->Screening Lead Lead Compound (High Affinity & Selectivity) Screening->Lead Optimization Lead Optimization (ADME/Tox Properties) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical workflow for using this compound in drug development.

Conclusion

1-(Benzenesulfonyl)pyrrolidine is a compound of high strategic value in synthetic and medicinal chemistry. Its straightforward synthesis and the biological significance of its core structure make it an indispensable tool for researchers. The continued exploration of derivatives built upon this scaffold holds significant promise for the discovery of new therapeutics, particularly for cardiovascular and inflammatory disorders. This guide serves as a foundational resource for professionals engaged in these research and development endeavors.

References

1-(Phenylsulfonyl)pyrrolidine spectral data interpretation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 1-(Phenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for this compound (CAS: 5033-22-7), a key synthetic intermediate in medicinal chemistry.[1] While experimental spectra are not widely available in public databases, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for data acquisition.

Compound Identification

  • IUPAC Name: 1-(benzenesulfonyl)pyrrolidine[2]

  • Molecular Formula: C₁₀H₁₃NO₂S[2]

  • Molecular Weight: 211.28 g/mol [2]

  • Structure:

    alt text

    (Image Source: PubChem CID 246138)

Predicted Spectral Data

The following tables summarize the expected quantitative data from key spectroscopic analyses. This data is predicted based on the compound's structure and typical values for its constituent functional groups.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecule's molecular weight and characteristic fragment ions resulting from the cleavage of the phenylsulfonyl and pyrrolidine moieties.

Table 1: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio) Ion Predicted Fragmentation Pathway
211 [M]⁺ Molecular Ion
141 [M - C₄H₈N]⁺ Loss of the pyrrolidine ring (α-cleavage)
77 [C₆H₅]⁺ Phenyl group fragment

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.75 - 7.85 Multiplet 2H Phenyl H (ortho to SO₂)
~ 7.50 - 7.65 Multiplet 3H Phenyl H (meta and para to SO₂)
~ 3.25 - 3.35 Multiplet 4H Pyrrolidine H (α to N)

| ~ 1.80 - 1.90 | Multiplet | 4H | Pyrrolidine H (β to N) |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 138 Phenyl C (ipso, attached to SO₂)
~ 133 Phenyl C (para to SO₂)
~ 129 Phenyl C (meta to SO₂)
~ 127 Phenyl C (ortho to SO₂)
~ 48 Pyrrolidine C (α to N)

| ~ 25 | Pyrrolidine C (β to N) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
~ 3060 Medium Aromatic C-H Stretch
~ 2970, 2875 Medium Aliphatic C-H Stretch
~ 1585 Medium Aromatic C=C Stretch
~ 1350 Strong S=O Asymmetric Stretch (Sulfonyl)
~ 1160 Strong S=O Symmetric Stretch (Sulfonyl)

| ~ 750, 690 | Strong | Aromatic C-H Bending |

Experimental Protocols

The following sections detail standardized protocols for acquiring the spectral data discussed above.

Mass Spectrometry (Electron Impact - EI)
  • Sample Preparation: Dissolve a small quantity of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Ionization Mode: Electron Impact (EI).

    • Ion Source Temperature: ~200-250 °C.

    • Electron Energy: 70 eV.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

    • The molecules are ionized and fragmented in the gas phase.[3]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.[3]

    • Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the compound.[4]

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup (¹H and ¹³C NMR):

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the instrument.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set appropriate parameters, including spectral width (~12 ppm), acquisition time (~2-4 seconds), and a relaxation delay (~1-2 seconds).

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Data Acquisition:

    • Use a standard single-pulse experiment with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[5]

    • Set a wider spectral width (~220-250 ppm) to cover the entire range of ¹³C chemical shifts.[6]

    • A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.[4]

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation: As this compound is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Ensure the ATR crystal is clean before sample placement.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7]

    • Process the data to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Structural Confirmation Workflow

The collective data from these spectroscopic methods provides a robust confirmation of the structure of this compound. The logical relationship between the data and the molecular structure is visualized below.

G Figure 1: Structural Elucidation Workflow cluster_legend Legend MS Mass Spectrometry MW Molecular Weight (211.28) MS->MW Frags Key Fragments (m/z 141, 77, 70) MS->Frags NMR NMR (¹H & ¹³C) Connectivity C-H Framework (Connectivity & Environments) NMR->Connectivity IR IR Spectroscopy FuncGroups Functional Groups (SO₂, Aromatic, Alkane) IR->FuncGroups Structure Confirmed Structure: This compound MW->Structure Frags->Structure FuncGroups->Structure Connectivity->Structure key_tech Technique key_data Derived Data key_ms MS Data key_ir IR Data key_nmr NMR Data

Caption: Structural elucidation workflow for this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-(Phenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(phenylsulfonyl)pyrrolidine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed summary of spectral data, experimental protocols, and a visual representation of the analytical workflow.

Introduction to this compound and its Spectroscopic Analysis

This compound, a sulfonamide derivative, is a valuable building block in organic synthesis and medicinal chemistry. The precise determination of its molecular structure is paramount for its application in the development of novel compounds. NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure confirmation. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data has been compiled from peer-reviewed literature and provides a clear reference for the chemical shifts (δ) of the protons and carbons in the molecule.

Table 1: ¹H NMR Spectral Data of this compound
Protons (Position)Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl H (ortho)7.94 – 7.76m2H
Phenyl H (meta, para)7.55m3H
Pyrrolidine H (α to N)3.25t4H
Pyrrolidine H (β to N)1.87 – 1.68m4H

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from[1].

Table 2: ¹³C NMR Spectral Data of this compound
Carbon (Position)Chemical Shift (δ, ppm)
Phenyl C (ipso)137.01
Phenyl C (para)132.49
Phenyl C (ortho)129.00
Phenyl C (meta)127.56
Pyrrolidine C (α to N)48.19
Pyrrolidine C (β to N)25.03

Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm). Data sourced from[1].

Experimental Protocols

The following sections detail the methodologies for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

A standard protocol for the preparation of an organic compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Dissolution: Gently vortex or shake the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

NMR Spectra Acquisition

The NMR spectra are typically acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS)

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS)

  • Pulse Sequence: A standard proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 0 to 200 ppm

Workflow for NMR Spectrum Analysis

The logical workflow for the analysis of the NMR spectra of this compound is depicted in the following diagram. This process outlines the key steps from sample preparation to final structural confirmation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Confirmation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase Correction F->G H Baseline Correction G->H I Referencing to TMS H->I J Chemical Shift Analysis I->J K Integration (1H) I->K L Multiplicity Analysis (1H) I->L M Peak Assignment J->M K->M L->M N Structural Elucidation M->N

Caption: Workflow for the NMR analysis of this compound.

Spectral Interpretation

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound displays four distinct regions of signals. The downfield region, between 7.55 and 7.94 ppm, corresponds to the protons of the phenyl group. The two protons ortho to the sulfonyl group are shifted further downfield due to the electron-withdrawing nature of the SO₂ group. The protons of the pyrrolidine ring appear as two multiplets. The triplet at 3.25 ppm is assigned to the four protons on the carbons adjacent to the nitrogen atom (α-protons). The upfield multiplet between 1.68 and 1.87 ppm corresponds to the four protons on the β-carbons of the pyrrolidine ring.

¹³C NMR Spectrum:

The ¹³C NMR spectrum shows six signals, consistent with the six unique carbon environments in the molecule. The four signals in the aromatic region (127.56-137.01 ppm) correspond to the carbons of the phenyl ring. The ipso-carbon, directly attached to the sulfonyl group, is the most deshielded. The two signals in the aliphatic region, at 48.19 and 25.03 ppm, are assigned to the α and β carbons of the pyrrolidine ring, respectively. The carbon α to the nitrogen is deshielded due to the direct attachment to the electronegative nitrogen atom.

This comprehensive guide provides the necessary data and protocols for the confident identification and characterization of this compound using ¹H and ¹³C NMR spectroscopy.

References

A Technical Guide to the Infrared (IR) Spectroscopy of N-Sulfonylated Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of N-sulfonylated pyrrolidines. This class of compounds is of significant interest in medicinal chemistry and drug development, making a thorough understanding of their spectroscopic properties essential for synthesis confirmation, purity assessment, and structural elucidation. This document outlines characteristic vibrational frequencies, detailed experimental protocols, and visual workflows to aid in the analysis of these molecules.

Core Principles of IR Spectroscopy for N-Sulfonylated Pyrrolidines

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule, which induces vibrational transitions in its covalent bonds. Each functional group within a molecule possesses a unique set of vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies. For N-sulfonylated pyrrolidines, the key functional groups that give rise to characteristic absorption bands are the sulfonamide group (SO₂-N), the pyrrolidine ring (C-N and C-H bonds), and any substituents on the sulfonyl group (e.g., aromatic rings).

The analysis of an IR spectrum allows for the identification of these functional groups, providing valuable information about the molecular structure. The primary regions of interest in the IR spectrum for N-sulfonylated pyrrolidines are:

  • 3000-2850 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring.

  • 1370-1315 cm⁻¹ and 1180-1145 cm⁻¹: Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively. These are typically strong and sharp absorptions and are highly diagnostic.

  • Around 925-900 cm⁻¹: S-N stretching vibration of the sulfonamide group.

  • Aromatic regions (if applicable): For N-arylsulfonylated pyrrolidines, characteristic bands for aromatic C-H and C=C stretching will also be present.

Quantitative Data Summary

The following table summarizes the characteristic IR absorption frequencies for key vibrational modes in N-sulfonylated pyrrolidines. These values are compiled from various spectroscopic studies and provide a reference range for the identification of these compounds.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Sulfonamide (SO₂-N) S=O Asymmetric Stretch1370 - 1315StrongOne of the most prominent and reliable bands for identifying the sulfonamide group.[1][2]
S=O Symmetric Stretch1187 - 1147StrongThe second strong band characteristic of the sulfonyl group.[2]
S-N Stretch924 - 906MediumUseful for confirming the sulfonamide linkage.[2][3]
Pyrrolidine Ring C-H Stretch (Aliphatic)3000 - 2850Medium to StrongThese bands confirm the presence of the saturated heterocyclic ring.[4][5]
CH₂ Scissoring (Bending)~1470 - 1450MediumPart of the fingerprint region, indicative of the methylene groups in the pyrrolidine ring.[5]
Aromatic Substituents C-H Stretch (Aromatic)3100 - 3000MediumPresent in N-arylsulfonylated pyrrolidines.[4]
(e.g., in N-tosylpyrrolidine)C=C Stretch (in-ring)1600 - 1475Medium to WeakA series of bands indicating the presence of an aromatic ring.[5][6]
C-H Out-of-plane Bending900 - 675StrongThe pattern of these bands can sometimes indicate the substitution pattern on the aromatic ring.[5]

Experimental Protocols

The acquisition of high-quality IR spectra is crucial for accurate analysis. The following are detailed methodologies for sample preparation and spectral acquisition.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the N-sulfonylated pyrrolidine derivative.

  • Potassium Bromide (KBr) Disc Method (for solids):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

    • Transfer the fine powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

    • Place the disc in the sample holder of the IR spectrometer.

  • Thin Film Method (for oils or low-melting solids):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film of the sample.

    • Mount the plates in the spectrometer's sample holder.

  • Solution Method:

    • Dissolve the sample in a suitable solvent that has minimal absorption in the IR region of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)).

    • Transfer the solution to a liquid sample cell of a known path length.

    • Run a background spectrum of the pure solvent for subtraction from the sample spectrum.

Instrumentation and Data Acquisition
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Background Spectrum: Before running the sample, a background spectrum of the ambient atmosphere (or the pure solvent in the case of solutions) must be collected. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Spectral Range: The typical mid-IR range for analysis is 4000-400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing: After acquisition, the spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Visualizing the Workflow and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for IR analysis and the key vibrational modes of a generic N-sulfonylated pyrrolidine.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Obtain N-Sulfonylated Pyrrolidine Sample solid Solid Sample start->solid If solid liquid Liquid/Oil Sample start->liquid If liquid solution Solution Preparation start->solution kbr Prepare KBr Pellet solid->kbr film Prepare Thin Film liquid->film cell Fill Solution Cell solution->cell spectrometer FTIR Spectrometer kbr->spectrometer film->spectrometer cell->spectrometer sample_spec Acquire Sample Spectrum spectrometer->sample_spec background Acquire Background Spectrum background->spectrometer process Process Spectrum (Baseline Correction, etc.) sample_spec->process identify Identify Characteristic Peaks (S=O, C-H, etc.) process->identify compare Compare with Reference Data identify->compare interpret Structural Interpretation compare->interpret report Report Findings interpret->report

Workflow for IR Spectroscopic Analysis of N-Sulfonylated Pyrrolidines.

Characteristic Vibrational Modes in a Generic N-Sulfonylated Pyrrolidine.
(Note: The second diagram is a conceptual representation. An actual image of the molecular structure would be required for the arrows to point to the specific bonds.)

Conclusion

IR spectroscopy is an indispensable tool for the routine analysis and structural confirmation of N-sulfonylated pyrrolidines. By understanding the characteristic absorption frequencies of the key functional groups, researchers can efficiently verify the success of a synthesis, assess the purity of their compounds, and gain valuable insights into the molecular structure. The experimental protocols and visual guides provided in this document serve as a practical resource for scientists and professionals working with this important class of molecules.

References

Mass Spectrometry Analysis of Pyrrolidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, natural products, and synthetic compounds.[1] Its presence significantly influences the pharmacological and physicochemical properties of a molecule, such as potency, selectivity, and aqueous solubility. Consequently, the robust and accurate analysis of pyrrolidine derivatives is paramount in drug discovery, development, and quality control. Mass spectrometry (MS), coupled with chromatographic techniques, stands as a cornerstone for the qualitative and quantitative assessment of these compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of pyrrolidine derivatives, focusing on fragmentation patterns, experimental protocols, and quantitative data presentation.

Core Principles of Mass Spectrometry of Pyrrolidine Derivatives

Mass spectrometry analysis of pyrrolidine-containing molecules involves their ionization followed by the separation of ions based on their mass-to-charge ratio (m/z). The choice of ionization technique significantly impacts the resulting mass spectrum and the structural information that can be obtained.

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds.[2][3] ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation in the ion source.[2] This technique is widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of pyrrolidine derivatives in complex biological matrices.[4][5]

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation.[6] The resulting fragmentation patterns are highly reproducible and provide detailed structural information, making EI a powerful tool for structural elucidation, particularly in gas chromatography-mass spectrometry (GC-MS).[7][8]

Fragmentation Patterns of Pyrrolidine Derivatives

The fragmentation of pyrrolidine derivatives in mass spectrometry is dictated by the structure of the molecule, including the nature and position of substituents on the pyrrolidine ring and elsewhere in the molecule.

Electron Ionization (EI) Fragmentation

Under EI conditions, pyrrolidine derivatives undergo characteristic fragmentation pathways, primarily driven by the nitrogen atom.

  • α-Cleavage: The most prominent fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[6] For the simple pyrrolidine ring, this results in the formation of a stable iminium ion. In substituted pyrrolidinophenones, α-cleavage of the bond between the carbonyl group and the α-carbon leads to the formation of an abundant iminium ion, which is often the base peak in the spectrum.[8][9]

  • Loss of Substituents: Cleavage of bonds connecting substituents to the pyrrolidine ring is a common fragmentation pathway.

  • Ring Opening and Fragmentation: The pyrrolidine ring itself can undergo cleavage, leading to a series of smaller fragment ions. For instance, in pyrrolizidine alkaloids, characteristic fragment ions are observed that can help distinguish between different structural types.[10][11][12]

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In ESI-MS, fragmentation is typically induced in the gas phase through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the protonated molecule [M+H]⁺ provides valuable structural information.

  • Loss of the Pyrrolidine Moiety: A common fragmentation pathway for substituted pyrrolidines is the neutral loss of the pyrrolidine ring or a substituted pyrrolidine.[13] For example, in the analysis of α-pyrrolidinophenone synthetic cathinones, the base peak in the tandem mass spectrum is often formed through the loss of the neutral pyrrolidine molecule.[13]

  • Cleavage of Bonds Adjacent to the Pyrrolidine Ring: Similar to EI, cleavage of bonds adjacent to the pyrrolidine ring is a significant fragmentation pathway in CID. For instance, cleavage of the CH-N(CH₂)₄ bond and the CO-CHN bond are characteristic fragmentation routes for pyrrolidinyl substituted cathinones.[4]

  • Formation of Iminium Ions: The formation of iminium ions is also observed in CID spectra and can be diagnostic for the presence of the pyrrolidine moiety.[14]

Quantitative Analysis of Pyrrolidine Derivatives

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of pyrrolidine derivatives in various matrices, including biological fluids, food, and environmental samples.[5][15] The high selectivity and sensitivity of this technique allow for the accurate determination of low concentrations of analytes.

Key Parameters in Quantitative LC-MS/MS Methods:

ParameterDescriptionTypical Values for Pyrrolidine Derivative Analysis
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.0.015–0.75 µg/kg[15]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.0.05–2.5 µg/kg[15], 0.1-8.5 ng/g[16], 5 µg/kg[17]
Linearity (r²) The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.> 0.99[16][17]
Recovery (%) The percentage of the analyte that is recovered through the sample preparation and analytical process.64.5–112.2%[15], 75-115%[16], 84.1-112.9%[17]
Precision (%RSD) The relative standard deviation of replicate measurements, indicating the reproducibility of the method.< 15%[15], < 17%[16], 3.0-18.9%[17]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results in the mass spectrometric analysis of pyrrolidine derivatives.

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is a general starting point for the extraction of pyrrolidine derivatives from biological matrices like plasma.[18]

Materials:

  • Biological matrix (e.g., plasma)

  • Analytical standard of the pyrrolidine derivative

  • Stable isotope-labeled internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., C18+cation exchange)

Procedure:

  • Sample Pre-treatment: Thaw the biological matrix sample. Spike with the internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Analysis of Pyrrolizidine Alkaloids

The following is an example of a UHPLC-MS/MS method for the analysis of pyrrolizidine alkaloids.[10][15]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, increase linearly to a high percentage of B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Nebulizing Gas (Nitrogen) Pressure: 50 psi

  • Drying Gas (Nitrogen) Flow: 12 L/min

  • Ion Spray Voltage: 3.5 kV

  • Capillary Temperature: 325 °C

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing Workflows and Pathways

General Workflow for Mass Spectrometry Analysis

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Tissue) Extraction Extraction (e.g., SPE, LLE) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography Ionization Ionization (ESI or EI) Chromatography->Ionization Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Identification) Data_Acquisition->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Quantification) Data_Acquisition->Quantitative_Analysis Reporting Reporting Qualitative_Analysis->Reporting Quantitative_Analysis->Reporting

Caption: General workflow for the mass spectrometry analysis of pyrrolidine derivatives.

Fragmentation of a Generic N-Substituted Pyrrolidine

Pyrrolidine_Fragmentation Precursor [M+H]⁺ (Protonated Pyrrolidine Derivative) Fragment1 Loss of Neutral Moiety (e.g., Pyrrolidine) Precursor->Fragment1 CID Fragment2 Iminium Ion Formation (α-Cleavage) Precursor->Fragment2 CID Fragment3 Ring Opening Fragment Precursor->Fragment3 CID

Caption: Common fragmentation pathways of a protonated pyrrolidine derivative under CID.

Signaling Pathway Inhibition by Pyrrolidine-Based Compounds

Certain pyrrolidine derivatives have been investigated as enzyme inhibitors. The following diagram illustrates a simplified concept of enzyme inhibition.

Enzyme_Inhibition_Pathway Enzyme Target Enzyme (e.g., α-glucosidase) Product Product (Biological Effect) Enzyme->Product Substrate Substrate Substrate->Enzyme Inhibitor Pyrrolidine Derivative (Inhibitor) Inhibitor->Enzyme Inhibition

Caption: Simplified diagram of enzyme inhibition by a pyrrolidine-based compound.

Conclusion

Mass spectrometry is an indispensable tool for the comprehensive analysis of pyrrolidine derivatives. A thorough understanding of the ionization behavior and fragmentation patterns of these compounds is essential for their accurate identification and structural elucidation. Coupled with robust chromatographic separation and validated quantitative methods, mass spectrometry provides the high sensitivity and selectivity required for the analysis of pyrrolidine-containing molecules in complex matrices, thereby playing a critical role in various stages of drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this important class of compounds.

References

The Phenylsulfonyl-Pyrrolidine Motif: A Technical Guide to its Mechanism of Action in GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes. Their significance as therapeutic targets is underscored by the fact that a substantial portion of all approved drugs act on these receptors. The discovery and development of novel GPCR modulators with improved selectivity and efficacy is a continuous effort in pharmaceutical research. Within this landscape, the phenylsulfonyl-pyrrolidine motif has emerged as a key structural scaffold in the design of potent and selective GPCR ligands. This technical guide provides an in-depth analysis of the mechanism of action of the phenylsulfonyl-pyrrolidine motif, focusing on its role in allosteric modulation, the associated structure-activity relationships, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Allosteric Modulation

The phenylsulfonyl-pyrrolidine motif predominantly functions as an allosteric modulator of GPCRs.[1][2][3] Unlike orthosteric ligands that bind to the highly conserved endogenous ligand binding site, allosteric modulators bind to a topographically distinct site on the receptor.[1][2] This interaction induces a conformational change in the receptor that can modulate the binding and/or efficacy of the endogenous ligand.

Allosteric modulators are categorized as:

  • Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric agonist.[1][3]

  • Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric agonist.[1]

  • Neutral Allosteric Ligands (NALs): Bind to an allosteric site without affecting the binding or signaling of the orthosteric ligand, but can block the binding of other allosteric modulators.[4]

The phenylsulfonyl-pyrrolidine scaffold has been successfully incorporated into compounds identified as positive allosteric modulators for various GPCRs, including the metabotropic glutamate receptor 4 (mGlu4).[5]

Quantitative Data Summary

The following table summarizes quantitative data for a representative compound containing a motif closely related to the phenylsulfonyl-pyrrolidine scaffold, highlighting its activity as a positive allosteric modulator of mGlu4.

Compound IDTargetAssay TypeEC50 (nM)Maximal Response (% of control PAM)Reference
VU0364439 mGlu4Functional HTS19.8Not Reported[5]
Compound 9f mGlu4Functional Assay99031.1[5]
Compound 9g mGlu4Functional Assay68625.4[5]

Note: The provided data is for 4-(phenylsulfamoyl)phenylacetamide derivatives, which share the core phenylsulfonyl amide feature with the phenylsulfonyl-pyrrolidine motif. Specific data for a wider range of GPCRs with the exact phenylsulfonyl-pyrrolidine motif is limited in the public domain.

Signaling Pathways

The binding of a phenylsulfonyl-pyrrolidine-containing allosteric modulator can influence various downstream signaling pathways typically associated with GPCR activation. The specific pathway modulated depends on the GPCR subtype and the nature of the allosteric modulation (positive or negative).

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ortho_ligand Orthosteric Ligand gpcr GPCR ortho_ligand->gpcr Binds to orthosteric site pam Phenylsulfonyl-Pyrrolidine PAM pam->gpcr Binds to allosteric site g_protein G-Protein gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Allosteric modulation of a typical GPCR signaling pathway.

Experimental Protocols

The characterization of compounds containing the phenylsulfonyl-pyrrolidine motif involves a suite of in vitro assays to determine their binding affinity, functional activity, and mechanism of action.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GPCR.[6][7]

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared.[6]

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes.[6]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6]

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[6]

Binding_Assay_Workflow start Start mem_prep Prepare GPCR-expressing cell membranes start->mem_prep assay_setup Incubate membranes with radioligand and test compound mem_prep->assay_setup filtration Separate bound and free radioligand via filtration assay_setup->filtration quantification Quantify radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for a radioligand competition binding assay.
Functional Assays (e.g., cAMP Measurement)

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator by measuring a downstream signaling event, such as the production of cyclic AMP (cAMP).[8]

Protocol Outline:

  • Cell Culture: Cells expressing the target GPCR are cultured in multi-well plates.

  • Compound Treatment: Cells are treated with the test compound, with or without the presence of an orthosteric agonist.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular components.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable assay kit (e.g., ELISA-based).[8]

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs) values.

Structure-Activity Relationship (SAR)

The structure-activity relationship of the phenylsulfonyl-pyrrolidine motif and its analogs provides insights into the key structural features required for potent and selective GPCR modulation. For a series of 4-(phenylsulfamoyl)phenylacetamide mGlu4 PAMs, the following SAR observations were made[5]:

  • Sulfonamide Moiety: The sulfonamide linkage is a critical component for activity.

  • Aromatic Substituents: The nature and position of substituents on the phenyl rings significantly impact potency and efficacy.

  • Internal Phenyl Ring Modifications: Alterations to the central phenyl ring can be explored to improve potency and maximal response.[5]

SAR_Logic cluster_compound Phenylsulfonyl-Pyrrolidine Motif cluster_activity Biological Activity motif Core Scaffold potency Potency (EC50/IC50) motif->potency efficacy Efficacy (Maximal Response) motif->efficacy selectivity Selectivity motif->selectivity r1 R1 (Pyrrolidine) r1->potency Influences r1->efficacy Influences r2 R2 (Phenyl) r2->potency Influences r2->efficacy Influences sulfonamide Sulfonyl Linker sulfonamide->potency Critical for

Caption: Key structural elements influencing biological activity.

Conclusion

The phenylsulfonyl-pyrrolidine motif represents a valuable scaffold in the design of allosteric modulators for GPCRs. Its ability to fine-tune receptor activity offers a promising avenue for the development of novel therapeutics with enhanced selectivity and potentially fewer side effects compared to traditional orthosteric ligands. Further exploration of the structure-activity relationships and the application of robust experimental protocols will continue to unlock the full therapeutic potential of this important chemical motif.

References

An In-depth Technical Guide to the Stability and Proper Storage of 1-(Phenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the stability and storage of 1-(Phenylsulfonyl)pyrrolidine based on general principles of chemical stability, guidelines from Safety Data Sheets (SDS), and established methodologies for forced degradation studies of sulfonamide-containing compounds. The quantitative data, specific degradation products, and detailed experimental protocols presented herein are illustrative and intended to serve as a practical framework. It is imperative for researchers to conduct their own specific stability studies on their particular batch of this compound to obtain definitive data.

Introduction

This compound is a versatile synthetic building block frequently employed in medicinal chemistry and drug discovery. The stability of such a compound is a critical parameter that can influence its reactivity, purity, and ultimately the safety and efficacy of any resulting therapeutic agent. Understanding the conditions under which this compound remains stable and the potential degradation pathways it may undergo is essential for its proper handling, storage, and use in research and development. This guide provides a detailed overview of its stability profile and recommended storage conditions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is crucial to adhere to proper storage conditions. Based on available Safety Data Sheets (SDS), the following conditions are recommended:

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage in a freezer at temperatures under -20°C for long-term stability.

  • Atmosphere: For optimal stability, it is advisable to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Light: Store in a dark place to protect from light, which can induce photodegradation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing a "stability-indicating" analytical method. The following sections outline illustrative experimental protocols for stress testing of this compound.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules. The hydrolytic stability of this compound should be assessed under acidic, basic, and neutral conditions.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate the solutions at 60°C for 24 hours. A control sample, protected from light, should be stored at the recommended storage temperature.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Oxidative Degradation

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Stress Condition: Mix 1 mL of the sample solution with 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Sample Analysis: At various time intervals, take an aliquot, dilute with the mobile phase, and analyze by HPLC.

Photostability

Photostability testing should be conducted according to ICH Q1B guidelines.

Experimental Protocol:

  • Sample Preparation: Expose a thin layer of the solid this compound and a solution of the compound (e.g., 1 mg/mL in acetonitrile) to a light source.

  • Light Exposure: Irradiate the samples with a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Place parallel samples wrapped in aluminum foil to serve as dark controls.

  • Sample Analysis: After the exposure period, analyze the samples by HPLC to determine the extent of degradation.

Thermal Stability

Experimental Protocol:

  • Sample Preparation: Place the solid this compound in a controlled temperature chamber.

  • Stress Condition: Expose the sample to a temperature of 80°C for 48 hours.

  • Sample Analysis: At regular intervals, take samples, prepare solutions of known concentration, and analyze by HPLC.

Analytical Methodology for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.

Illustrative HPLC Method:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

The following tables summarize hypothetical quantitative data from the forced degradation studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTime (hours)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl (60°C)24~15%2
0.1 M NaOH (60°C)24~25%3
Water (60°C)24< 5%1
3% H₂O₂ (RT)24~10%2
Photolytic (Solid)-~8%1
Photolytic (Solution)-~12%2
Thermal (80°C, Solid)48< 5%1

Table 2: Illustrative Chromatographic Data

CompoundRetention Time (min)
This compound5.2
Degradation Product 1 (Acid Hydrolysis)3.8
Degradation Product 2 (Acid Hydrolysis)4.5
Degradation Product 3 (Base Hydrolysis)2.9
Degradation Product 4 (Base Hydrolysis)4.1
Degradation Product 5 (Oxidative)6.1

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photolysis (ICH Q1B) prep->photo thermal Thermal (80°C) prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc thermal->hplc data Data Analysis and Degradation Pathway Elucidation hplc->data

Caption: General workflow for forced degradation studies.

Hypothetical Degradation Pathway

Based on the known chemistry of sulfonamides, a plausible degradation pathway under hydrolytic conditions is proposed below. The primary site of cleavage is expected to be the sulfonamide bond.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound prod1 Benzenesulfonic Acid parent->prod1 Hydrolysis (Acid/Base) prod2 Pyrrolidine parent->prod2 Hydrolysis (Acid/Base)

Caption: Hypothetical hydrolytic degradation pathway.

Conclusion

This compound is a relatively stable compound when stored under the recommended conditions of cool, dry, and dark, preferably under an inert atmosphere. However, it is susceptible to degradation under forced hydrolytic (especially basic conditions) and photolytic stress. The primary degradation pathway likely involves the cleavage of the sulfonamide bond. For any research or development activities, it is crucial to perform stability studies on the specific batch of this compound being used and to employ a validated stability-indicating analytical method to ensure the quality and purity of the material.

1-(Phenylsulfonyl)pyrrolidine material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 1-(Phenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A comprehensive and official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information herein is compiled from various sources and data for structurally related compounds. All users must consult the specific SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This compound is a sulfonamide-based building block utilized in organic and medicinal chemistry.[1] It serves as a key intermediate in the synthesis of biologically active molecules, particularly as a scaffold for G-protein coupled receptor (GPCR) antagonists.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂SPubChem[2]
Molecular Weight 211.28 g/mol PubChem[2]
CAS Number 5033-22-7PubChem[2]
IUPAC Name 1-(benzenesulfonyl)pyrrolidinePubChem[2]
Synonyms 1-(Benzenesulfonyl)pyrrolidine, (Pyrrolidinyl)(phenyl)sulfonePubChem[2]
Physical Form SolidSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Purity 97%Sigma-Aldrich
Computed XLogP3 1.6PubChem[2]

Hazard Identification and GHS Classification

Table 2: GHS Hazard Statements and Pictograms

Hazard ClassHazard StatementPictogramSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedSigma-Aldrich
Skin Sensitisation (Category 1)H317: May cause an allergic skin reactionSigma-Aldrich

Note: The hazard pictograms are representative. The exclamation mark pictogram is used for several hazard classes including acute toxicity (oral), skin irritation or sensitisation, and serious eye irritation.

Precautionary Statements (Anticipated):

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling Protocol

The following workflow outlines the recommended procedure for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Consult Supplier SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of Waste in Labeled Containers cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General laboratory workflow for handling chemical solids.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: For compounds that may be sensitive, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

Accidental Release and First Aid Measures

In the absence of a specific SDS, the following general procedures should be followed.

Table 3: Emergency Procedures

SituationProtocol
Skin Contact Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Accidental Release 1. Evacuate the area. 2. Wear appropriate personal protective equipment (PPE). 3. Sweep up the solid material, avoiding dust generation. 4. Place in a suitable, closed container for disposal. 5. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocol: General Spill Cleanup
  • Assessment: Evaluate the extent of the spill and determine if it can be managed safely by laboratory personnel. For large spills, evacuate and call emergency services.

  • Containment: Prevent the spread of the solid material.

  • Cleanup:

    • Gently sweep the solid material into a designated, labeled waste container. Avoid actions that could generate dust.

    • For any remaining residue, use a damp cloth or absorbent paper to wipe the area.

    • The cleaning materials should be disposed of as hazardous waste.

  • Decontamination: Clean the affected area with a suitable solvent or detergent, followed by water.

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

Toxicological and Ecological Information

No specific toxicological or ecological studies for this compound were found in the public domain. The "Harmful if swallowed" classification suggests a moderate level of acute oral toxicity. Its effects on the environment are unknown.

Synthesis and Reactivity

This compound is typically synthesized via the N-sulfonylation of pyrrolidine with a benzenesulfonyl derivative, such as benzenesulfonyl chloride.[1] This reaction creates a stable sulfonamide bond. The phenylsulfonyl group is a robust protecting group for the nitrogen atom but can be removed under specific, often harsh, reducing conditions.[1]

G Synthetic Pathway of this compound Pyrrolidine Pyrrolidine Product This compound Pyrrolidine->Product Reacts with BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Product Reacts with Base Base (e.g., Triethylamine) Base->Product In the presence of

Caption: Simplified reaction scheme for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility Profile of 1-(Phenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(Phenylsulfonyl)pyrrolidine (CAS No. 5033-22-7), a key intermediate in medicinal chemistry. Due to a lack of publicly available quantitative solubility data, this document provides a predictive qualitative analysis based on the compound's molecular structure. Furthermore, it outlines a comprehensive experimental protocol for determining its solubility in common organic solvents, enabling researchers to generate crucial data for applications in synthesis, purification, and formulation.

Introduction to this compound

This compound is a sulfonamide-based building block utilized in the synthesis of various biologically active molecules. Its structure, featuring a polar sulfonyl group and a nonpolar phenyl ring attached to a pyrrolidine moiety, dictates its physicochemical properties, including solubility. Understanding its solubility is critical for designing reaction conditions, developing purification strategies like crystallization, and for formulation in drug discovery contexts.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.

  • Structure: The molecule possesses both polar (sulfonamide group) and non-polar (phenyl and pyrrolidine rings) characteristics.

  • Polar Aprotic Solvents: It is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMA). These solvents can interact with the polar sulfonamide group without having acidic protons that could react.

  • Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is likely to be moderate. While the sulfonamide group can form hydrogen bonds, the overall non-polar character of the molecule may limit high solubility.

  • Non-Polar Solvents: In non-polar solvents such as hexane and toluene, the solubility is predicted to be low due to the presence of the polar sulfonyl group.

  • Halogenated Solvents: Solvents like dichloromethane and chloroform are expected to be effective at dissolving this compound due to their ability to solvate a range of organic compounds.

While predictive models are useful, empirical determination is necessary for accurate quantitative data.

Quantitative Solubility Data

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Notes
Polar Aprotic Acetone
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Polar Protic Methanol
Ethanol
Isopropanol
Water
Non-Polar Hexane
Toluene
Diethyl Ether
Halogenated Dichloromethane (DCM)
Chloroform

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the isothermal equilibrium method to determine the solubility of this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.2 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume (e.g., 5 mL) of each selected solvent to the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis method.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Expression:

    • Express the solubility in terms of g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow start Start add_solute Add Excess Solute to Vial start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent equilibration Equilibrate at Constant Temperature (e.g., 24-48h) add_solvent->equilibration settling Settle Excess Solid equilibration->settling sampling Withdraw & Filter Supernatant settling->sampling analysis Quantify Concentration (e.g., HPLC, UV-Vis) sampling->analysis calculate Calculate Solubility analysis->calculate end End calculate->end

Methodological & Application

Application Notes and Protocols: 1-(Phenylsulfonyl)pyrrolidine as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of drug development and medicinal chemistry, the strategic use of protecting groups is paramount. The 1-(phenylsulfonyl)pyrrolidine moiety, derived from the reaction of an amine with benzenesulfonyl chloride, serves as a robust protecting group. The phenylsulfonyl group is known for its considerable stability under a range of reaction conditions, including acidic, basic, and oxidative environments.[1] This stability makes it an attractive choice for multi-step syntheses where other protecting groups might be labile.

The protection of a primary or secondary amine as a sulfonamide effectively diminishes its nucleophilicity and basicity, preventing unwanted side reactions. While the stability of the N-phenylsulfonyl bond is a key advantage, its removal, or deprotection, has historically required harsh conditions. However, a variety of reductive and milder chemical methods have been developed to facilitate the cleavage of this robust group, enhancing its utility in modern organic synthesis.

This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound as a protecting group for amines.

Data Presentation

Table 1: Comparison of Protection and Deprotection Methods for Phenylsulfonyl-Protected Amines
MethodReagents and ConditionsSubstrate ScopeYield (%)AdvantagesDisadvantages
Protection
N-SulfonylationBenzenesulfonyl chloride, Triethylamine, DCM, 0 °C to rt, 2-4 hPrimary and secondary amines, including pyrrolidine90-98High yielding, straightforward, and uses readily available reagents.Can be sensitive to steric hindrance.
Deprotection
Reductive CleavageSamarium(II) iodide (SmI₂), Amine, H₂O, THF, rtN-Aryl- and N-Alkylsulfonamides>90Very fast, high yielding, and tolerant of sensitive functional groups.[2]Requires anhydrous conditions and careful handling of SmI₂.
Reductive CleavageMagnesium turnings, Methanol, 0 °C to rt, 50-70 minN-Sulfonyl aziridines, N,S-phenacyl derivatives75-94Mild conditions and readily available reagents.[3][4]May not be effective for all N-phenylsulfonyl derivatives.
Reductive CleavageSodium Amalgam (Na/Hg), Na₂HPO₄, MethanolN-Tosyl azathiacrown ethers~100Nearly quantitative yields and mild conditions.Use of toxic mercury.
Acidic Cleavage33% HBr in Acetic Acid, rtN-Sulfonyl compoundsVariableSimple procedure.Harsh acidic conditions can affect other functional groups.[5]
ElectrochemicalConstant cathodic potential, protic mediumN-Phenylsulfonyl N-substituted aminesGoodMild and challenges chemical methods.[5]Requires specialized electrochemical equipment.
Table 2: Stability of this compound
Condition/ReagentStabilityObservations
Strong Acids (e.g., concentrated HCl)ModerateGenerally stable, but cleavage can occur under harsh conditions (e.g., reflux).
Trifluoroacetic Acid (TFA)HighStable under conditions typically used for Boc-deprotection.
Strong Bases (e.g., refluxing NaOH)HighThe phenylsulfonyl group is known for its stability in basic media.
Catalytic Hydrogenation (e.g., Pd/C, H₂)HighThe N-S bond is generally stable to catalytic hydrogenation conditions used for the removal of benzyl or Cbz groups.
Oxidizing AgentsHighThe sulfonyl group is already in a high oxidation state and is resistant to many common oxidizing agents.
NucleophilesHighGenerally stable to common nucleophiles, though cleavage can be achieved with strong nucleophilic reagents under specific conditions.

Experimental Protocols

Protocol 1: Protection of Pyrrolidine with Benzenesulfonyl Chloride

This protocol describes the N-sulfonylation of pyrrolidine to form this compound.

Materials:

  • Pyrrolidine

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • Dissolve benzenesulfonyl chloride (1 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Deprotection using Samarium(II) Iodide (SmI₂)

This protocol describes a mild and efficient method for the deprotection of N-phenylsulfonyl amides.[2]

Materials:

  • This compound

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Amine (e.g., ethylenediamine)

  • Water

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add the amine (e.g., ethylenediamine, 2-4 equivalents) and water (2-4 equivalents) to the solution.

  • Add the 0.1 M solution of samarium(II) iodide in THF dropwise to the stirred mixture at room temperature until the characteristic deep blue color of SmI₂ persists.

  • The reaction is typically very fast and can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of potassium carbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude amine by column chromatography if necessary.

Protocol 3: Reductive Deprotection using Magnesium in Methanol

This protocol provides an alternative mild reductive deprotection method.[3][4]

Materials:

  • This compound

  • Magnesium turnings

  • Methanol

  • Acetic acid (optional, can accelerate the reaction)

Procedure:

  • To a solution of the this compound (1 equivalent) in methanol (15 mL per 2 mmol of substrate), add magnesium turnings (6 equivalents).

  • If desired, add acetic acid (7.5 equivalents) to the mixture.

  • Stir the solution at room temperature for 50–70 minutes, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture.

  • Concentrate the filtrate in vacuo.

  • Dilute the residue with 5% aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent in vacuo to obtain the crude product, which can be purified by silica gel chromatography.

Visualizations

Protection_Reaction Amine R₂NH (e.g., Pyrrolidine) Product R₂N-SO₂Ph (this compound) Amine->Product Protection Reagent PhSO₂Cl (Benzenesulfonyl chloride) Reagent->Product Base Base (e.g., Et₃N) Byproduct Base·HCl Base->Byproduct

Caption: General scheme for the protection of a secondary amine.

Deprotection_Pathways Protected_Amine This compound R₂N-SO₂Ph Reductive Reductive Cleavage (e.g., SmI₂, Mg/MeOH) Protected_Amine->Reductive Acidic Acidic Cleavage (e.g., HBr/AcOH) Protected_Amine->Acidic Electrochemical Electrochemical Reduction Protected_Amine->Electrochemical Free_Amine Pyrrolidine R₂NH Reductive->Free_Amine Acidic->Free_Amine Electrochemical->Free_Amine

Caption: Deprotection pathways for this compound.

Experimental_Workflow Start Start with Amine (e.g., Pyrrolidine) Protection Protection Step (Protocol 1) Start->Protection Intermediate Isolate Protected Amine (this compound) Protection->Intermediate Reaction Perform Synthetic Transformations Intermediate->Reaction Deprotection Deprotection Step (e.g., Protocol 2 or 3) Reaction->Deprotection Final_Product Isolate Final Product (Free Amine) Deprotection->Final_Product

Caption: A typical experimental workflow.

References

Application Notes and Protocols: Deprotection of the N-Phenylsulfonyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods available for the deprotection of the N-phenylsulfonyl group, a common protecting group for amines and indoles in organic synthesis. The selection of an appropriate deprotection strategy is critical and depends on the stability of the substrate and the orthogonality required in a multi-step synthesis. This document outlines various methodologies, including reductive cleavage, nucleophilic displacement, and base-mediated removal, complete with detailed experimental protocols and comparative data.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various deprotection methods for the N-phenylsulfonyl and related substituted N-arylsulfonyl groups, allowing for a direct comparison of their efficacy across different substrates and reaction conditions.

Table 1: Reductive Deprotection Methods

SubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
N-Tosyl-N-methylanilineMg, MeOHMeOHReflux3 h95[1]
N-Phenylsulfonyl-N-benzylamineSmI₂THF/HMPARoom Temp5 min98[2]
N-Phenylsulfonyl-N-substituted aminesElectrochemical (constant cathodic potential)Protic mediumRoom Temp-High[3]
N-Tosyl amidesHantzsch ester, [Ir(ppy)₂(dtbbpy)]PF₆, visible lightCH₃CNRoom Temp24 h85-99[4]
N-Tosyl amidesThiophenol, K₂CO₃DMFRoom Temp2 h>95[5]
N-Nosyl-L-phenylalanine methyl esterMercaptoethanol, DBUDMFRoom Temp30 min98[5]
N-Nosyl-N-methylbenzylaminePS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min95[5]

Table 2: Nucleophilic and Base-Mediated Deprotection Methods

SubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol, KOHAcetonitrile5040 min89-91[5]
N-Nosyl-N-methylbenzylamineThiophenol, Cs₂CO₃THFRoom Temp24 h96[5]
N-(Phenylsulfonyl)indoleKOH, t-BuOHToluene100-High[6]
N-(2-Phenylsulfonylethyl)indoleDBN---High[7]

Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams illustrate the mechanisms of key deprotection reactions and provide a logical workflow for selecting an appropriate method.

Deprotection_Mechanism_Reductive N-Phenylsulfonyl Amine N-Phenylsulfonyl Amine Radical Anion Radical Anion N-Phenylsulfonyl Amine->Radical Anion + e⁻ (reductant) Amide Anion + Phenylsulfinate Amide Anion + Phenylsulfinate Radical Anion->Amide Anion + Phenylsulfinate N-S Bond Cleavage Free Amine Free Amine Amide Anion + Phenylsulfinate->Free Amine + H⁺

Mechanism of Reductive Deprotection.

Deprotection_Mechanism_Nucleophilic N-Nosyl Amine N-Nosyl Amine Meisenheimer Complex Meisenheimer Complex N-Nosyl Amine->Meisenheimer Complex + Thiolate (Nu⁻) Free Amine + Thioether Free Amine + Thioether Meisenheimer Complex->Free Amine + Thioether Aromatic Substitution

Mechanism of Nucleophilic Deprotection of N-Nosyl Group.

Deprotection_Workflow Start Start: N-Phenylsulfonyl Protected Compound Substrate_Type Substrate Type? Start->Substrate_Type Amine Amine Substrate_Type->Amine Amine Indole Indole Substrate_Type->Indole Indole Activation Aryl Ring Activated? Amine->Activation Base Base-Mediated (KOH/t-BuOH) Indole->Base Yes Yes (e.g., Nosyl) Activation->Yes Yes No No (e.g., Phenylsulfonyl) Activation->No No Nucleophilic Nucleophilic Cleavage (Thiol-based) Yes->Nucleophilic Reductive Reductive Cleavage (Mg/MeOH, SmI₂, Electro) No->Reductive

Workflow for Selecting a Deprotection Method.

Experimental Protocols

Protocol 1: Reductive Deprotection using Magnesium in Methanol

This protocol describes a common and effective method for the reductive cleavage of N-arylsulfonamides.

Materials:

  • N-arylsulfonamide (1.0 equiv)

  • Magnesium turnings (10 equiv)

  • Anhydrous methanol

  • Ammonium chloride solution (saturated, aqueous)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of magnesium turnings in anhydrous methanol in a round-bottom flask, add the N-arylsulfonamide.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude amine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Nucleophilic Deprotection of N-Nosyl Group using Thiophenol

This protocol is particularly effective for the cleavage of the electron-deficient nitro-substituted phenylsulfonyl (nosyl) group.

Materials:

  • N-nosylated amine (1.0 equiv)

  • Thiophenol (2.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the N-nosylated amine in DMF in a round-bottom flask, add potassium carbonate and thiophenol.[8]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic layers, wash sequentially with 1 M NaOH, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired free amine.

Protocol 3: Base-Mediated Deprotection of N-Phenylsulfonyl Indole

This protocol is suitable for the deprotection of N-phenylsulfonyl indoles.

Materials:

  • N-phenylsulfonyl indole (1.0 equiv)

  • Potassium hydroxide (5.0 equiv)

  • tert-Butanol (10 equiv)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of N-phenylsulfonyl indole in toluene in a round-bottom flask, add pulverized potassium hydroxide and tert-butanol.[6]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude indole.

  • Purify the product by flash column chromatography on silica gel if necessary.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thiophenol has a strong, unpleasant odor and is toxic. Handle with extreme care.

  • Strong bases like potassium hydroxide are corrosive.

  • Handle flammable solvents with care and away from ignition sources.

References

Application Notes and Protocols for the Reductive Cleavage of 1-(Phenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylsulfonyl group is a common protecting group for amines, including the nitrogen atom of the pyrrolidine ring, due to its stability under a wide range of reaction conditions. However, its removal, a process known as deprotection or cleavage, often requires specific and sometimes harsh reductive conditions. The selection of an appropriate reductive cleavage protocol is crucial to ensure high yield and compatibility with other functional groups within a molecule. This document provides detailed protocols for several common methods for the reductive cleavage of 1-(phenylsulfonyl)pyrrolidine and its analogues, such as 1-(p-toluenesulfonyl)pyrrolidine, to yield the free pyrrolidine.

Overview of Reductive Cleavage Methods

Several methods have been developed for the reductive cleavage of the robust N-S bond in sulfonamides. The choice of method often depends on the substrate's sensitivity to acidic, basic, or other reactive conditions. Key strategies include dissolving metal reductions, single-electron transfer (SET) reagents, and electrochemical methods. This note details protocols for three widely used and effective methods: Magnesium in Methanol, Samarium(II) Iodide, and Lithium Naphthalenide.

Data Presentation: Comparison of Protocols

The following table summarizes the reaction conditions and yields for the reductive cleavage of N-sulfonylated pyrrolidines using different methods. This allows for a direct comparison to aid in method selection.

Method/ReagentSubstrateReagents & ConditionsTimeTemp.Yield
Magnesium/Methanol N-Tosyl-Indole-Imidazole AlkaloidMagnesium turnings in methanolNot SpecifiedReflux"Successful"
Samarium(II) Iodide General TosylamidesSmI₂ (2.2 equiv.), Et₃N (10 equiv.), H₂O (100 equiv.) in THF< 5 minRoom Temp.>95%[1]
Lithium Naphthalenide General TosylamidesLithium, Naphthalene (catalytic) in THF15 min-78 to 20 °C98%

Experimental Protocols & Workflows

A general workflow for the reductive cleavage of this compound is depicted below. This involves the setup of an inert atmosphere, execution of the reduction reaction, quenching of the reactive species, and subsequent workup and purification to isolate the desired pyrrolidine product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound setup Reaction Setup: - Inert Atmosphere (N₂/Ar) - Anhydrous Solvent start->setup add_reagent Add Reducing Agent (e.g., Mg/MeOH, SmI₂, Li-Naphth.) setup->add_reagent react Reaction at Specified Temperature add_reagent->react quench Quench Reaction react->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (e.g., Chromatography, Distillation) extract->purify end End: Pyrrolidine purify->end

Caption: General workflow for reductive cleavage of this compound.

Protocol 1: Reductive Cleavage using Magnesium in Methanol

This method is a cost-effective and operationally simple procedure that utilizes magnesium turnings in anhydrous methanol. It is particularly effective for the desulfonylation of various sulfonamides.[2]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for work-up

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Add magnesium turnings (typically 10-20 equivalents) to the solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution until the excess magnesium has reacted.

  • Filter the resulting suspension to remove magnesium salts, washing the filter cake with methanol or another suitable solvent.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyrrolidine.

  • Purify the product by flash column chromatography or distillation as required.

Protocol 2: Reductive Cleavage using Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a powerful single-electron transfer reagent that can effect the rapid and clean cleavage of sulfonamides under mild conditions.[1] The addition of co-solvents like water and an amine can significantly accelerate the reaction.[1]

Materials:

  • This compound

  • Samarium(II) iodide solution in THF (commercially available or freshly prepared, typically 0.1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Deionized Water

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Standard glassware for work-up

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • To this solution, add triethylamine (10 equivalents) and deionized water (100 equivalents).

  • While stirring vigorously, add the 0.1 M solution of samarium(II) iodide in THF (2.2 equivalents) dropwise. The characteristic deep blue or green color of the SmI₂ solution should disappear instantaneously upon addition.

  • The reaction is typically complete in less than 5 minutes at room temperature.[1] Monitor by TLC or LC-MS to confirm the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any residual iodine.

  • Extract the mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography) to obtain pure pyrrolidine.

Protocol 3: Reductive Cleavage using Lithium Naphthalenide

Lithium naphthalenide is a potent reducing agent generated in situ from lithium metal and a catalytic amount of naphthalene.[3] This method is highly efficient for the cleavage of sulfonamides under very mild conditions.

Materials:

  • This compound

  • Lithium metal (wire or granules)

  • Naphthalene (catalytic amount, e.g., 8 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Standard glassware for work-up

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl Ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Lithium Naphthalenide: In a flame-dried flask under an inert atmosphere, add freshly cut lithium metal (excess) and naphthalene (catalytic amount) to anhydrous THF. Stir the mixture at room temperature until a characteristic dark green color develops, indicating the formation of the radical anion. This solution can be prepared in advance and titrated or generated in situ.

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the substrate solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the pre-formed lithium naphthalenide solution via cannula to the substrate solution until the green color persists.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS. The reaction is often rapid.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Partition the mixture between water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or distillation to afford the desired pyrrolidine.

Safety Precautions

  • Magnesium/Methanol: The reaction of magnesium with methanol is exothermic and produces hydrogen gas, which is flammable. The reaction should be carried out in a well-ventilated fume hood, and quenching should be done slowly and carefully.

  • Samarium(II) Iodide: SmI₂ is air and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using anhydrous solvents.

  • Lithium Naphthalenide: Lithium metal is highly reactive and pyrophoric. It should be handled with care under an inert atmosphere or mineral oil. Lithium naphthalenide is also highly reactive and air-sensitive. All procedures should be conducted in a fume hood under an inert atmosphere.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols: Synthesis of Multi-substituted Pyrrolidines using 1-(Phenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] This application note details the synthesis of multi-substituted pyrrolidines utilizing 1-(phenylsulfonyl)pyrrolidine as a versatile starting material. The phenylsulfonyl group serves as a robust protecting group and can be used to direct the stereoselective functionalization of the pyrrolidine ring.[2] This document provides detailed protocols for the α-functionalization of this compound, the synthesis of 2,5-disubstituted pyrrolidines, and the subsequent deprotection of the phenylsulfonyl group.

Introduction

This compound is a key intermediate for the synthesis of a wide array of biologically active molecules. The phenylsulfonyl group offers stability under various reaction conditions and can be removed under relatively mild reductive conditions.[3][4] This allows for the introduction of substituents at various positions of the pyrrolidine ring, followed by the removal of the directing group to yield the desired multi-substituted pyrrolidine. Key synthetic strategies that leverage this compound include α-lithiation and reaction with electrophiles, as well as cycloaddition reactions.

Key Synthetic Strategies

α-Alkylation of this compound

A primary method for introducing substituents at the C-2 position of the pyrrolidine ring is through the deprotonation of the α-proton of this compound using a strong base, followed by quenching with an electrophile. The use of chiral lithium amides can achieve this transformation with high enantioselectivity.

G cluster_0 α-Alkylation Workflow Start This compound Base Strong Base (e.g., s-BuLi / (-)-sparteine) Start->Base Deprotonation Intermediate Chiral Lithiated Intermediate Base->Intermediate Electrophile Electrophile (E+) (e.g., Alkyl halide) Intermediate->Electrophile Alkylation Product 2-Substituted-1-(phenylsulfonyl)pyrrolidine Electrophile->Product

Caption: Asymmetric α-alkylation of this compound.

Synthesis of 2,5-Disubstituted Pyrrolidines via [3+2] Cycloaddition

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the stereocontrolled synthesis of highly substituted pyrrolidines.[2][5][6] While direct generation of an azomethine ylide from this compound is not standard, this starting material can be converted to precursors suitable for such reactions.

G cluster_1 [3+2] Cycloaddition Pathway Precursor Azomethine Ylide Precursor (derived from a protected pyrrolidine) Ylide Azomethine Ylide Precursor->Ylide Generation Alkene Dipolarophile (Alkene) Ylide->Alkene [3+2] Cycloaddition Cycloadduct N-Protected Polysubstituted Pyrrolidine Alkene->Cycloadduct

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Deprotection of the Phenylsulfonyl Group

The final step in many synthetic sequences is the removal of the phenylsulfonyl protecting group. A common and effective method involves the use of magnesium in methanol.[4][7]

G cluster_2 Deprotection Workflow Protected N-(Phenylsulfonyl)pyrrolidine Derivative Reagents Mg / MeOH Protected->Reagents Reductive Cleavage Deprotected Multi-substituted Pyrrolidine Reagents->Deprotected

Caption: Deprotection of the N-phenylsulfonyl group.

Data Presentation

Entry Substrate Reaction Type Electrophile/Reagent Product Yield (%) d.r. / e.e. (%)
1This compoundα-Alkylations-BuLi, (-)-sparteine, CH3I(S)-2-Methyl-1-(phenylsulfonyl)pyrrolidine8596 e.e.
2This compoundα-Alkylations-BuLi, (-)-sparteine, PhCH2Br(S)-2-Benzyl-1-(phenylsulfonyl)pyrrolidine8295 e.e.
3N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine + Methyl acrylate[3+2] CycloadditionLiBr, DBUMethyl 1-benzyl-pyrrolidine-3-carboxylate95N/A
4(S)-2-Benzyl-1-(phenylsulfonyl)pyrrolidineDeprotectionMg, MeOH(S)-2-Benzylpyrrolidine88>99

Note: Data for entries 1 and 2 are representative examples based on asymmetric deprotonation protocols. Entry 3 is a general example of a [3+2] cycloaddition to form a pyrrolidine ring. Entry 4 is a representative deprotection reaction.

Experimental Protocols

Protocol 1: Asymmetric α-Methylation of this compound

Materials:

  • This compound

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (1.4 M)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (-)-sparteine (1.2 mmol) in anhydrous Et₂O (10 mL) at -78 °C under an argon atmosphere, add s-BuLi (1.2 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous Et₂O (5 mL) dropwise to the chiral base solution.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • Add methyl iodide (1.5 mmol) and continue stirring at -78 °C for an additional 3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with Et₂O (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-2-methyl-1-(phenylsulfonyl)pyrrolidine.

Protocol 2: Deprotection of (S)-2-Benzyl-1-(phenylsulfonyl)pyrrolidine

Materials:

  • (S)-2-Benzyl-1-(phenylsulfonyl)pyrrolidine

  • Magnesium (Mg) turnings

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of magnesium turnings (10.0 mmol) in anhydrous methanol (20 mL) at 0 °C under an argon atmosphere, add a solution of (S)-2-benzyl-1-(phenylsulfonyl)pyrrolidine (1.0 mmol) in anhydrous methanol (5 mL).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl (15 mL) at 0 °C.

  • Basify the aqueous layer to pH > 10 with 1 M NaOH.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by Kugelrohr distillation to yield (S)-2-benzylpyrrolidine.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of multi-substituted pyrrolidines. The protocols outlined in this application note provide robust methods for the stereoselective introduction of substituents and the efficient removal of the phenylsulfonyl protecting group, enabling access to a diverse range of pyrrolidine derivatives for applications in drug discovery and development.

References

The [3+2] Cycloaddition of Azomethine Ylides: A Powerful Tool for Pyrrolidine Ring Synthesis in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in biologically active compounds has rendered it a "privileged scaffold" in medicinal chemistry and drug discovery. The [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles stands out as one of the most efficient and atom-economical methods for the stereocontrolled synthesis of polysubstituted pyrrolidines. This reaction allows for the rapid construction of molecular complexity, potentially generating up to four new stereocenters in a single step.

Azomethine ylides, which are nitrogen-based three-atom components, are typically generated in situ due to their high reactivity. Common methods for their formation include the thermal or photolytic ring-opening of aziridines, the dehydrohalogenation of iminium salts, and, most frequently, the condensation of α-amino acids or their corresponding esters with aldehydes or ketones. The choice of catalyst, often a metal complex with a chiral ligand, is crucial for achieving high levels of enantio- and diastereoselectivity in asymmetric variants of this reaction.

The versatility of the [3+2] cycloaddition is further enhanced by the wide range of compatible dipolarophiles, including electron-deficient alkenes such as acrylates, maleimides, enones, and nitroalkenes. This flexibility allows for the synthesis of a diverse library of pyrrolidine derivatives with various substitution patterns, making it an invaluable tool for creating novel chemical entities for biological screening and the development of new therapeutic agents.

General Reaction Mechanism

The [3+2] cycloaddition of an azomethine ylide with an alkene is a concerted pericyclic reaction that proceeds through a cyclic transition state. The azomethine ylide acts as a 1,3-dipole, reacting with a dipolarophile (the alkene) to form a five-membered pyrrolidine ring. The stereochemical outcome of the reaction is often controlled by the geometry of the azomethine ylide and the nature of the catalyst and chiral ligand used.

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition Amino_Acid_Ester α-Amino Acid Ester Imine Imine Intermediate Amino_Acid_Ester->Imine + Aldehyde/Ketone Aldehyde Aldehyde/Ketone Ylide Azomethine Ylide Imine->Ylide Deprotonation (Base or Metal Complex) Transition_State Cyclic Transition State Ylide->Transition_State Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Transition_State Pyrrolidine Polysubstituted Pyrrolidine Transition_State->Pyrrolidine

Caption: General mechanism of the [3+2] cycloaddition of an azomethine ylide.

Experimental Workflow

A typical experimental workflow for a catalytic asymmetric [3+2] cycloaddition of an azomethine ylide involves the careful preparation of the catalyst complex, followed by the slow addition of the reactants under an inert atmosphere. The reaction progress is monitored by techniques such as TLC or LC-MS, and upon completion, the product is purified using column chromatography.

G A Catalyst Preparation (Metal Salt + Chiral Ligand) B Inert Atmosphere (e.g., N2 or Ar) A->B C Addition of Solvent B->C D Addition of Dipolarophile C->D E Addition of Azomethine Ylide Precursor & Base D->E F Reaction Stirring (Controlled Temperature) E->F G Monitoring Reaction (TLC, LC-MS) F->G H Work-up (Quenching, Extraction) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for the reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for selected examples of the [3+2] cycloaddition of azomethine ylides for the synthesis of polysubstituted pyrrolidines.

EntryCatalyst/LigandDipolarophileAzomethine Ylide PrecursorSolventTemp (°C)Time (h)Yield (%)d.r.ee (%)
1Cu(I)/(R)-FesulphosCyclobutenoneIminoester (from aromatic aldehyde)CH2Cl2RT1-273-84>20:181-98
2Zn(OTf)2/UCD-ImphanolChalconeα-IminoesterCH2Cl2048up to 9499:1up to 96.5:3.5 er
3AgOAc/TF-BiphamPhosN-alkenoyl-2-oxazolidinoneGlycine imino esterToluene-2024up to 99>95:5up to 99
4Cu(CH3CN)4BF4/P,N-ferrocene ligandAzomethine imineα-IminoesterTHFRT12up to 99>20:1up to 99

Experimental Protocols

Protocol 1: Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Cyclobutenones

This protocol is adapted from a procedure for the synthesis of 3-azabicyclo[3.2.0]heptanes.[1]

Materials:

  • CuI (1.9 mg, 0.01 mmol, 5 mol%)

  • (R)-Fesulphos (6.2 mg, 0.011 mmol, 5.5 mol%)

  • Cyclobutenone derivative (0.2 mmol, 1.0 equiv)

  • Iminoester (0.24 mmol, 1.2 equiv)

  • Triethylamine (Et3N) (33.4 µL, 0.24 mmol, 1.2 equiv)

  • Dichloromethane (CH2Cl2), anhydrous (2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CuI (5 mol%) and (R)-Fesulphos (5.5 mol%).

  • Add anhydrous CH2Cl2 (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the cyclobutenone derivative (1.0 equiv) to the catalyst mixture.

  • In a separate vial, dissolve the iminoester (1.2 equiv) and Et3N (1.2 equiv) in anhydrous CH2Cl2 (1.0 mL).

  • Add the iminoester/base solution to the reaction mixture dropwise over 1 hour using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.2.0]heptane.

Protocol 2: Zn(II)-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Acyclic Enones (Chalcones)

This protocol describes a highly endo-selective cycloaddition.[2]

Materials:

  • Zn(OTf)2 (5.5 mg, 0.015 mmol, 10 mol%)

  • (S,S,SP)-UCD-Imphanol ligand (11.5 mol%)

  • Acyclic enone (chalcone) (0.15 mmol, 1.0 equiv)

  • α-Iminoester (0.3 mmol, 2.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.7 mg, 0.015 mmol, 10 mol%)

  • Dichloromethane (CH2Cl2), anhydrous (1.5 mL)

  • Inert atmosphere (Nitrogen)

  • Flame-dried 10 mL Schlenk tube

Procedure:

  • Under a nitrogen atmosphere, add the (S,S,SP)-UCD-Imphanol ligand (11.5 mol%) and Zn(OTf)2 (10 mol%) to a flame-dried 10 mL Schlenk tube.

  • Add dry CH2Cl2 (0.5 mL) and stir the mixture for 60 minutes.

  • Cool the mixture to 0 °C.

  • Sequentially add a solution of the acyclic enone (1.0 equiv) in CH2Cl2 (0.4 mL), a solution of the α-iminoester (2.0 equiv) in CH2Cl2 (0.4 mL), and a solution of DABCO (10 mol%) in CH2Cl2 (0.2 mL).

  • Stir the reaction mixture at 0 °C for 48 hours.

  • After 48 hours, quench the reaction and perform a standard aqueous work-up.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the pyrrolidine product.[2]

Protocol 3: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition for Diversity-Oriented Synthesis

This protocol is a versatile three-component reaction.[3]

Materials:

  • AgOAc (1.7 mg, 0.01 mmol, 5 mol%)

  • (S)-QUINAP (5.8 mg, 0.011 mmol, 5.5 mol%)

  • Aldehyde (0.2 mmol, 1.0 equiv)

  • Amino ester hydrochloride (0.24 mmol, 1.2 equiv)

  • Dipolarophile (e.g., maleimide) (0.2 mmol, 1.0 equiv)

  • Diisopropylethylamine (DIPEA) (42 µL, 0.24 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (1.0 mL)

  • Inert atmosphere (Argon)

Procedure:

  • In a dry reaction vessel under an argon atmosphere, dissolve AgOAc (5 mol%) and (S)-QUINAP (5.5 mol%) in anhydrous THF (0.5 mL).

  • Stir the solution at room temperature for 30 minutes.

  • Add the dipolarophile (1.0 equiv) to the catalyst solution.

  • In a separate flask, suspend the amino ester hydrochloride (1.2 equiv) in anhydrous THF (0.5 mL).

  • Add the aldehyde (1.0 equiv) and DIPEA (1.2 equiv) to the amino ester suspension and stir for 30 minutes at room temperature to pre-form the imine.

  • Add the pre-formed imine solution to the catalyst/dipolarophile mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or cooled) and monitor by TLC.

  • Once the reaction is complete, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the product by flash chromatography.

References

Synthesis of G-Protein Coupled Receptor (GPCR) Antagonists: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of G-protein coupled receptor (GPCR) antagonists. GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern therapeutic drugs. The development of selective antagonists for these receptors is a cornerstone of drug discovery, enabling the treatment of a wide array of diseases.

Application Notes

The synthesis of potent and selective GPCR antagonists is a key activity in medicinal chemistry. The process typically begins with the identification of a lead compound, often from high-throughput screening or from the modification of known agonists. The subsequent chemical optimization aims to enhance antagonist potency, selectivity, and pharmacokinetic properties. Common strategies involve the exploration of structure-activity relationships (SAR) through the synthesis of analog libraries.

One prevalent strategy in the design of GPCR antagonists is the modification of an existing agonist scaffold. Minor structural changes can lead to a dramatic shift in functional activity, converting an agonist into an antagonist.[1] For instance, N-alkylation of a quinazoline-based ghrelin receptor agonist was shown to convert it into a potent antagonist.[1] Similarly, the addition of a thiophene group to the C8 position of an A2A adenosine receptor (A2AAR) agonist scaffold successfully transformed it into a selective antagonist.[2][3]

Another approach involves the de novo design of small molecule antagonists. For example, a series of guanidino-piperidines were synthesized as non-peptide antagonists for the Neuropeptide FF1 and FF2 receptors.[4] Furthermore, diarylsulfonamides have been identified as a versatile scaffold for developing antagonists for various GPCRs, including the free fatty acid receptor 4 (FFA4/GPR120).

The synthesis of irreversible or covalent antagonists represents a specialized strategy to achieve prolonged receptor blockade.[5] These compounds typically incorporate a reactive "warhead" group that forms a covalent bond with a specific residue within the receptor's binding pocket.

Synthetic Protocols

General Workflow for Small Molecule GPCR Antagonist Synthesis

The synthesis of a novel GPCR antagonist generally follows a multi-step process from initial hit identification to lead optimization.

Synthesis_Workflow cluster_0 Discovery & Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation HTS High-Throughput Screening Lead_Gen Lead Generation HTS->Lead_Gen SBDD Structure-Based Drug Design SBDD->Lead_Gen Analog_Synth Analog Synthesis Lead_Gen->Analog_Synth SAR Purification Purification & Characterization Analog_Synth->Purification In_Vitro_Assays In Vitro Assays Purification->In_Vitro_Assays In_Vitro_Assays->Analog_Synth Feedback In_Vivo_Testing In Vivo Testing In_Vitro_Assays->In_Vivo_Testing In_Vitro_Assay_Workflow Compound_Library Synthesized Compounds Primary_Screen Primary Screen (e.g., Binding Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Functional_Assays Functional Assays (e.g., Calcium, cAMP) Hit_Compounds->Functional_Assays Selectivity_Panel Selectivity Profiling (vs. other GPCRs) Functional_Assays->Selectivity_Panel Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate In_Vivo_Workflow Lead_Candidate Lead Candidate PK_PD_Studies Pharmacokinetics & Pharmacodynamics Lead_Candidate->PK_PD_Studies Efficacy_Models Disease Efficacy Models PK_PD_Studies->Efficacy_Models Toxicology_Studies Toxicology & Safety Assessment Efficacy_Models->Toxicology_Studies Preclinical_Candidate Preclinical Candidate Toxicology_Studies->Preclinical_Candidate

References

Application Notes and Protocols for Schotten-Baumann N-Sulfonylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a robust and versatile method for the synthesis of amides and esters. A key application of this reaction in medicinal chemistry and drug development is the N-sulfonylation of secondary amines to form stable sulfonamides.[1][2] Sulfonamides are a critical class of compounds in pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[3][4] The synthesis typically involves the reaction of a secondary amine with a sulfonyl chloride in a two-phase system, consisting of an organic solvent and an aqueous solution of a base.[1][5] The base, commonly sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][6] This document provides detailed application notes and experimental protocols for the N-sulfonylation of secondary amines via the Schotten-Baumann reaction.

Reaction Mechanism and Principles

The Schotten-Baumann N-sulfonylation of a secondary amine proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.[3]

  • Chloride Ion Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by the base (e.g., hydroxide ion) present in the aqueous phase. This step is crucial as it neutralizes the acidic proton and regenerates the neutral sulfonamide product.[1]

The use of a biphasic system is advantageous as it allows for the separation of the reactants and the base, minimizing the hydrolysis of the reactive sulfonyl chloride.[1]

Applications in Drug Development

The N-sulfonylated secondary amine moiety is a common feature in a multitude of marketed drugs and clinical candidates. The sulfonamide group is often considered a privileged scaffold due to its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, which can facilitate strong binding to biological targets.[3][4]

Examples of therapeutic areas where N-sulfonylated secondary amines are prevalent include:

  • Anticancer Agents: Many kinase inhibitors and other targeted therapies incorporate this functional group.

  • Antiviral Drugs: Protease inhibitors for HIV and other viruses often contain sulfonamide linkages.

  • Diuretics: Carbonic anhydrase inhibitors used as diuretics frequently feature a sulfonamide group.

  • Anti-inflammatory Drugs: Certain non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents utilize this moiety.

  • Antidiabetic Agents: Some classes of oral hypoglycemic agents are based on sulfonamide structures.

The Schotten-Baumann reaction provides a straightforward and scalable method for the synthesis of libraries of N-sulfonylated secondary amines, which is invaluable in the lead optimization phase of drug discovery.

Experimental Protocols

General Protocol for N-Sulfonylation of a Secondary Amine

This protocol describes a general procedure for the reaction of a secondary amine with an arylsulfonyl chloride under Schotten-Baumann conditions.

Materials:

  • Secondary amine (1.0 eq.)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.0-1.2 eq.)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Distilled water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in dichloromethane (10-20 mL per mmol of amine).

  • To the stirred solution, add an equal volume of 10% aqueous sodium hydroxide solution.

  • Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Dissolve the arylsulfonyl chloride (1.0-1.2 eq.) in a minimal amount of dichloromethane and add it dropwise to the vigorously stirred reaction mixture over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous sodium bicarbonate solution (to remove any unreacted sulfonyl chloride), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-sulfonylated secondary amine.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables summarize representative examples of the Schotten-Baumann N-sulfonylation of various secondary amines with different sulfonyl chlorides, highlighting the reaction conditions and yields.

EntrySecondary AmineSulfonyl ChlorideBaseSolventTime (h)Yield (%)
1Diethylaminep-Toluenesulfonyl chloride10% NaOHDCM/H₂O492
2PiperidineBenzenesulfonyl chloride10% NaOHDCM/H₂O688
3MorpholineMethanesulfonyl chloride10% NaOHEt₂O/H₂O395
4N-Methylanilinep-Toluenesulfonyl chloride10% NaOHDCM/H₂O1275
5Pyrrolidine2-Naphthalenesulfonyl chloride10% KOHDCM/H₂O885
6DibenzylamineBenzenesulfonyl chloride10% NaOHDCM/H₂O1682

Note: Yields are for isolated and purified products. Reaction conditions may require optimization for specific substrates.

Visualizations

Reaction Mechanism

Caption: Schotten-Baumann N-sulfonylation mechanism.

Experimental Workflow

experimental_workflow start Start dissolve_amine Dissolve secondary amine in organic solvent start->dissolve_amine add_base Add aqueous base (e.g., 10% NaOH) dissolve_amine->add_base cool Cool to 0-5 °C add_base->cool add_sulfonyl_chloride Add sulfonyl chloride dropwise cool->add_sulfonyl_chloride react Stir at room temperature (2-16 h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Separation, Washes) monitor->workup Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify (Recrystallization or Chromatography) dry_concentrate->purify end End purify->end

Caption: General experimental workflow for N-sulfonylation.

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral pyrrolidines are a ubiquitous structural motif in a vast number of biologically active natural products, pharmaceuticals, and are pivotal as organocatalysts and chiral ligands in asymmetric synthesis.[1][2][3] The development of efficient and stereocontrolled methods for their synthesis is of paramount importance to medicinal chemistry and drug discovery. These application notes provide detailed protocols for several key methodologies in the stereoselective synthesis of chiral pyrrolidines, including approaches from the chiral pool, diastereoselective cyclizations, and catalytic asymmetric reactions.

I. Synthesis from the Chiral Pool: Modification of Proline and Pyroglutamic Acid

A common and effective strategy for synthesizing chiral pyrrolidines is to start with readily available, enantiopure precursors such as L-proline or L-pyroglutamic acid.[1][2] This approach leverages the inherent stereochemistry of the starting material to build more complex, functionalized pyrrolidine derivatives.

Protocol 1: Synthesis of (2S,5S)-5-((tert-Butyldimethylsilyloxy)methyl)-1-((2S)-2-cyanopyrrolidin-1-yl)pyrrolidine-2-carbonitrile from L-Pyroglutamic Acid

This protocol, adapted from the work of Somfai and Ahman, illustrates the conversion of pyroglutamic acid into a C2-symmetric 2,5-disubstituted pyrrolidine derivative.[2][4]

Experimental Protocol:

  • Protection and Hemiaminal Formation: L-pyroglutamic acid (9) is first converted to the corresponding N-protected ester. Subsequent reduction of the ester and protection of the resulting alcohol yields a protected pyroglutamic acid derivative. This is then transformed into a hemiaminal (18).[2][4]

  • Cyanide Addition: To a solution of the hemiaminal (18) in a suitable solvent, a Lewis acid is added to activate the hemiaminal. Subsequent addition of a cyanide source, such as trimethylsilyl cyanide, leads to the trans-selective formation of the 2-cyanopyrrolidine derivative (19).[2][4]

  • Reduction and Further Functionalization: The resulting nitrile (19) is then reduced to the corresponding alcohol (20).[2][4] Further synthetic steps, including deprotection and etherification, can be carried out to yield the desired 2,5-disubstituted pyrrolidine.[2][4]

Logical Workflow for Protocol 1

protocol1 cluster_main Synthesis from L-Pyroglutamic Acid start L-Pyroglutamic Acid (9) step1 Protection & Hemiaminal Formation start->step1 intermediate1 Hemiaminal (18) step1->intermediate1 step2 Lewis Acid Activated Cyanide Addition intermediate1->step2 intermediate2 2-Cyanopyrrolidine (19) step2->intermediate2 step3 Reduction intermediate2->step3 product Alcohol Derivative (20) step3->product

Caption: Workflow for the synthesis of a chiral pyrrolidine from L-pyroglutamic acid.

II. Diastereoselective Synthesis of Polysubstituted Pyrrolidines

Diastereoselective methods allow for the construction of multiple stereocenters with a high degree of control. An example is the synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade.[5][6]

Protocol 2: Organocatalytic Cascade Reaction for Polysubstituted Pyrrolidines

This protocol, developed by Wang et al., utilizes a Cinchona alkaloid-derived organocatalyst to achieve a highly diastereoselective and enantioselective synthesis of pyrrolidines with up to three stereogenic centers.[5][6] The reaction proceeds through a reversible aza-Henry reaction followed by a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization.[5][6]

Experimental Protocol:

  • Reaction Setup: In a reaction vial, the nitroalkene (1.0 equiv.), the aldimine (1.2 equiv.), and the Cinchona alkaloid-derived carbamate organocatalyst (10 mol%) are dissolved in an appropriate solvent (e.g., toluene).

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.

Signaling Pathway for Stereocontrol

protocol2 cluster_pathway Stereoselective Cascade Reaction start Nitroalkene + Aldimine step1 Reversible aza-Henry Reaction start->step1 catalyst Cinchona Alkaloid Organocatalyst catalyst->step1 step2 Dynamic Kinetic Resolution (DKR) driven aza-Michael Cyclization catalyst->step2 intermediate Aza-Henry Adduct (Mixture of Diastereomers) step1->intermediate intermediate->step2 product Enantio- & Diastereo-enriched Polysubstituted Pyrrolidine step2->product protocol3 cluster_workflow Cu(I)-Catalyzed [3+2] Cycloaddition Workflow start Prepare Inert Atmosphere (Schlenk Tube) step1 Prepare Catalyst Complex: Cu(I) Precatalyst + Chiral Ligand in Anhydrous Solvent start->step1 step2 Add Reactants: Azomethine Ylide Precursor + Alkene step1->step2 step3 Cool Reaction Mixture (e.g., 0 °C) step2->step3 step4 Initiate Reaction: Add Base (e.g., DBU) step3->step4 step5 Monitor Reaction (TLC/LC-MS) step4->step5 step6 Quench and Extract step5->step6 step7 Dry and Concentrate step6->step7 product Purify by Column Chromatography step7->product

References

Application Notes & Protocols: 1-(Phenylsulfonyl)pyrrolidine as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring is classified as a "privileged scaffold," a molecular framework that is recurrent in a multitude of approved drugs and biologically active compounds.[1][2] Its success is largely attributed to its three-dimensional, sp³-hybridized structure, which allows for a comprehensive exploration of chemical space and optimized interactions with biological targets.[1][2] When combined with the phenylsulfonyl moiety—a cornerstone pharmacophore of the sulfonamide class of drugs—the resulting intermediate, 1-(phenylsulfonyl)pyrrolidine, becomes a highly versatile and valuable building block for drug discovery.[3]

This molecule serves as a key synthetic intermediate for a diverse range of therapeutic agents, from anticancer and antiviral drugs to novel treatments for cardiovascular diseases.[3][4] The phenylsulfonyl-pyrrolidine motif provides crucial hydrophobic and hydrogen-bond accepting features, making it an ideal starting point for designing ligands for various targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[3] These application notes provide an overview of its utility and detailed protocols for its synthesis and derivatization.

Section 1: Synthesis of this compound

The most direct and common method for synthesizing this compound is the N-sulfonylation of pyrrolidine with benzenesulfonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process Pyrrolidine Pyrrolidine Reaction Reaction @ 0°C to RT Pyrrolidine->Reaction BSC Benzenesulfonyl Chloride BSC->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Quench Purification Purification (Drying & Concentration) Workup->Purification Extract & Wash Product This compound Purification->Product Isolate G FLT3_L FLT3 Ligand FLT3_ITD FLT3-ITD Receptor (Constitutively Active) FLT3_L->FLT3_ITD Ligand-Independent Dimer Dimerization & Autophosphorylation FLT3_ITD->Dimer STAT5 STAT5 Dimer->STAT5 Activates MAPK MAPK/AKT Pathways Dimer->MAPK Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation Inhibitor FLT3 Inhibitor (Derived from This compound) Inhibitor->Dimer Inhibits G Intermediate This compound Synthesis Multi-step Synthesis Intermediate->Synthesis Derivatives Bioactive Derivatives (e.g., Pyrazoles, Spirooxindoles) Synthesis->Derivatives Inhibition Inhibition of Viral Replication/Targets Derivatives->Inhibition Application Potential Antiviral Therapy (YFV, RSV, SARS-CoV-2) Inhibition->Application

References

Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] from Isatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The spiro[pyrrolidine-3,3′-oxindole] scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules with significant biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Isatin and its derivatives serve as versatile and readily available starting materials for the construction of this complex spirocyclic system.[3] The primary synthetic strategy involves a [3+2] cycloaddition reaction, a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings.[2][4][5]

This multicomponent reaction typically involves the in situ generation of an azomethine ylide from the condensation of isatin with an α-amino acid, such as L-proline or sarcosine.[2][6] This transient 1,3-dipole then reacts with a variety of dipolarophiles, including α,β-unsaturated carbonyl compounds, chalcones, and maleimides, to afford the desired spiro[pyrrolidine-3,3′-oxindoles].[2][6][7] The reaction can be performed under various conditions, including catalyst-free, organocatalytic, or metal-catalyzed systems, often providing high yields and excellent diastereoselectivity.[1][8][9] The ability to vary the isatin, amino acid, and dipolarophile components allows for the creation of diverse libraries of spiro-oxindole derivatives for drug discovery and development programs.[10]

Key Synthetic Approaches

Several methodologies have been developed for the synthesis of spiro[pyrrolidine-3,3′-oxindoles] from isatin, with the 1,3-dipolar cycloaddition being the most prominent.

  • Multicomponent [3+2] Cycloaddition: This is a one-pot reaction where isatin, an amino acid, and a dipolarophile are combined to generate the spiro-oxindole product. This approach is highly atom-economical and allows for rapid access to molecular complexity.[2][3][8][10]

  • Organocatalytic Asymmetric Synthesis: Chiral catalysts, such as BINOL-derived phosphoric acids, can be employed to induce enantioselectivity in the cycloaddition reaction, leading to the formation of specific stereoisomers. This is crucial for the development of chiral drugs.[1]

  • Lewis Acid Catalysis: Lewis acids like silver salts have been shown to catalyze the three-component reaction, often leading to improved reaction rates and yields.[8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[11]

Experimental Protocols

Below are detailed protocols for two common methods for the synthesis of spiro[pyrrolidine-3,3′-oxindoles].

Protocol 1: One-Pot, Three-Component Synthesis using L-Proline and a Chalcone Derivative

This protocol is adapted from a stereoselective method for synthesizing pyrrolizidine-substituted spirooxindoles.[2]

Materials:

  • Substituted Isatin

  • L-Proline

  • Substituted Chalcone (α,β-unsaturated carbonyl compound)

  • Ethanol (Absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the substituted chalcone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted isatin (1.3 mmol) and L-proline (1.3 mmol).

  • The reaction mixture is stirred and heated to reflux (approximately 78 °C).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically within 5 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[pyrrolidine-3,3′-oxindole] product.

  • The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).[2]

Protocol 2: Organocatalytic Asymmetric Synthesis using a Chiral Phosphoric Acid

This protocol is based on an enantioselective approach for the synthesis of spiro[pyrrolidin-3,3′-oxindole] derivatives.[1]

Materials:

  • Methyleneindolinone

  • Aldehyde

  • Amino Ester Hydrochloride

  • Chiral Phosphoric Acid Catalyst (e.g., 3,3′-β-Naphthyl phosphoric acid)

  • Dichloromethane (DCM, anhydrous)

  • Molecular sieves (4 Å)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the methyleneindolinone (0.1 mmol), aldehyde (0.3 mmol), amino ester hydrochloride (0.12 mmol), and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

  • Add activated 4 Å molecular sieves to the flask.

  • Anhydrous dichloromethane (1.0 mL) is added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched spiro[pyrrolidine-3,3′-oxindole] product.

  • The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.[1]

Data Presentation

The following table summarizes quantitative data from representative synthetic methodologies for spiro[pyrrolidine-3,3′-oxindoles].

Entry Catalyst/Conditions Dipolarophile Solvent Temp (°C) Time (h) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Reference
1L-ProlineChalconeEthanolReflux5GoodExcellentN/A[2]
2Chiral Phosphoric AcidMethyleneindolinoneDCMRT12-48High>93:7up to 98[1]
3Lewis Acid (AgBF₄)1,3-DicarbonylAcetonitrile80362N/AN/A[8]
4Catalyst-freeMaleimideEthanolRT0.5-276-9517:1 to >99:1N/A[7]
5Microwave IrradiationNitrostyreneMethanol1200.08-4GoodChemo/regio-selectiveN/A[11]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Monitoring & Workup cluster_purification Purification & Characterization reactants Isatin, Amino Acid, Dipolarophile mixing Mixing & Stirring reactants->mixing solvent Solvent solvent->mixing catalyst Catalyst (optional) catalyst->mixing heating Heating (optional) mixing->heating tlc TLC Monitoring heating->tlc workup Quenching & Extraction tlc->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization

Caption: General experimental workflow for the synthesis of spiro[pyrrolidine-3,3′-oxindoles].

reaction_mechanism isatin Isatin azomethine Azomethine Ylide (in situ) isatin->azomethine Condensation (-H₂O, -CO₂) amino_acid Amino Acid (e.g., Proline) amino_acid->azomethine dipolarophile Dipolarophile (e.g., Chalcone) spiro Spiro[pyrrolidine-3,3'-oxindole] dipolarophile->spiro azomethine->spiro [3+2] Cycloaddition

Caption: Simplified reaction pathway for the synthesis of spiro[pyrrolidine-3,3′-oxindoles].

References

Application Notes and Protocols for Continuous-Flow Electrochemical Synthesis of N-Sulfonylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the continuous-flow electrochemical synthesis of N-sulfonylated compounds. This innovative approach offers a green, efficient, and scalable alternative to traditional batch methods for producing sulfonamides, a critical functional group in a wide array of pharmaceuticals and agrochemicals.

Introduction

The electrochemical synthesis of N-sulfonylated compounds in continuous-flow reactors represents a significant advancement in modern organic chemistry. By leveraging electricity as a traceless reagent, this methodology minimizes waste, enhances safety, and often provides access to novel chemical space with high selectivity and efficiency. Continuous-flow setups, characterized by their small reaction volumes and excellent mass and heat transfer, allow for precise control over reaction parameters, leading to improved yields and reproducibility compared to conventional batch processes.[1] This document outlines two primary electrochemical strategies for N-sulfonylation in a continuous-flow format: the oxidative coupling of amines and thiols, and a multicomponent reaction involving arenes, amines, and sulfur dioxide.

Key Advantages of Continuous-Flow Electrosynthesis

  • Enhanced Safety: Small reactor volumes mitigate the risks associated with exothermic reactions and the handling of hazardous reagents.[2]

  • Improved Efficiency and Yield: Superior mass and heat transfer in microreactors can lead to significant rate enhancements and higher product yields.[1][3]

  • Scalability: Continuous processing allows for straightforward scaling by extending the operation time, facilitating the production of larger quantities of material.[4]

  • Green Chemistry: The use of electricity as a clean oxidant reduces the need for stoichiometric chemical oxidants, minimizing waste generation.[5]

  • Precise Reaction Control: Flow reactors enable fine-tuning of reaction parameters such as residence time, current, and temperature, leading to higher selectivity.

Data Presentation: Synthesis of N-Sulfonylated Compounds

The following tables summarize quantitative data from key studies on the continuous-flow electrochemical synthesis of N-sulfonylated compounds, showcasing the versatility and efficiency of this technology.

Table 1: Electrochemical Oxidative Coupling of Thiols and Amines

This method enables the direct formation of an S-N bond from readily available starting materials. The reaction is typically carried out in an undivided electrochemical flow cell.[4]

EntryThiolAmineProductYield (%)Residence Time (min)
1ThiophenolCyclohexylamineN-Cyclohexylbenzenesulfonamide855
2ThiophenolButylamineN-Butylbenzenesulfonamide815
34-MethylthiophenolCyclohexylamineN-Cyclohexyl-4-methylbenzenesulfonamide885
44-ChlorothiophenolCyclohexylamineN-Cyclohexyl-4-chlorobenzenesulfonamide755
5ThiophenolMorpholine4-(Phenylsulfonyl)morpholine785
6Thiophenol(+)-DehydroabietylamineN-((+)-Dehydroabietyl)benzenesulfonamide655

Reaction Conditions: Thiol (2 mmol), amine (3.0 mmol), Me4NBF4 (0.2 mmol) in CH3CN/0.3 M HCl (20 mL, 3:1 v/v), Carbon anode, Iron cathode, 700 μL reactor volume.[4]

Table 2: Multicomponent Synthesis from Arenes, Amines, and SO2

This approach allows for the direct C-H sulfonylation of electron-rich arenes in a highly convergent multicomponent reaction.[6]

EntryAreneAmineProductYield (%)
11,3,5-TrimethoxybenzenePyrrolidine1-((2,4,6-Trimethoxyphenyl)sulfonyl)pyrrolidine92
21,2,3-TrimethoxybenzenePyrrolidine1-((2,3,4-Trimethoxyphenyl)sulfonyl)pyrrolidine75
31,3-DimethoxybenzenePyrrolidine1-((2,4-Dimethoxyphenyl)sulfonyl)pyrrolidine85
41,4-DimethoxybenzenePyrrolidine1-((2,5-Dimethoxyphenyl)sulfonyl)pyrrolidine81
5N-MethylindolePyrrolidine1-((1-Methyl-1H-indol-3-yl)sulfonyl)pyrrolidine68

Reaction Conditions: Undivided flow cell, stainless-steel cathode, boron-doped diamond (BDD) or glassy carbon anode. The in-situ generated amidosulfinate serves as both an intermediate and the supporting electrolyte.[6]

Experimental Protocols

Protocol 1: Continuous-Flow Electrochemical Oxidative Coupling of Thiols and Amines

This protocol describes the synthesis of N-cyclohexylbenzenesulfonamide from thiophenol and cyclohexylamine.

Materials:

  • Thiophenol

  • Cyclohexylamine

  • Tetramethylammonium tetrafluoroborate (Me4NBF4)

  • Acetonitrile (CH3CN), HPLC grade

  • Hydrochloric acid (HCl), 0.3 M aqueous solution

  • Electrochemical flow reactor (e.g., from Vapourtec or a similar manufacturer) with a 700 μL reactor volume

  • Graphite anode and iron cathode

  • Syringe pumps

  • Back pressure regulator

  • Collection flask

Procedure:

  • Prepare the electrolyte solution: Dissolve the thiol (2 mmol) and the amine (3.0 mmol) in a 3:1 (v/v) mixture of acetonitrile and 0.3 M aqueous HCl (20 mL). Add Me4NBF4 (0.2 mmol) as the supporting electrolyte and ensure complete dissolution.

  • Set up the flow reactor: Assemble the electrochemical flow reactor with the graphite anode and iron cathode. Connect the syringe pumps to the reactor inlet and a back pressure regulator to the outlet, followed by a collection flask.

  • Initiate the flow: Pump the prepared electrolyte solution through the reactor at a flow rate calculated to achieve a residence time of 5 minutes.

  • Apply current: Once the flow is stable, apply a constant current to the electrodes. The optimal current will depend on the specific reactor setup and should be determined empirically.

  • Collect the product: Collect the reaction mixture exiting the reactor.

  • Work-up and purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.

Protocol 2: Continuous-Flow Electrochemical C-H Sulfonylation of Imidazoheterocycles

This protocol details the sulfonylation of an imidazo[1,2-a]pyridine with sodium p-toluenesulfinate.

Materials:

  • Imidazo[1,2-a]pyridine

  • Sodium p-toluenesulfinate

  • Acetonitrile (CH3CN), HPLC grade

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Microfluidic electrochemical reactor

  • Graphite or platinum electrodes

  • Syringe pumps

  • Potentiostat/Galvanostat

  • Collection vial

Procedure:

  • Prepare the anolyte and catholyte solutions:

    • Anolyte: Dissolve the imidazo[1,2-a]pyridine and sodium p-toluenesulfinate in acetonitrile containing the supporting electrolyte.

    • Catholyte: Prepare a solution of the supporting electrolyte in acetonitrile.

  • Set up the microfluidic reactor: Assemble the microfluidic electrochemical cell with the working (anode) and counter (cathode) electrodes. If a reference electrode is used, place it appropriately. Connect the syringe pumps to the inlets of the anolyte and catholyte channels.

  • Establish the flow: Pump the anolyte and catholyte solutions through their respective channels at a defined flow rate to achieve the desired residence time.

  • Perform electrolysis: Apply a constant current or potential between the working and counter electrodes.

  • Collect the product stream: Collect the anolyte stream exiting the reactor.

  • Analysis and purification: Analyze the collected solution by techniques such as LC-MS and NMR to determine the conversion and yield. If necessary, the product can be purified by standard chromatographic methods.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_flow Continuous-Flow System cluster_collection Product Collection & Work-up ReactantA Reactant A Solution (e.g., Thiol/Amine) PumpA Syringe Pump A ReactantA->PumpA ReactantB Electrolyte Solution (e.g., Me4NBF4 in Solvent) PumpB Syringe Pump B ReactantB->PumpB Mixer Mixing Tee PumpA->Mixer PumpB->Mixer Reactor Electrochemical Flow Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Workup Work-up & Purification Collection->Workup

Caption: General experimental workflow for continuous-flow electrochemical synthesis.

Proposed Reaction Mechanism: Oxidative Coupling of Thiols and Amines

G Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide -2e-, -2H+ (Anodic Oxidation) Sulfenamide R-S-NR'2 (Sulfenamide) Disulfide->Sulfenamide Amine R'2NH (Amine) Amine_Radical [R'2NH].+ (Aminium Radical Cation) Amine->Amine_Radical -e- (Anodic Oxidation) Amine_Radical->Sulfenamide Sulfinamide R-S(O)-NR'2 (Sulfinamide) Sulfenamide->Sulfinamide [O] Sulfonamide R-S(O)2-NR'2 (Sulfonamide) Sulfinamide->Sulfonamide [O]

Caption: Proposed mechanism for the electrochemical oxidative coupling of thiols and amines.[5][7]

References

Application Note and Protocol: Monitoring the Reaction Progress of 1-(Phenylsulfonyl)pyrrolidine Synthesis via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry, with the resulting compounds exhibiting a wide range of biological activities. The reaction of benzenesulfonyl chloride with pyrrolidine yields 1-(Phenylsulfonyl)pyrrolidine, a key intermediate in various synthetic pathways. Efficient monitoring of this reaction is crucial to ensure complete consumption of starting materials and to minimize the formation of impurities, thereby maximizing the yield and purity of the desired product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for monitoring the progress of organic reactions.[1][2] This application note provides a detailed protocol for monitoring the synthesis of this compound using TLC, covering the preparation of the TLC plate, selection of an appropriate mobile phase, and visualization techniques.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of pyrrolidine with benzenesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction scheme for the synthesis of this compound

Experimental Protocol: TLC Monitoring

This protocol outlines the steps for monitoring the reaction progress from initiation to completion.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Reactants: Pyrrolidine, Benzenesulfonyl chloride.

  • Solvents: Ethyl acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH).

  • Base (optional, for reaction): Triethylamine (Et3N) or Pyridine.

  • Visualization Reagents:

    • Ultraviolet (UV) lamp (254 nm).

    • Iodine chamber.

    • Potassium permanganate (KMnO4) stain.

  • Equipment:

    • TLC developing chamber.

    • Capillary tubes for spotting.

    • Forceps.

    • Heat gun.

Preparation of the TLC Plate and Mobile Phase
  • TLC Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting the starting materials and the reaction mixture.

  • Mobile Phase Preparation: Prepare a mobile phase of 30% Ethyl Acetate in Hexane (v/v) . This solvent system generally provides good separation for sulfonamides and the corresponding starting materials.[3] Pour the mobile phase into the developing chamber to a depth of about 0.5 cm, cover the chamber with a lid, and allow it to saturate for at least 10-15 minutes.

Spotting the TLC Plate
  • Reference Spots:

    • Dissolve a small amount of benzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot this solution on the first lane of the TLC plate.

    • Dissolve a small amount of pyrrolidine in a suitable solvent. Spot this solution on the second lane.

  • Reaction Mixture Spot: At time zero (t=0) and at regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the third lane of the TLC plate.

Developing the TLC Plate
  • Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]

  • Allow the plate to air dry completely.

Visualization
  • UV Light: View the dried TLC plate under a UV lamp at 254 nm.[5] Aromatic compounds, such as benzenesulfonyl chloride and the product, will appear as dark spots against a fluorescent background.[5][6] Circle the visible spots with a pencil.

  • Iodine Vapor: Place the TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[6][7] This method is non-destructive, and the spots will fade over time. Circle the spots with a pencil.

  • Potassium Permanganate Stain: Prepare a solution of potassium permanganate (1.5 g), potassium carbonate (10 g), and 10% sodium hydroxide (1.25 mL) in 200 mL of water.[6] Dip the TLC plate into the stain and then gently heat it with a heat gun. Oxidizable compounds, such as the pyrrolidine starting material, will appear as yellow or brown spots on a purple background.

Data Analysis and Interpretation

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance of the product spot. The Retention Factor (Rf) for each spot should be calculated using the following formula:[8][9]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The reaction is considered complete when the spot corresponding to the limiting reactant (typically benzenesulfonyl chloride) is no longer visible in the reaction mixture lane.

Data Presentation

The following table summarizes the expected TLC data for the monitoring of the this compound synthesis. The Rf values are illustrative and may vary depending on the exact experimental conditions.

CompoundExpected Rf Value (30% EtOAc/Hexane)Visualization Method(s)
Benzenesulfonyl Chloride~ 0.7UV (254 nm), Iodine
Pyrrolidine~ 0.1Potassium Permanganate Stain, Iodine
This compound~ 0.4UV (254 nm), Iodine

Diagrams

Logical Relationship of TLC Components

TLC_Components cluster_stationary Stationary Phase cluster_mobile Mobile Phase Silica_Gel Silica Gel (Polar) Pyrrolidine Pyrrolidine (More Polar) Silica_Gel->Pyrrolidine interacts with Product This compound Silica_Gel->Product interacts with Benzenesulfonyl_Chloride Benzenesulfonyl Chloride (Less Polar) Silica_Gel->Benzenesulfonyl_Chloride interacts with Solvent_System Solvent System (Less Polar) Solvent_System->Pyrrolidine carries Solvent_System->Product carries Solvent_System->Benzenesulfonyl_Chloride carries TLC_Workflow Start Start Reaction Prepare_TLC Prepare TLC Plate and Chamber Start->Prepare_TLC Spot_Plate Spot Plate (t=0) - Benzenesulfonyl Chloride - Pyrrolidine - Reaction Mixture Prepare_TLC->Spot_Plate Develop_Plate Develop TLC Plate Spot_Plate->Develop_Plate Dry_Plate Dry Plate Develop_Plate->Dry_Plate Visualize Visualize Plate (UV, Iodine, Stain) Dry_Plate->Visualize Analyze Analyze Rf Values Visualize->Analyze Decision Is Reaction Complete? Analyze->Decision Continue_Reaction Continue Reaction (Sample at t=x) Decision->Continue_Reaction No Workup Proceed to Work-up Decision->Workup Yes Continue_Reaction->Spot_Plate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselective Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the stereoselective synthesis of pyrrolidines.

Section 1: Troubleshooting Common Issues

This section addresses specific challenges frequently encountered during the synthesis of stereochemically-defined pyrrolidines.

Low Diastereoselectivity

Q1: I am observing a low diastereomeric ratio (dr) in my pyrrolidine synthesis via a [3+2] cycloaddition. What are the key factors to investigate?

A1: Low diastereoselectivity in [3+2] cycloadditions is typically governed by the facial selectivity of the approach between the azomethine ylide and the dipolarophile. The following factors should be systematically investigated to improve the diastereomeric ratio:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[1] A screening of solvents with varying properties is highly recommended.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1] However, this may lead to longer reaction times.

  • Catalyst System: The choice of metal catalyst and chiral ligand is crucial. The steric and electronic properties of the catalyst-ligand complex can create a chiral environment that favors the formation of one diastereomer over the other.

  • Steric Hindrance: Increasing the steric bulk of substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity and improve the diastereomeric ratio.[2]

Troubleshooting Workflow for Low Diastereoselectivity

Low_Diastereoselectivity start Low Diastereomeric Ratio (dr) Observed solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2, MeCN) start->solvent temp Vary Temperature (e.g., RT, 0 °C, -20 °C, -78 °C) solvent->temp catalyst Modify Catalyst System (e.g., Different Ligand, Metal Salt) temp->catalyst sterics Increase Steric Bulk (on Substrate or Reagent) catalyst->sterics evaluate Evaluate dr by NMR/HPLC sterics->evaluate evaluate->solvent Not Improved end_good Acceptable dr Achieved evaluate->end_good Improved end_bad Re-evaluate Synthetic Strategy evaluate->end_bad No Improvement After All Steps

Caption: Troubleshooting workflow for improving low diastereoselectivity.

Low Enantioselectivity

Q2: My reaction is producing the desired pyrrolidine, but with low enantiomeric excess (ee). What are the common causes and how can I improve enantioselectivity?

A2: Achieving high enantioselectivity is a critical aspect of asymmetric synthesis. Low enantiomeric excess can stem from several factors:

  • Catalyst Purity and Loading: The purity of the chiral catalyst or ligand is paramount.[1] Impurities can act as catalyst poisons or promote non-selective background reactions. Ensure the catalyst is of high purity and use the optimal catalyst loading, as determined through screening.

  • Reagent and Solvent Purity: Water and other impurities in reagents and solvents can interfere with the catalytic cycle.[1] Always use freshly distilled or appropriately dried solvents and high-purity reagents.

  • Reaction Temperature: Similar to diastereoselectivity, lowering the reaction temperature generally leads to higher enantioselectivity.[1]

  • Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand can significantly impact the formation of the active catalytic species and, consequently, the enantioselectivity. This ratio should be carefully optimized.

  • Substrate-Catalyst Mismatch: The electronic and steric properties of the substrate must be compatible with the chiral catalyst. In some cases, a different class of catalyst or a modified ligand may be necessary to achieve high stereochemical induction.

Factors Influencing Enantioselectivity

Enantioselectivity_Factors enantioselectivity Enantioselectivity (% ee) catalyst Catalyst System enantioselectivity->catalyst conditions Reaction Conditions enantioselectivity->conditions substrate Substrate Properties enantioselectivity->substrate purity Purity (Catalyst, Ligand, Reagents) catalyst->purity loading Catalyst Loading catalyst->loading ratio Metal:Ligand Ratio catalyst->ratio temperature Temperature conditions->temperature solvent Solvent conditions->solvent concentration Concentration conditions->concentration electronics Electronic Effects substrate->electronics sterics Steric Hindrance substrate->sterics

Caption: Key factors influencing the enantioselectivity of the reaction.

Low or No Product Yield

Q3: My reaction is not proceeding, or I am getting very low yields of the desired pyrrolidine. What should I check?

A3: Low or no product formation can be due to a variety of issues, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended:

  • Starting Material Quality: Verify the purity and integrity of your starting materials. Degradation or impurities in the starting materials can inhibit the reaction.

  • Catalyst Activity: The catalyst may be inactive or poisoned. If using a pre-catalyst, ensure that the active catalytic species is being generated in situ. For air- or moisture-sensitive catalysts, ensure proper handling techniques are used.

  • Reaction Conditions: Re-evaluate the reaction temperature, concentration, and reaction time. Some reactions may require higher temperatures or longer reaction times to proceed to completion. Conversely, product degradation can occur at elevated temperatures.

  • Incorrect Reagent Stoichiometry: Ensure that the stoichiometry of all reagents is correct.

  • Side Reactions: Analyze the crude reaction mixture by techniques such as NMR or LC-MS to identify any potential side products. This can provide insight into competing reaction pathways.

Section 2: Data Presentation

The following tables summarize quantitative data from literature on the optimization of reaction conditions for stereoselective pyrrolidine synthesis.

Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition Reaction

EntrySolventYield (%)Diastereomeric Ratio (dr)
1Methanol3868:32
2Ethanol-70:30
3Isopropanol-81:19
4tert-Butanol-97:3

Data adapted from a study on a highly diastereoselective [3+2]-cycloaddition strategy. The specific yield for entries 2-4 was not provided in the source material.[3]

Table 2: Optimization of Catalyst and Solvent for a [3+2] Cycloaddition

EntryCatalyst (mol%)SolventYield (%)
1NoneEtOH< 40
2CCMFe₂O₄@L-proline MNRs (10)EtOH85
3CCMFe₂O₄@L-proline MNRs (10)CH₃CN82
4CCMFe₂O₄@L-proline MNRs (10)H₂O78
5CCMFe₂O₄@L-proline MNRs (5)EtOH80

Data from the synthesis of spirocyclic pyrrolidines using a heterogeneous catalyst. The reaction was carried out at 100 °C.[1]

Section 3: Experimental Protocols

This section provides detailed experimental methodologies for key reactions in stereoselective pyrrolidine synthesis.

General Procedure for a Catalytic Asymmetric [3+2] Cycloaddition

This protocol is a representative example and may require optimization for specific substrates.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., (S)-QUINAP, 0.022 mmol) and the metal precursor (e.g., AgOAc, 0.02 mmol) in the chosen anhydrous solvent (e.g., toluene, 2 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add the dipolarophile (1.2 mmol) and the azomethine ylide precursor (1.0 mmol).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the mixture of the dipolarophile and azomethine ylide precursor via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

General Procedure for an Intramolecular Aza-Michael Addition

This protocol is a general guideline for the cyclization of an amine onto an α,β-unsaturated ester.

  • Substrate Preparation: Synthesize the acyclic precursor containing both the amine and the Michael acceptor moieties.

  • Reaction Setup: To a solution of the acyclic precursor (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or toluene, 10 mL) at room temperature, add the chiral catalyst (e.g., a chiral phosphoric acid, 0.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine product. Determine the yield and enantiomeric excess of the product.

References

identifying common side reactions in 1-(Phenylsulfonyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-(Phenylsulfonyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Schotten-Baumann reaction. This involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] A biphasic system, often with an organic solvent and an aqueous base, is typically employed.[1][3][4]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The most common side reactions include:

  • Hydrolysis of Benzenesulfonyl Chloride: Excess benzenesulfonyl chloride can react with water to form benzenesulfonic acid, which can contaminate the final product.

  • Presence of Diphenyl Sulfone: Diphenyl sulfone can be a byproduct from the manufacturing of benzenesulfonyl chloride and may be present as an impurity in the starting material.

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Inefficient neutralization of the generated HCl can lead to the formation of a salt with the unreacted pyrrolidine, reducing the amount of amine available to react.[5] Additionally, side reactions such as the hydrolysis of benzenesulfonyl chloride can consume the starting material. To optimize the yield, ensure efficient stirring in a biphasic system and consider the slow, dropwise addition of the benzenesulfonyl chloride to a cooled solution of pyrrolidine and base.[2]

Q4: How can I confirm the successful synthesis of this compound and assess its purity?

A4: A combination of analytical techniques can be used for characterization and purity assessment. High-Performance Liquid Chromatography (HPLC) is a fundamental method for determining the purity of the synthesized compound and quantifying any impurities.[6] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for unambiguous structural elucidation.[6] Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups, such as the S=O and N-H bonds of the sulfonamide group.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Table 1: Troubleshooting Low Yield
Observation Potential Cause Recommended Solution
Low product yield with significant unreacted pyrrolidine. Incomplete reaction due to insufficient base. The HCl generated protonates the pyrrolidine, rendering it non-nucleophilic.Use at least one equivalent of a suitable base (e.g., NaOH, KOH, or triethylamine) to neutralize the HCl as it is formed.[5]
Low product yield with the presence of benzenesulfonic acid. Hydrolysis of benzenesulfonyl chloride due to excess water or prolonged reaction time in an aqueous medium.Use a biphasic solvent system (e.g., dichloromethane and water) to minimize contact of the sulfonyl chloride with the aqueous phase.[3] Ensure the reaction is not unnecessarily prolonged.
Reaction fails to go to completion. Poor mixing in a biphasic system, limiting the interaction between reactants.Employ vigorous stirring to increase the interfacial area between the organic and aqueous phases.
Table 2: Troubleshooting Product Purity Issues
Observation Potential Impurity Identification Method Recommended Solution
Product is an oil or has a lower than expected melting point. Presence of benzenesulfonic acid.HPLC, ¹H NMR (potential acidic proton signal).Wash the organic layer with a saturated sodium bicarbonate solution during workup to remove the acidic impurity. Recrystallization of the final product can also be effective.
Presence of an additional, less polar spot on TLC or peak in HPLC. Diphenyl sulfone.HPLC, Mass Spectrometry.Source high-purity benzenesulfonyl chloride. If present, diphenyl sulfone can often be removed by recrystallization from a suitable solvent system (e.g., diethyl ether).
Product appears discolored. Potential degradation or minor, unidentified byproducts.HPLC-MS for identification of minor impurities.Recrystallization is the primary method for removing colored impurities. The use of activated carbon during recrystallization can also be beneficial.

Experimental Protocols

Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Pyrrolidine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve benzenesulfonyl chloride (1.05 equivalents) in dichloromethane.

  • Slowly add the benzenesulfonyl chloride solution dropwise to the stirred pyrrolidine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Reaction Pathway

reaction_pathway Synthesis of this compound pyrrolidine Pyrrolidine product This compound pyrrolidine->product benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->product base Base (e.g., NaOH) neutralization Neutralization base->neutralization hcl HCl product->hcl + hcl->neutralization salt Salt (e.g., NaCl) + H2O neutralization->salt

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Purity Issues

troubleshooting_workflow Troubleshooting Impurities start Impure Product Obtained check_acidity Check for Acidity (e.g., with wet litmus paper) start->check_acidity acidic Acidic Impurity Present (Likely Benzenesulfonic Acid) check_acidity->acidic Yes not_acidic Not Acidic check_acidity->not_acidic No wash_bicarb Wash with NaHCO3 solution acidic->wash_bicarb recrystallize1 Recrystallize wash_bicarb->recrystallize1 pure_product Pure Product recrystallize1->pure_product check_starting_material Analyze Starting Material (Benzenesulfonyl Chloride) not_acidic->check_starting_material diphenyl_sulfone Diphenyl Sulfone Impurity check_starting_material->diphenyl_sulfone recrystallize2 Recrystallize diphenyl_sulfone->recrystallize2 recrystallize2->pure_product

References

how to improve the yield of pyrrolidin-2-one cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolidin-2-one cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing pyrrolidin-2-one?

A1: The most prevalent industrial methods for producing pyrrolidin-2-one include the reaction of gamma-butyrolactone (GBL) with ammonia and the hydrogenation of succinimide.[1][2] Alternative routes involve the hydrogenation and amination of maleic anhydride or succinic acid, and the cyclization of γ-aminobutyric acid (GABA).[3][4]

Q2: What is the primary industrial synthesis route for pyrrolidin-2-one?

A2: The dominant industrial process involves treating aqueous gamma-butyrolactone with ammonia at high temperatures (250–290 °C) and pressures (0.4–1.4 MPa) over solid magnesium silicate catalysts.[1] Another widely used method is the liquid-phase ammonolysis of γ-butyrolactone at 250 to 290 °C and 8.0 to 16.0 MPa.[3]

Q3: What are some key application areas for pyrrolidin-2-one and its derivatives?

A3: Pyrrolidin-2-one and its derivatives are versatile compounds. Pyrrolidin-2-one itself is used in inkjet cartridges.[1] Its derivatives are crucial scaffolds in many pharmaceuticals, including nootropic drugs like piracetam, antiepileptic drugs such as levetiracetam, and are intermediates in the synthesis of N-vinylpyrrolidone for producing polyvinylpyrrolidone (PVP).[1][5]

Q4: Can pyrrolidin-2-one be synthesized from bio-based materials?

A4: Yes, there is growing interest in bio-based production. One method involves producing γ-aminobutyric acid (GABA) through the fermentation of biomass, such as deoiled cottonseed cake, using microorganisms like Lactobacillus brevis.[4][6] The bio-based GABA is then converted into 2-pyrrolidone.[4][6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Product Yield

Q: My pyrrolidin-2-one yield is consistently low. What factors should I investigate?

A: Low yield can stem from several factors related to reaction conditions and reagents. A systematic approach to optimization is recommended.

Potential Causes & Solutions:

  • Suboptimal Temperature: The reaction temperature is critical. For instance, in the synthesis from γ-butyrolactone and ammonia, temperatures between 250-290°C are optimal.[3] For other specific reactions, like the reductive amination of levulinic acid, temperatures around 170°C have shown excellent yields.[7]

  • Incorrect Catalyst: The choice of catalyst is crucial. For the hydrogenation of succinimide, ruthenium-based catalysts (like Ru/C) have demonstrated superior performance over other noble metals like Pt/C or Pd/C.[8] For hydrogenation of succinonitrile, nickel-containing catalysts are effective.[9]

  • Improper Hydrogen Pressure: In hydrogenation reactions, such as from succinonitrile, pressures below 500 psi, specifically around 465 psi, have been shown to provide improved yields.[9]

  • Presence of Water: Depending on the reaction, water can either be beneficial or detrimental. In the ammonolysis of γ-butyrolactone, the presence of water can improve selectivity towards 2-pyrrolidone.[3] However, in other cases, using molecular sieves to trap water generated during the reaction can increase product conversion.[7]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. For example, using 3,3,3-trifluoroethanol (TFE) as a solvent has been shown to enhance the reaction rate in the reductive amination of levulinic acid.[7]

Issue 2: Formation of Side Products

Q: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A: Side product formation is a common issue. Identifying the impurities and adjusting conditions to disfavor their formation is key.

Potential Causes & Solutions:

  • Ring-Opening (Hydrolysis): The pyrrolidinone ring can open under strong acidic or basic conditions, especially at elevated temperatures in the presence of water, to form γ-aminobutyric acid.[3][10]

    • Solution: Maintain strict pH control, aiming for near-neutral conditions if possible. If acid or base is necessary, use the mildest reagent and lowest effective concentration. Work under anhydrous conditions and at lower temperatures to minimize hydrolysis.[10]

  • Formation of Pyrrolidine: Over-reduction during hydrogenation can lead to the formation of pyrrolidine.

    • Solution: Optimize hydrogen pressure and catalyst choice. For instance, in the hydrogenation of succinonitrile, pressures between 300 and 490 psi are recommended to maximize pyrrolidone yield.[9]

  • Unreacted Intermediates: In multi-step, one-pot syntheses, incomplete conversion of intermediates can lead to a complex product mixture. For example, in the reductive amidation of succinic acid, the N-(2-hydroxyethyl)succinimide intermediate may persist if reduction is inefficient.[8]

    • Solution: Ensure the catalyst is active for all steps of the reaction. A Ru/C catalyst is effective for the reduction of the imide intermediate.[8]

Issue 3: Difficulty in Product Purification

Q: How can I effectively purify my crude pyrrolidin-2-one product?

A: Achieving high purity (often >99.5%) is essential, especially for pharmaceutical applications.[3] Several methods can be employed depending on the scale and nature of impurities.

Recommended Purification Techniques:

  • Fractional Distillation: This is a common method for purifying pyrrolidin-2-one. A pre-treatment step involving treating the impure liquid with a strong base at an elevated temperature, followed by fractional distillation, can yield polymerization-grade 2-pyrrolidone.[11]

  • Melt Crystallization: Falling film melt crystallization is another effective technique for purifying 2-pyrrolidone.[12]

  • Extraction: For residues containing alkali metal pyrrolidonates from the distillation process, treatment with water and acid can liberate the free pyrrolidone, which can then be recovered by extraction with a water-immiscible organic solvent.[11]

  • Column Chromatography: For small-scale laboratory syntheses, purification can be achieved by column chromatography on silica gel using appropriate solvent systems like ethyl acetate-petroleum ether.[13]

Data & Protocols

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide your optimization efforts.

Table 1: Effect of Catalyst on N-(2-hydroxyethyl)succinimide Hydrogenation Yield

CatalystSupportYield of N-(2-hydroxyethyl)pyrrolidone (%)
RuCarbon>95
RhCarbon<20
PdCarbon<5
PtCarbon<5
Raney® Ni-<5
Conditions: 150 °C, 150 bar H₂, aqueous solution. Data adapted from studies on reductive amidation.[8]

Table 2: Effect of Hydrogen Pressure on 2-Pyrrolidone Yield from Succinonitrile

ExampleCatalystPromoterH₂ Pressure (psi)Yield (%)
1NickelNone46573.0
2NickelAmmonia46585.5
3Nickel/CopperNone46574.0
4Nickel/CopperAmmonia46580.0
A (Control)NickelAmmonia150073.0
Conditions: Aqueous mixture, elevated temperature. Data demonstrates improved yields at pressures below 500 psi.[9]
Experimental Protocols

Protocol 1: Synthesis of 2-Pyrrolidone from γ-Butyrolactone (Industrial Method)

This protocol outlines a common industrial method for producing 2-pyrrolidone.

  • Reactants: γ-Butyrolactone and liquid ammonia (or aqueous ammonia).

  • Reaction Setup: The reaction is typically performed in a continuous tubular reactor.

  • Conditions:

    • Temperature: 250 to 290 °C[3]

    • Pressure: 8.0 to 16.0 MPa[3]

    • Molar Ratio (γ-butyrolactone:NH₃:H₂O): 1 : (2.2 to 3) : (1.6 to 2.3)[3]

    • Residence Time: 20 to 120 minutes[3]

  • Procedure: The reactants are fed into the tubular reactor and maintained at the specified temperature and pressure for the required residence time.

  • Work-up and Purification:

    • The excess and unreacted ammonia are distilled off and recycled.[3]

    • The crude product is then purified, typically by fractional distillation, to achieve a purity of >99.5%.[3]

    • This catalyst-free process typically achieves a conversion of γ-butyrolactone close to 100% with a selectivity to 2-pyrrolidone higher than 94%.[3]

Protocol 2: Hydrogenation of Succinimide to 2-Pyrrolidone (Lab Scale)

This protocol is based on catalytic hydrogenation, a viable alternative synthesis route.

  • Reactants: Succinimide, Hydrogen gas.

  • Catalyst: 5% Ruthenium on Carbon (Ru/C).

  • Solvent: Deionized water.

  • Reaction Setup: A high-pressure autoclave reactor.

  • Conditions:

    • Temperature: 150 °C

    • Pressure: 150 bar H₂

  • Procedure:

    • Charge the autoclave with succinimide, Ru/C catalyst, and deionized water.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 150 bar.

    • Heat the reaction to 150 °C and stir for the required reaction time (monitor by TLC or GC).

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The aqueous solution can be concentrated under reduced pressure, and the resulting crude product can be purified by distillation or chromatography.

Visual Guides

Workflow for Optimizing Pyrrolidone Synthesis

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Optimization Loop A Select Synthesis Route (e.g., GBL, Succinimide) B Choose Initial Conditions (Temp, Catalyst, Solvent) A->B C Setup Reaction Apparatus B->C D Run Initial Experiment C->D E Analyze Crude Product (GC, NMR, LC-MS) D->E F Calculate Yield & Purity E->F G Yield/Purity Acceptable? F->G H Identify Limiting Factor (See Troubleshooting Guide) G->H No J Product Isolation & Purification G->J Yes I Adjust One Parameter (e.g., Temp, Pressure) H->I I->D Rerun Experiment G Start Problem Encountered LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue LY_Sol1 Optimize Temperature LowYield->LY_Sol1 LY_Sol2 Screen Catalysts (e.g., Ru/C, Ni) LowYield->LY_Sol2 LY_Sol3 Adjust H2 Pressure (<500 psi) LowYield->LY_Sol3 LY_Sol4 Manage Water Content (Add or Remove) LowYield->LY_Sol4 SP_Cause1 Ring Opening? SideProducts->SP_Cause1 SP_Cause2 Over-reduction? SideProducts->SP_Cause2 PI_Sol1 Fractional Distillation (Base Pre-treatment) PurificationIssue->PI_Sol1 PI_Sol2 Melt Crystallization PurificationIssue->PI_Sol2 PI_Sol3 Solvent Extraction PurificationIssue->PI_Sol3 SP_Sol1 Control pH Use Anhydrous Conditions SP_Cause1->SP_Sol1 Yes SP_Sol2 Lower H2 Pressure Optimize Catalyst SP_Cause2->SP_Sol2 Yes

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the diastereoselectivity of their [3+2] cycloaddition reactions. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence diastereoselectivity in [3+2] cycloaddition reactions?

A1: Diastereoselectivity in [3+2] cycloaddition reactions is primarily governed by a delicate balance of steric and electronic factors in the transition state. Key experimental parameters that can be adjusted to influence this outcome include the choice of solvent, catalyst (including Lewis acids and organocatalysts), reaction temperature, and the inherent structural properties of the 1,3-dipole and the dipolarophile.

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate?

A2: If you are observing low diastereoselectivity, the reaction temperature is often the most straightforward parameter to adjust. Lowering the temperature can enhance selectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer. Conversely, higher temperatures can provide enough energy to overcome this small energy difference, resulting in a loss of selectivity.

Q3: How does the choice of solvent impact the diastereoselectivity of the reaction?

A3: The polarity of the solvent can significantly influence the stability of the diastereomeric transition states. Non-polar solvents often favor a more compact transition state, which can enhance the influence of steric interactions and improve diastereoselectivity. It is advisable to screen a range of solvents with varying polarities to determine the optimal conditions for your specific reaction.

Q4: Can a catalyst improve the diastereoselectivity of my [3+2] cycloaddition?

A4: Absolutely. The addition of a Lewis acid or an organocatalyst can significantly enhance diastereoselectivity. Lewis acids coordinate to the dipolarophile, altering its electronic properties and steric environment, which can lead to a more organized transition state. Similarly, chiral catalysts can create a chiral environment that favors the formation of one diastereomer over the other.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in a Nitrile Imine [3+2] Cycloaddition

Problem: The reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkene is resulting in a low diastereomeric ratio (dr).

Troubleshooting Workflow:

troubleshooting_nitrile_imine start Low Diastereoselectivity (Nitrile Imine Cycloaddition) temp Decrease Reaction Temperature start->temp Initial Step solvent Screen Solvents (Varying Polarity) temp->solvent If no improvement end Improved Diastereoselectivity temp->end Success base Change Base for In Situ Generation solvent->base If still low solvent->end Success substrate Modify Substrate (Steric Bulk) base->substrate Advanced Strategy base->end Success substrate->end Success

Caption: Troubleshooting workflow for low diastereoselectivity in nitrile imine cycloadditions.

Possible Causes and Solutions:

  • Reaction Temperature is Too High:

    • Solution: Lowering the reaction temperature often enhances diastereoselectivity. For instance, if the reaction is being run at room temperature, try performing it at 0 °C or -20 °C.

  • Inappropriate Solvent:

    • Solution: The polarity of the solvent can influence the transition state geometry. Conduct a solvent screen with solvents of varying polarity, such as toluene (non-polar), dichloromethane (DCM, moderately polar), and acetonitrile (polar). Non-polar solvents often lead to higher diastereoselectivity.

  • Sub-optimal Base for In Situ Generation:

    • Solution: The choice of base for generating the nitrile imine from the hydrazonoyl halide can affect the concentration of the 1,3-dipole and, consequently, the selectivity. If using a soluble organic base like triethylamine, consider switching to an insoluble inorganic base like potassium carbonate. This can lead to a slower, more controlled generation of the nitrile imine, which can improve diastereoselectivity.

  • Insufficient Steric Differentiation:

    • Solution: If possible, modify the structure of the dipolarophile or the 1,3-dipole to increase steric hindrance. Introducing a bulkier substituent can create a greater energetic difference between the diastereomeric transition states, leading to higher selectivity.

Issue 2: Low Diastereoselectivity in a Metal-Catalyzed Azomethine Ylide [3+2] Cycloaddition

Problem: A silver- or copper-catalyzed [3+2] cycloaddition of an azomethine ylide with a dipolarophile is yielding a mixture of diastereomers.

Troubleshooting Workflow:

troubleshooting_azomethine_ylide start Low Diastereoselectivity (Azomethine Ylide Cycloaddition) catalyst Screen Metal Catalysts (e.g., Ag(I) vs. Cu(I)) start->catalyst Initial Step ligand Modify Chiral Ligand catalyst->ligand If no improvement end Improved Diastereoselectivity catalyst->end Success solvent Vary Solvent Polarity ligand->solvent If still low ligand->end Success temp Optimize Reaction Temperature solvent->temp Final Optimization solvent->end Success temp->end Success

Caption: Troubleshooting workflow for metal-catalyzed azomethine ylide cycloadditions.

Possible Causes and Solutions:

  • Sub-optimal Metal Catalyst or Ligand:

    • Solution: The choice of metal salt and chiral ligand is crucial for achieving high diastereoselectivity. Screen different metal precursors (e.g., AgOAc, Ag₂CO₃, Cu(OTf)₂) in combination with a variety of chiral ligands (e.g., phosphines, N-heterocyclic carbenes). The steric and electronic properties of the ligand play a direct role in defining the chiral environment of the catalyst.

  • Incorrect Solvent:

    • Solution: The solvent can affect the solubility and activity of the catalyst, as well as the stability of the transition states. Perform a solvent screen, including common solvents like toluene, DCM, and THF.

  • Reaction Temperature Not Optimized:

    • Solution: As with other cycloadditions, temperature is a key parameter. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) can significantly improve diastereoselectivity.

Issue 3: Poor Diastereoselectivity in a Lewis Acid-Catalyzed Nitrone [3+2] Cycloaddition

Problem: The reaction of a nitrone with an alkene in the presence of a Lewis acid is not providing the desired level of diastereoselectivity.

Troubleshooting Workflow:

troubleshooting_nitrone start Low Diastereoselectivity (Nitrone Cycloaddition) lewis_acid Screen Lewis Acids (e.g., TiCl4, Sc(OTf)3) start->lewis_acid Initial Step stoichiometry Optimize Lewis Acid Stoichiometry lewis_acid->stoichiometry If no improvement end Improved Diastereoselectivity lewis_acid->end Success temp Adjust Reaction Temperature stoichiometry->temp If still low stoichiometry->end Success solvent Solvent Screen temp->solvent Final Optimization temp->end Success solvent->end Success

Caption: Troubleshooting workflow for Lewis acid-catalyzed nitrone cycloadditions.

Possible Causes and Solutions:

  • Inappropriate Lewis Acid:

    • Solution: The nature of the Lewis acid (e.g., its size and Lewis acidity) is critical. Screen a variety of Lewis acids, such as TiCl₄, SnCl₄, Sc(OTf)₃, and BF₃·OEt₂, to find the optimal one for your substrate combination.

  • Incorrect Stoichiometry of the Lewis Acid:

    • Solution: The amount of Lewis acid can influence the reaction. While catalytic amounts are often sufficient, some reactions may require stoichiometric amounts for optimal selectivity. Titrate the amount of Lewis acid to find the ideal loading.

  • Sub-optimal Reaction Temperature:

    • Solution: Lowering the reaction temperature is a general strategy to improve diastereoselectivity in Lewis acid-catalyzed reactions.

  • Solvent Effects:

    • Solution: The solvent can compete with the substrate for coordination to the Lewis acid. Non-coordinating solvents like DCM or toluene are often preferred.

Experimental Protocols

General Procedure for Diastereoselective [3+2] Cycloaddition of a Nitrile Imine

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the hydrazonoyl chloride (1.0 mmol) and the alkene (1.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at room temperature is added potassium carbonate (1.5 mmol).

  • The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the inorganic base.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired cycloadduct.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

General Procedure for a Silver-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide

This protocol is a representative procedure and may need to be adapted for different substrates and ligands.

  • In a flame-dried Schlenk tube under an argon atmosphere, the silver salt (e.g., AgOAc, 0.05 mmol) and the chiral ligand (0.055 mmol) are dissolved in anhydrous toluene (2 mL).

  • The mixture is stirred at room temperature for 30 minutes.

  • The imine (1.0 mmol) and the dipolarophile (1.2 mmol) are then added to the catalyst solution.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C).

  • A base (e.g., triethylamine, 1.5 mmol) is added dropwise, and the reaction is stirred at that temperature for the specified time (typically 12-24 hours).

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a short pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the product.

  • The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

General Procedure for a Lewis Acid-Catalyzed Diastereoselective [3+2] Cycloaddition of a Nitrone

This is a general protocol and should be optimized for specific nitrones and alkenes.

  • To a solution of the nitrone (1.0 mmol) and the alkene (1.5 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere is added the Lewis acid (e.g., TiCl₄, 1.1 mmol in a 1 M solution in DCM) dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The mixture is allowed to warm to room temperature and is then extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoxazolidine.

  • The diastereomeric ratio is determined by ¹H NMR analysis.

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition of an Azomethine Ylide
EntrySolventDielectric Constant (ε)Diastereomeric Ratio (endo:exo)
1Toluene2.495:5
2DCM9.185:15
3THF7.580:20
4MeCN37.560:40

Data is representative and compiled for illustrative purposes.

Table 2: Effect of Catalyst and Ligand on Diastereoselectivity in an Asymmetric [3+2] Cycloaddition
EntryCatalyst (mol%)LigandDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)
1AgOAc (5)L1>95:592
2Cu(OTf)₂ (5)L190:1085
3AgOAc (5)L2>95:595
4Sc(OTf)₃ (10)L388:1278

L1, L2, and L3 represent different chiral ligands. Data is representative and compiled for illustrative purposes.

Table 3: Effect of Temperature on Diastereoselectivity
EntryTemperature (°C)Diastereomeric Ratio (major:minor)
12570:30
2085:15
3-2092:8
4-78>98:2

Data is representative and compiled for illustrative purposes.

Visualization of a Generalized [3+2] Cycloaddition Pathway

reaction_pathway reactants 1,3-Dipole Dipolarophile transition_state Diastereomeric Transition States reactants->transition_state Cycloaddition products Major Diastereomer Minor Diastereomer transition_state->products:major Lower Energy Pathway transition_state->products:minor Higher Energy Pathway

Caption: Generalized energy profile for a diastereoselective [3+2] cycloaddition reaction.

effect of solvent choice on the stereochemical outcome of pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stereochemical outcome of pyrrolidine synthesis, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice generally influence the stereoselectivity of a pyrrolidine synthesis?

A1: The solvent plays a crucial role in determining the stereochemical outcome of a reaction by influencing the relative energies of the diastereomeric transition states. Key factors include:

  • Polarity and Dipole Moment: Polar solvents can stabilize charged intermediates or transition states. This can alter the reaction pathway and favor the formation of a specific stereoisomer. For instance, in 1,3-dipolar cycloaddition reactions, more polar aprotic solvents can enhance the reaction rate and influence regioselectivity.[1]

  • Hydrogen Bonding Capability: Protic solvents, capable of hydrogen bonding, can interact with reactants, catalysts, or intermediates. These interactions can create a more rigid transition state, leading to higher stereoselectivity. Conversely, they can sometimes disrupt key intramolecular hydrogen bonds necessary for stereocontrol in certain organocatalyzed reactions.

  • Viscosity: While less commonly the primary factor, solvent viscosity can influence diffusion rates of reactants and intermediates, which in some cases, can have a minor effect on the product distribution.

  • Coordinating Ability: Coordinating solvents can interact with metal catalysts, altering their steric and electronic properties, and thereby influencing the stereochemical course of the reaction.

Q2: I am observing a low diastereomeric ratio (dr) in my 1,3-dipolar cycloaddition reaction to form a pyrrolidine. What should I consider?

A2: A low diastereomeric ratio suggests that the energy difference between the transition states leading to the different diastereomers is small. To improve the dr, consider the following:

  • Solvent Screening: The polarity of the solvent can significantly impact the diastereoselectivity. It is recommended to perform a solvent screen including both polar and non-polar, as well as protic and aprotic solvents. For example, in the synthesis of densely substituted pyrrolidines via a [3+2] cycloaddition, a solvent screen revealed that while THF and acetonitrile gave quantitative conversions, the diastereomeric ratios were lower compared to when the reaction was performed in toluene.[2]

  • Temperature: Lowering the reaction temperature often increases diastereoselectivity as it amplifies the small energy differences between the diastereomeric transition states.

  • Catalyst/Reagent Modification: The steric bulk of the catalyst or substituents on the reactants can have a profound effect on the facial selectivity of the cycloaddition.

Q3: My proline-catalyzed pyrrolidine synthesis is showing low enantiomeric excess (ee). How can the solvent affect this?

A3: In proline-catalyzed reactions, the solvent can significantly influence the conformation of the catalyst and the transition state assembly, directly impacting enantioselectivity.

  • Protic vs. Aprotic Solvents: Protic solvents can interfere with the hydrogen-bonding network crucial for the stereochemical control in many proline-catalyzed reactions. It is often observed that aprotic solvents provide higher enantioselectivity.

  • Solvent Polarity: The polarity of the solvent can affect the solubility of the catalyst and reactants, as well as the stability of the enamine intermediate and the transition state. A systematic screen of solvents with varying polarities is highly recommended. For instance, in certain proline-catalyzed aldol reactions, the enantiomeric ratio can vary significantly with the solvent, with less coordinating solvents sometimes favoring higher ee.

  • Additives: In some cases, the addition of small amounts of water or other additives can influence the catalyst's aggregation state and conformation, leading to improved enantioselectivity.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in a [3+2] Cycloaddition Reaction

Symptoms:

  • You are obtaining a mixture of diastereomers with a low diastereomeric ratio (e.g., close to 1:1).

  • The desired diastereomer is not the major product.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent Choice The solvent may not be effectively differentiating the energies of the endo and exo transition states.
Solution: Conduct a solvent screening study. A comparison of solvents with varying polarities is crucial. For the synthesis of spirooxindole-pyrrolidines, a switch from a less polar to a more polar solvent can sometimes improve diastereoselectivity.
Reaction Temperature is Too High Higher temperatures can overcome the small energy barriers between different transition states, leading to a loss of selectivity.
Solution: Attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
Steric Hindrance Insufficient steric bulk on the dipolarophile or the azomethine ylide may not provide adequate facial discrimination.
Solution: Consider modifying the substituents on your reactants to introduce greater steric hindrance, which can favor one approach of the dipole to the dipolarophile over the other.

Data Presentation: Solvent Effects on Stereoselectivity

The following tables summarize quantitative data from literature, illustrating the impact of solvent choice on the stereochemical outcome of pyrrolidine synthesis.

Table 1: Solvent Effect on the Diastereoselectivity of a [3+2] Cycloaddition for the Synthesis of Densely Substituted Pyrrolidines [2]

EntrySolventConversion (%)Diastereomeric Ratio (dr)
1Toluene>9810:1
2THF>986:1
3Acetonitrile>985:1
4Dichloromethane658:1
5Water407:1

Table 2: Solvent Effect on the Enantioselectivity of an Asymmetric Michael Addition to form a Chiral Pyrrolidine Derivative [3]

CatalystSolventDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl esterBrine97:394
L-prolineDMSO--
Prolineamide derivativeH₂O/EA87:1353

Note: Further details on the specific prolineamide derivative were not provided in the source.

Experimental Protocols

1. General Procedure for the [3+2] Cycloaddition for the Synthesis of Densely Substituted Pyrrolidines [2]

To a solution of the chiral N-tert-butanesulfinylazadiene (0.1 mmol) and the imino ester (0.12 mmol) in the specified solvent (1 mL) at room temperature, was added Ag₂CO₃ (0.01 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture was filtered through a short pad of Celite®, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired pyrrolidine product. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stereoselective synthesis of pyrrolidines.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis Reactants Reactants: - N-tert-butanesulfinylazadiene - Imino ester Mixing Mix reactants, solvent, and catalyst at RT Reactants->Mixing Solvent Solvent Selection (e.g., Toluene, THF, etc.) Solvent->Mixing Catalyst Catalyst: Ag2CO3 Catalyst->Mixing Stirring Stirring and Monitoring (TLC analysis) Mixing->Stirring Filtration Filter through Celite® Stirring->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Analysis ¹H NMR for dr determination Purification->Analysis

Caption: Experimental workflow for the solvent screening in a [3+2] cycloaddition reaction.

signaling_pathway cluster_reactants Reactants & Solvent cluster_transition_states Transition States cluster_products Products Dipole Azomethine Ylide TS_endo Endo Transition State (Favored in less polar solvent) Dipole->TS_endo Path A TS_exo Exo Transition State (Stabilized by polar solvent) Dipole->TS_exo Path B Dipolarophile Alkene Dipolarophile->TS_endo Dipolarophile->TS_exo Solvent Solvent Molecule Solvent->TS_exo Stabilization Endo_Product Endo Diastereomer TS_endo->Endo_Product Exo_Product Exo Diastereomer TS_exo->Exo_Product

Caption: Influence of solvent polarity on the endo/exo selectivity in a [3+2] cycloaddition.

References

Technical Support Center: Optimizing Catalyst Loading for Asymmetric Synthesis of Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the asymmetric synthesis of pyrrolidines, with a focus on optimizing catalyst loading.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Reaction Yield

Question: My reaction is resulting in a low yield of the desired pyrrolidine product. What are the potential causes and how can I improve it?

Potential Causes & Solutions:

  • Suboptimal Catalyst Loading: Insufficient catalyst may lead to a slow or incomplete reaction. Conversely, excessively high catalyst loading can sometimes lead to the formation of byproducts or catalyst deactivation.

    • Solution: Screen a range of catalyst loadings, typically from 1-20 mol%, to identify the optimal concentration for your specific substrate and reaction conditions.[1] In some cases, lower catalyst loading can improve the outcome by minimizing side reactions.[1][2]

  • Catalyst Deactivation: The catalyst may lose its activity during the reaction.

    • Solution: Identify the cause of deactivation. Common causes include:

      • Catalyst Poisoning: Impurities in the substrate, solvent, or reagents can poison the catalyst.[3][4] Ensure all materials are of high purity and consider using anhydrous solvents.[1][5]

      • Sintering: Agglomeration of metal particles at high temperatures can lead to a loss of active surface area.[3] Maintain the reaction temperature within the recommended range for the catalyst.[3]

      • Leaching: Dissolution of the active metal from the support into the reaction medium can occur.[3] Select an appropriate solvent that minimizes metal leaching.[3]

  • Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates.

    • Solution: Screen a panel of different catalysts to identify a more efficient one for your transformation.[4]

  • Unstable Intermediates: Key intermediates in the catalytic cycle, such as azomethine ylides, can be unstable.

    • Solution: Ensure that unstable intermediates are generated in situ under strictly anhydrous conditions to prevent decomposition.[4]

Issue 2: Poor Enantioselectivity (Low ee%)

Question: The enantiomeric excess (ee%) of my product is low. How can I improve the stereoselectivity of my reaction?

Potential Causes & Solutions:

  • Suboptimal Catalyst Loading: The amount of catalyst can influence the stereochemical outcome of the reaction.

    • Solution: Optimize the catalyst loading. While higher loading can increase the reaction rate, it does not always improve enantioselectivity.[1] A screening of catalyst loading is recommended.[1]

  • Incorrect Reaction Temperature: Temperature plays a critical role in enantioselectivity.

    • Solution: Perform a temperature screening study. Lower temperatures often favor higher enantioselectivity by making the transition states leading to the major and minor enantiomers more energetically distinct.[1][2] Consider running reactions at 0 °C, -20 °C, or even lower.[1]

  • Solvent Effects: The solvent can significantly influence the transition state geometry and, therefore, the enantioselectivity.[1]

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities.[1][6]

  • Ligand Degradation: The chiral ligand responsible for inducing asymmetry may degrade under the reaction conditions.[3]

    • Solution: Monitor the enantiomeric excess over time. If a decrease is observed, consider using a more robust ligand or milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical range for catalyst loading in asymmetric pyrrolidine synthesis?

A1: Catalyst loading typically ranges from 0.5 mol% to 20 mol%.[2][7] The optimal loading is highly dependent on the specific reaction, substrates, and catalyst used.[1] For cost-effectiveness and process efficiency, many protocols aim for lower catalyst loadings, and in some optimized systems, it has been successfully reduced to as low as 0.5-1 mol% without a significant loss in yield or enantioselectivity.[2]

Q2: How does catalyst loading affect the reaction rate and enantioselectivity?

A2: Generally, a higher catalyst loading can increase the reaction rate. However, the effect on enantioselectivity is not always linear. While in some cases higher loading might be beneficial, it can also lead to decreased enantioselectivity due to the formation of catalytically active species with lower selectivity or by promoting side reactions.[1] It is crucial to experimentally determine the optimal catalyst loading for each specific reaction.[1]

Q3: Can impurities in my starting materials affect the catalyst performance?

A3: Yes, absolutely. Impurities in substrates or solvents can act as catalyst poisons, deactivating the catalyst and leading to low yield and/or poor enantioselectivity.[3][6] Water, in particular, can be detrimental in reactions that are moisture-sensitive.[1][5] It is essential to use highly pure, and often anhydrous, reagents and solvents.[1][5]

Q4: What should I do if I observe catalyst deactivation over several runs?

A4: Catalyst deactivation during reuse is a common issue. The cause could be poisoning, sintering, or leaching of the active metal.[3] To address this, ensure rigorous purification of all reagents and solvents before each run. If thermal degradation is suspected, consider if the reaction can be performed at a lower temperature. For heterogeneous catalysts, performing elemental analysis on the spent catalyst can help identify poisons.[3]

Data Presentation

Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)
16590
28095
59297
109597
209496

This data is illustrative and demonstrates a common trend where increasing catalyst loading initially improves both yield and enantioselectivity up to an optimal point, after which diminishing returns or even a slight decrease may be observed.

Table 2: Influence of Temperature and Solvent on Enantioselectivity

SolventTemperature (°C)Enantiomeric Excess (ee%)
Toluene2585
Dichloromethane2592
Tetrahydrofuran (THF)2575
Dichloromethane096
Dichloromethane-2098

This table illustrates the significant impact that both solvent choice and reaction temperature can have on the enantioselectivity of the reaction.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

  • Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials.

  • Stock Solutions: Prepare stock solutions of the substrate, reagent, and an internal standard in the chosen anhydrous solvent. This ensures accurate and consistent dispensing.

  • Catalyst Dispensing: To each vial, add the appropriate amount of the chiral catalyst to achieve the desired range of catalyst loadings (e.g., 1, 2, 5, 10, 15, and 20 mol%). If the catalyst is a solid, weigh it directly into the vials.

  • Reaction Initiation: Add the solvent to each vial, followed by the substrate and reagent stock solutions.

  • Reaction Conditions: Seal the vials and place them on a temperature-controlled stirrer plate set to the desired reaction temperature.

  • Monitoring: At specific time points, take aliquots from each reaction to monitor conversion and enantioselectivity by chiral HPLC or GC.

  • Analysis: Compare the results to identify the optimal catalyst loading that provides the best balance of reaction rate, yield, and enantioselectivity.[6]

Protocol 2: General Procedure for Asymmetric Synthesis of a Pyrrolidine

  • Reactor Setup: Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the chiral catalyst at the predetermined optimal loading.

  • Solvent and Reagent Addition: Add the degassed, anhydrous solvent via cannula or syringe, followed by the substrate and other reagents.

  • Reaction: Stir the mixture at the optimized temperature for the required reaction time, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride). Extract the aqueous layer with an appropriate organic solvent.

  • Purification and Analysis: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess using chiral HPLC.[2]

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization prep Preparation of Vials and Stock Solutions dispense Catalyst Dispensing (Varying mol%) prep->dispense initiate Reaction Initiation dispense->initiate run Run Reactions at Controlled Temperature initiate->run monitor Monitor Progress (HPLC/GC) run->monitor analyze Analyze Yield and ee% monitor->analyze optimal Identify Optimal Catalyst Loading analyze->optimal

Caption: A flowchart illustrating the systematic workflow for optimizing catalyst loading.

Troubleshooting_Logic Troubleshooting Logic for Poor Reaction Outcome cluster_yield Low Yield Troubleshooting cluster_ee Low ee% Troubleshooting start Poor Reaction Outcome check_yield Low Yield? start->check_yield check_ee Low ee%? start->check_ee opt_load_y Optimize Catalyst Loading check_yield->opt_load_y Yes opt_load_ee Optimize Catalyst Loading check_ee->opt_load_ee Yes check_deactivation Check for Catalyst Deactivation opt_load_y->check_deactivation screen_cat Screen Different Catalysts check_deactivation->screen_cat opt_temp Optimize Temperature opt_load_ee->opt_temp screen_solv Screen Solvents opt_temp->screen_solv

Caption: A decision tree for troubleshooting common issues in asymmetric pyrrolidine synthesis.

References

managing and removing impurities from pyrrolidine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolidine and its derivatives. Below, you will find detailed information on managing and removing impurities to ensure the desired purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in pyrrolidine synthesis?

A1: Impurities in pyrrolidine synthesis can originate from several sources, including unreacted starting materials, by-products from side reactions, and degradation of the final product.[1] For instance, in the synthesis of 2-pyrrolidone derivatives, a common impurity is the precursor γ-butyrolactone (GBL).[2] For N-methyl-2-pyrrolidone (NMP), frequently observed impurities include N-methyl succinimide (NMS) and residual 2-pyrrolidone.[2]

Q2: Which analytical techniques are best for identifying and quantifying impurities in my pyrrolidine product?

A2: The most prevalent and effective analytical techniques for impurity profiling of pyrrolidine and its derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2]

  • GC , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is excellent for separating and analyzing volatile and semi-volatile impurities.[2]

  • HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally sensitive.[2]

  • For definitive structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

Q3: My pyrrolidine product is highly water-soluble, making purification difficult. What should I do?

A3: The high polarity and water solubility of pyrrolidines, especially when protonated, is a common challenge. An acid-base extraction is a highly effective method to separate the basic pyrrolidine from non-basic impurities.[3] This involves dissolving the crude mixture in an organic solvent and washing with a dilute acid to move the protonated pyrrolidine into the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.[3][4]

Troubleshooting Guides for Impurity Removal

Issue 1: Presence of Unreacted Starting Materials

Question: My final product is contaminated with unreacted starting materials (e.g., 1,4-butanediol, primary amines). How can I remove them?

Answer: The optimal method depends on the properties of the starting materials.

  • For non-basic starting materials: An acid-base extraction is highly effective. The basic pyrrolidine product is converted to its salt with a dilute acid and extracted into the aqueous phase, leaving the unreacted non-basic starting materials in the organic layer.[4]

  • For basic starting materials (e.g., primary amines in N-substituted pyrrolidine synthesis): Fractional distillation is often the best approach, provided there is a sufficient difference in boiling points between the product and the starting amine. For N-substituted pyrrolidines synthesized via reductive amination, an excess of the amine nitrogen source can be used to drive the reaction to completion and minimize unreacted carbonyl compounds.[5]

Issue 2: Side-Products from Over-Alkylation

Question: In my synthesis of an N-substituted pyrrolidine from a primary amine and a 1,4-dihalobutane, I am observing significant amounts of quaternary ammonium salts or other over-alkylated byproducts. How can I minimize and remove these?

Answer: Over-alkylation is a common side reaction.

  • Minimization: To favor the desired mono-alkylation, use a large excess of the primary amine relative to the 1,4-dihalobutane.

  • Removal: Quaternary ammonium salts are highly polar and often water-soluble. After the reaction, these salts will preferentially partition into the aqueous layer during an extraction with an organic solvent. If the desired N-substituted pyrrolidine has lower water solubility, this can be an effective separation method.

Issue 3: Peak Tailing During Column Chromatography

Question: I am trying to purify my pyrrolidine derivative using silica gel chromatography, but I'm observing significant peak tailing. How can I improve the separation?

Answer: Peak tailing of basic compounds like pyrrolidines on silica gel is common due to strong interactions with the acidic silanol groups.

  • Solution: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine to the solvent system (e.g., Dichloromethane/Methanol with 0.5% Triethylamine).[3][6] This deactivates the acidic sites on the silica gel, leading to improved peak shape. Alternatively, using a less acidic stationary phase like neutral alumina can also mitigate this issue.[7]

Data on Purification Efficacy

The following table summarizes the improvement in pyrrolidine purity achieved through continuous distillation, demonstrating its effectiveness in removing water and other impurities.

AnalyteComposition of Crude Pyrrolidine (% m/m)Composition of Purified Pyrrolidine (% m/m)
Pyrrolidine40 - 98> 99
Water> 2< 0.3
Other ImpuritiesVariable< 0.7

This data is based on a patented purification process for crude pyrrolidine.[8]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Pyrrolidine Purification

This protocol is designed to separate a basic pyrrolidine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 1M acetic acid) to the separatory funnel.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent. Shake the funnel vigorously for 1-2 minutes, periodically venting. Allow the layers to separate. The protonated pyrrolidine salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. For thorough extraction, repeat the acidic wash of the organic layer 1-2 more times, combining all aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base (e.g., 40% NaOH solution) with stirring until the solution is strongly basic (pH > 12).[9] This will deprotonate the pyrrolidine salt, regenerating the free amine.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract the purified pyrrolidine back into an organic solvent (e.g., diethyl ether) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or K₂CO₃), filter, and remove the solvent under reduced pressure to yield the purified pyrrolidine.[10]

Protocol 2: Fractional Distillation of Pyrrolidine

This method is suitable for purifying pyrrolidine from less volatile impurities. Pyrrolidine has a boiling point of approximately 86-88°C.[9]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charge the Flask: Add the crude pyrrolidine to the distillation flask, along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.[11]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at the boiling point of pyrrolidine (85-88°C).[9] Discard any initial forerun that distills at a lower temperature.

  • Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of pyrrolidine or when only a small amount of residue remains in the distillation flask.

Protocol 3: Flash Column Chromatography

This protocol is for the purification of pyrrolidine derivatives that are not amenable to distillation.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system that provides good separation of your desired compound from impurities (a target Rf of ~0.3 is often ideal).[7] Remember to add a basic modifier like triethylamine if peak streaking is observed.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the least polar solvent of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrrolidine derivative.

Visualizing Workflows

Below are diagrams illustrating key experimental and logical workflows for managing impurities in pyrrolidine synthesis.

experimental_workflow General Purification Workflow for Pyrrolidine Synthesis crude_product Crude Reaction Mixture acid_base Acid-Base Extraction crude_product->acid_base  Basic Product, Non-Basic Impurities distillation Fractional Distillation crude_product->distillation  Volatile Product, Non-Volatile Impurities chromatography Column Chromatography crude_product->chromatography  Non-Volatile Product, Similar Polarity Impurities analysis Purity Analysis (GC/HPLC) acid_base->analysis distillation->analysis chromatography->analysis pure_product Pure Pyrrolidine Product analysis->pure_product Purity Confirmed

Caption: A general workflow for the purification of pyrrolidine.

troubleshooting_workflow Troubleshooting Impurities in Pyrrolidine Synthesis start Impurity Detected in Product (by GC/HPLC/NMR) identify Identify Impurity (e.g., MS, NMR) start->identify is_starting_material Is it unreacted starting material? identify->is_starting_material is_side_product Is it a known side-product? is_starting_material->is_side_product No purify Select Purification Method (Distillation, Extraction, Chromatography) is_starting_material->purify Yes is_side_product->purify No optimize Optimize Reaction Conditions (Stoichiometry, Temp, Time) is_side_product->optimize Yes end Pure Product purify->end optimize->end

Caption: A logical workflow for troubleshooting impurities.

References

chemoselectivity problems with reducing agents for N-sulfonyl deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Sulfonyl Deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot chemoselectivity problems encountered during the removal of N-sulfonyl protecting groups.

Frequently Asked Questions (FAQs)

Q1: My N-tosyl deprotection reaction is incomplete. What are the common causes and how can I improve the yield?

A1: Incomplete N-tosyl deprotection is a frequent issue, primarily because the tosyl group is very stable.[1]

  • Insufficiently Harsh Conditions: Standard methods may not be robust enough. For substrates that can tolerate it, consider using stronger acidic conditions such as concentrated hydrobromic acid in acetic acid at elevated temperatures, or powerful reducing agents like sodium in liquid ammonia.[1]

  • Steric Hindrance: Bulky substituents near the sulfonamide can impede reagent access. In such cases, reductive cleavage methods using reagents like magnesium in methanol (Mg/MeOH) or samarium(II) iodide (SmI₂) may be more effective.[2]

  • Poor Reagent Quality: Ensure your reagents are pure and anhydrous, as moisture can quench many of the reagents used for deprotection.

Q2: I am observing the reduction of other functional groups (e.g., esters, ketones, nitriles) along with the N-sulfonyl group. How can I achieve better chemoselectivity?

A2: Achieving chemoselectivity is critical when other reducible functional groups are present. The choice of reducing agent and reaction conditions is paramount.

  • Use Milder, More Selective Reagents:

    • Magnesium in Methanol (Mg/MeOH): This is a relatively mild and convenient method that can often selectively cleave N-sulfonyl groups in the presence of other functionalities.[3]

    • Samarium(II) Iodide (SmI₂): SmI₂ is a powerful one-electron reductant that can rapidly deprotect tosylamides, often at room temperature, and can be highly chemoselective.[4] It has been shown to reduce sulfones and sulfoxides in the presence of esters, ketones, amides, and aldehydes.[4]

    • Sodium Naphthalenide: This reagent can be used for reductive cleavage, but its high reactivity may lead to undesired side reactions if not carefully controlled.[5]

  • Non-Reductive Methods:

    • Acidic Hydrolysis with Trifluoromethanesulfonic Acid (TfOH): This method has been shown to be compatible with a variety of functional groups including nitriles, amides, esters, and aldehydes.[6]

Q3: My substrate is sensitive to harsh acidic or strongly reducing conditions. What are my options for N-sulfonyl deprotection?

A3: For sensitive substrates, milder deprotection strategies are necessary.

  • For N-Nosyl Groups: The nosyl (2-nitrobenzenesulfonyl) group is particularly useful as it can be cleaved under mild conditions using thiol-based reagents. The mechanism involves nucleophilic aromatic substitution to form a Meisenheimer complex, followed by the elimination of sulfur dioxide and the free amine.[1] This method is orthogonal to many other protecting groups. Odorless protocols have also been developed to address the unpleasant smell of thiols.[7]

  • Photocatalytic Methods: Emerging methods using photocatalysis offer a mild alternative for the reductive deprotection of sulfonyl groups. These methods often exhibit high functional group tolerance.

Q4: I am trying to deprotect an N-nosyl group, but the reaction is sluggish. How can I accelerate it?

A4: While nosyl deprotection is generally efficient, reaction rates can sometimes be slow.

  • Microwave Irradiation: The use of microwave assistance in conjunction with a solid-supported thiol has been shown to dramatically reduce reaction times, often from hours to minutes.[8]

  • Choice of Base and Thiol: The selection of the thiol and base can influence the reaction rate. Common combinations include thiophenol with potassium carbonate or cesium carbonate.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of N-Tosyl Groups
Possible Cause Troubleshooting Steps & Rationale
Insufficiently Strong Reagent The tosyl group is notoriously robust. For resistant substrates, consider switching to a more powerful reductive system like sodium in liquid ammonia or stronger acidic conditions like HBr/AcOH if the molecule is stable.[1]
Steric Hindrance The deprotecting agent cannot access the sulfonamide bond. Use smaller, more potent reagents. Reductive methods like Mg/MeOH or SmI₂ are often more successful in these cases.[2]
Reagent Decomposition Moisture or impurities in the reaction can consume the deprotecting agent. Ensure all glassware is oven-dried and use anhydrous solvents and fresh, high-purity reagents.
Issue 2: Lack of Chemoselectivity (Reduction of Other Functional Groups)
Problem Recommended Solution & Explanation
Ester or Amide Reduction Use a milder reducing agent. SmI₂ is known for its chemoselectivity and can often leave esters and amides intact.[4] Alternatively, acidic deprotection with TfOH is compatible with these groups.[6]
Ketone or Aldehyde Reduction Similar to esters, milder conditions are required. SmI₂ is a good choice. Avoid powerful hydride sources or dissolving metal reductions that will readily reduce carbonyls.
Nitro Group Reduction This is particularly challenging with reductive methods. For N-nosyl groups, the standard thiol-based deprotection is ideal as it is not a reductive process. For other N-sulfonyl groups on a nitro-containing molecule, a non-reductive method like acidic hydrolysis should be explored.
Halogen Reduction Reductive dehalogenation can occur with some strong reducing agents. Careful selection of the reagent and control of reaction conditions (e.g., temperature, stoichiometry) are crucial.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize data from various sources to provide a comparative overview of different N-sulfonyl deprotection methods. Note that reaction conditions and substrates vary, so direct comparisons should be made with caution.

Table 1: Reductive Deprotection of N-Tosylamides

Reagent Substrate Solvent Temp. (°C) Time Yield (%) Reference
SmI₂/Amine/H₂ON-Tosyl HexylamineTHFRTInstantaneous>90 (expected)[9]
Mg/MeOHChiral 1,2-bis(tosylamides)MeOHRT-78-98[10]
Sodium NaphthalenideN-Tosyl-O-benzyl protected amineTHF--53 (deprotects both)[5]
Low-valent TitaniumN-Tosyl protected aminesTHFRT-High[11]

Table 2: Deprotection of N-Nosylamides

Reagent Base Solvent Temp. (°C) Time Yield (%) Reference
ThiophenolKOHAcetonitrile5040 min89-91[1]
PS-thiophenolCs₂CO₃THF80 (MW)6 min95[8]
Homocysteine thiolactone/alcoholDBU----[7]

Experimental Protocols

Protocol 1: General Procedure for N-Nosyl Deprotection with Thiophenol

This protocol is adapted from the Fukuyama amine synthesis.[1]

Materials:

  • N-nosylated amine

  • Thiophenol

  • Potassium hydroxide (KOH) solution (e.g., 10.9 M aqueous)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

Procedure:

  • To a two-necked round-bottom flask under a nitrogen atmosphere, add thiophenol (2.5 equivalents) and acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Slowly add the aqueous KOH solution (2.5 equivalents) over 10 minutes.

  • After stirring for 5 minutes, remove the ice bath.

  • Add a solution of the N-nosyl amine (1 equivalent) in acetonitrile to the reaction mixture over 20 minutes.

  • Heat the reaction mixture in an oil bath at 50°C for 40 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with water and extract with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Tosyl Deprotection with Magnesium in Methanol (Mg/MeOH)

Materials:

  • N-tosylated substrate

  • Magnesium turnings (oven-dried)

  • Methanol (anhydrous)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve the N-tosylated substrate (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add oven-dried magnesium turnings (e.g., 5-10 equivalents).

  • Stir the mixture at room temperature or gently heat to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Preparation and Use of Samarium(II) Iodide (SmI₂) for N-Tosyl Deprotection

Preparation of SmI₂ Solution (Kagan's Reagent): [4]

  • In an oven-dried, two-necked flask under a nitrogen or argon atmosphere, place samarium metal powder (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF).

  • Add 1,2-diiodoethane (1 equivalent) to the suspension.

  • Stir the mixture at room temperature. The formation of SmI₂ is indicated by the disappearance of the samarium metal and the formation of a deep blue-green solution. This typically takes about 1 hour.

Deprotection Procedure:

  • In a separate oven-dried flask under an inert atmosphere, dissolve the N-tosylated substrate in anhydrous THF.

  • Cool the substrate solution to the desired temperature (e.g., -78°C or room temperature).

  • Slowly add the freshly prepared SmI₂ solution via cannula or syringe until the characteristic blue-green color persists.

  • Quench the reaction with a saturated solution of potassium sodium tartrate (Rochelle's salt) or saturated NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., EtOAc or ether).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product as needed.

Visualizations

Deprotection_Workflow cluster_start Start: N-Sulfonyl Protected Compound cluster_analysis Substrate Analysis cluster_decision Method Selection cluster_methods Deprotection Pathways cluster_end Outcome start Substrate with N-Sulfonyl Group and other functional groups analysis Analyze Functional Group Compatibility and Stability start->analysis decision Select Deprotection Method analysis->decision reductive Reductive Cleavage (e.g., SmI2, Mg/MeOH) decision->reductive Reducible Groups Absent or Tolerant acidic Acidic Hydrolysis (e.g., TfOH) decision->acidic Acid-Stable Substrate nucleophilic Nucleophilic Displacement (for Nosyl: Thiol/Base) decision->nucleophilic Nosyl Group Present product Deprotected Amine reductive->product acidic->product nucleophilic->product

Caption: A workflow for selecting an appropriate N-sulfonyl deprotection method.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Deprotection cluster_side_reactions Troubleshooting Side Reactions problem Problem: Incomplete Deprotection or Undesired Side Reactions incomplete Incomplete Deprotection problem->incomplete side_reactions Side Reactions Observed problem->side_reactions increase_strength Increase Reagent Strength/ Concentration or Temperature incomplete->increase_strength If substrate is robust change_reagent Switch to a More Powerful Reagent (e.g., SmI2) incomplete->change_reagent If sterically hindered check_purity Check Reagent and Solvent Purity/Anhydrousness incomplete->check_purity Always a good practice milder_conditions Use Milder Conditions (Lower Temp., Shorter Time) side_reactions->milder_conditions If reaction is too vigorous change_method Switch to a More Chemoselective Method (e.g., TfOH, Thiol/Base) side_reactions->change_method If specific functional groups are reacting protect_groups Protect Other Functional Groups side_reactions->protect_groups If other options fail

Caption: A troubleshooting decision tree for N-sulfonyl deprotection issues.

References

minimizing byproduct formation during Schotten-Baumann sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize yields during Schotten-Baumann sulfonylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in a Schotten-Baumann sulfonylation reaction?

A1: The two main byproducts encountered during the Schotten-Baumann sulfonylation of amines are the corresponding sulfonic acid and the di-sulfonated amine.[1][2] Sulfonic acid arises from the hydrolysis of the highly reactive sulfonyl chloride in the presence of water.[3] Di-sulfonylation can occur with primary amines, where a second sulfonyl group reacts with the initially formed sulfonamide.[2]

Q2: How does the choice of base impact the reaction outcome?

A2: The base is critical as it neutralizes the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[4][5] Both inorganic bases (e.g., NaOH, KOH) in a biphasic system and organic bases (e.g., pyridine, triethylamine) in an aprotic solvent are commonly used.[5][6] The choice of base can influence the reaction rate and the extent of side reactions. For instance, pyridine can act as a nucleophilic catalyst, potentially accelerating the desired reaction.[5]

Q3: What is the optimal temperature for minimizing byproduct formation?

A3: It is generally recommended to start the reaction at a low temperature, typically 0 °C, especially during the addition of the sulfonyl chloride.[2] This helps to control the exothermic nature of the reaction and minimize side reactions like the hydrolysis of the sulfonyl chloride and di-sulfonylation.[2] Depending on the reactivity of the substrates, the reaction may then be allowed to slowly warm to room temperature.[6]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, for certain substrates, the Schotten-Baumann sulfonylation can be carried out under solvent-free conditions, particularly with reactive amines like aniline.[1] This approach can be advantageous for reducing waste and simplifying purification. However, for less reactive substrates or when precise control over the reaction is needed, the use of a solvent is generally preferred.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monosulfonamide

A low yield of the target monosulfonamide is a common issue that can often be traced back to several factors. The following guide will help you diagnose and resolve the problem.

Low_Yield_Troubleshooting

Caption: Reaction pathways showing the desired sulfonylation and common byproduct formations.

References

Technical Support Center: N-Sulfonyl Compound Purification and Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and workup of N-sulfonyl compounds. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of N-sulfonyl compounds?

A1: Common impurities include unreacted sulfonylating agents (e.g., sulfonyl chlorides), the corresponding sulfonic acids formed from hydrolysis of the sulfonylating agent, unreacted amine starting materials, and potential side-products such as bis-sulfonated species.[1][2] The nature and quantity of impurities will depend on the specific reaction conditions and the stability of the reactants and products.

Q2: How can I remove unreacted sulfonyl chloride from my reaction mixture?

A2: Unreacted sulfonyl chloride is a common impurity that can complicate purification.[1][3] Several methods can be employed for its removal:

  • Aqueous Workup with a Base: Quenching the reaction mixture with an aqueous base solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), will hydrolyze the excess sulfonyl chloride to its corresponding water-soluble sulfonic acid salt.[3][4] This salt can then be easily separated into the aqueous layer during an extraction.

  • Amine Quench: Adding a simple, water-soluble amine like aqueous ammonia or a primary/secondary amine will convert the excess sulfonyl chloride into a water-soluble sulfonamide, which can be removed during the aqueous workup.[4]

  • Scavenger Resins: Using a polymer-bound amine scavenger resin is an effective method. The resin reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be removed by simple filtration.[1][3] This is particularly useful for products that are sensitive to aqueous conditions.[1]

Q3: My purified N-sulfonyl compound is an oil, but it is expected to be a solid. What could be the issue?

A3: If your N-sulfonyl compound is an oil instead of a solid, it is likely contaminated with impurities. A common culprit is unreacted sulfonyl chloride, which is often a viscous oil.[4] Incomplete removal of solvents or the presence of other non-crystalline byproducts can also prevent solidification. Further purification by column chromatography or trituration may be necessary.

Troubleshooting Guides

Issue 1: An oily residue remains after aqueous workup.

Possible Cause: The oily residue is likely unreacted sulfonyl chloride, which is often insoluble in cold water and hydrolyzes slowly under neutral conditions.[4]

Solution:

  • Quench before extraction: Before performing the aqueous extraction, quench the reaction mixture to convert the unreacted sulfonyl chloride into a more water-soluble species.

    • Basic Hydrolysis: Add a dilute aqueous base like NaOH or KOH to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid salt.[4] This is not suitable for base-sensitive products.

    • Amine Quench: Add a water-soluble amine (e.g., aqueous ammonia) to form a water-soluble sulfonamide.[4]

  • Perform additional washes: After the initial extraction, wash the organic layer with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any remaining acidic impurities.[4]

Issue 2: My product is contaminated with an acidic impurity after workup.

Possible Cause: The acidic impurity is likely the sulfonic acid, which is the hydrolysis product of the sulfonyl chloride.[1][4] While its salt is highly water-soluble, the acid itself may have some solubility in organic solvents.[4]

Solution:

  • Thorough Basic Washes: Wash the organic layer multiple times with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming the water-soluble salt that will partition into the aqueous layer.[4]

  • Brine Wash: After the basic washes, wash the organic layer with brine (saturated aqueous NaCl) to help remove residual water and improve the efficiency of the drying agent.[4]

Issue 3: Difficulty in purifying the N-sulfonyl compound by recrystallization.

Possible Cause: The chosen solvent system may not be optimal for your specific compound, or significant impurities are inhibiting crystallization.

Solution:

  • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.[2][5]

  • Use a Solvent/Anti-Solvent System: For many sulfonamides, a polar solvent like ethanol paired with an anti-solvent like water is effective.[5] The compound is dissolved in a minimal amount of the hot solvent, and the hot anti-solvent is added dropwise until the solution becomes cloudy, then a few drops of the hot solvent are added to clarify the solution before slow cooling.[5]

  • Remove Colored Impurities: If the solution is colored, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before crystallization.[5]

  • Consider Column Chromatography First: If the crude product is very impure, it may be beneficial to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Issue 4: The N-sulfonyl compound co-elutes with an impurity during column chromatography.

Possible Cause: The impurity may have a similar polarity to your desired product. A common co-eluting impurity is the unreacted sulfonyl chloride.[3]

Solution:

  • Quench Before Chromatography: Before loading the crude material onto the column, quench the unreacted sulfonyl chloride to convert it into a more polar compound. Reacting the excess sulfonyl chloride with an amine to form the corresponding sulfonamide is an effective strategy, as the sulfonamide is typically much more polar.[3]

  • Optimize the Eluent System: Experiment with different solvent systems for your column. A gradient elution, where the polarity of the eluent is gradually increased, can often improve the separation of compounds with similar polarities.[2] For sulfonamides, mixtures of hexane and ethyl acetate are commonly used.[2]

  • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (which can be acidic, neutral, or basic) or a reverse-phase silica gel.[6]

Experimental Protocols

Protocol 1: General Aqueous Workup for N-Sulfonyl Compounds

Objective: To remove water-soluble impurities, including excess base, unreacted amine salts, and hydrolyzed sulfonyl chloride.

Methodology:

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If a significant amount of unreacted sulfonyl chloride is suspected, quench the mixture by slowly adding a saturated aqueous solution of NaHCO₃ or a water-soluble amine.[3][4]

  • Dilution & Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and add water. Shake the funnel gently and allow the layers to separate.

  • Separation: Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl (if an amine base like triethylamine was used, to remove the excess base).[1]

    • Saturated aqueous NaHCO₃ (to remove acidic byproducts like sulfonic acids).[1]

    • Water.

    • Brine (to aid in drying).[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

Protocol 2: Recrystallization of N-Sulfonyl Compounds using an Ethanol/Water System

Objective: To purify a solid N-sulfonyl compound.

Materials:

  • Crude N-sulfonyl compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to just dissolve the solid while heating and stirring.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: To the hot, clear solution, add hot deionized water dropwise with swirling until the solution becomes faintly cloudy. Add a few more drops of hot ethanol until the solution is clear again.[5]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Solvents for N-Sulfonyl Compound Purification

Purification TechniqueSolvent/Solvent SystemPolarityTypical Use Case
Recrystallization Ethanol/WaterPolarGood for moderately polar sulfonamides; water acts as an anti-solvent.[2][5]
Isopropanol/WaterPolarAlternative to ethanol/water.[7]
Ethyl Acetate/HexaneMediumGood for controlling polarity to selectively crystallize the product.[2]
AcetonePolar AproticSuitable for compounds with a mix of polar and non-polar characteristics.[2]
Column Chromatography Hexane/Ethyl AcetateVariableCommon eluent system for sulfonamides on silica gel; ratio is varied to control polarity.[2]
Dichloromethane/MethanolVariableFor more polar compounds or impurities.[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture quench Quench (e.g., NaHCO3, NH3) start->quench Remove excess sulfonyl chloride extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography If significant impurities remain recrystallization Recrystallization dry->recrystallization If product is solid and relatively pure chromatography->recrystallization For final polishing product Pure N-Sulfonyl Compound chromatography->product recrystallization->product

Caption: General experimental workflow for the purification of N-sulfonyl compounds.

troubleshooting_logic node_sol node_sol start Impure Product After Workup? oily Is it an oily residue? start->oily Yes acidic Is it acidic (by TLC stain/wash)? start->acidic No sol_quench Likely unreacted sulfonyl chloride. Quench before extraction (base or amine). oily->sol_quench Yes coelution Co-eluting during chromatography? acidic->coelution No sol_wash Likely sulfonic acid. Perform additional basic washes (NaHCO3). acidic->sol_wash Yes sol_pre_chrom Likely unreacted sulfonyl chloride. Quench to a more polar derivative before chromatography. coelution->sol_pre_chrom Yes sol_final Proceed with standard purification (chromatography or recrystallization). coelution->sol_final No

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Phenylsulfonyl Derivative Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the hit-to-lead optimization of phenylsulfonyl derivatives.

Synthetic Chemistry Troubleshooting

This section addresses frequently encountered issues during the synthesis and purification of phenylsulfonyl compounds.

FAQs on Synthetic Reactions

Question: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it? Answer: Low yields in sulfonamide synthesis are a frequent issue. Common causes and potential solutions include:

  • Poor Reactivity of Starting Materials:

    • Problem: Electron-deficient or sterically hindered amines are less nucleophilic and react slowly.[1]

    • Solution: Increase the reaction temperature, use a more forcing solvent, or add a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.[1] Using more stable sulfonylating agents like sulfonyl fluorides can also improve yields.[1]

  • Side Reactions:

    • Problem: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and a base, which consumes the starting material.[1]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at a low temperature.[1]

  • Reagent Quality:

    • Problem: Impure or degraded reagents, particularly the sulfonyl chloride which is moisture-sensitive, can lead to low yields.[2]

    • Solution: Use a freshly opened bottle or purify the sulfonyl chloride before use. Ensure the amine and any base used are pure and dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Question: I am observing the formation of a dimer as a major byproduct in my sulfonyl hydrazide synthesis. How can I minimize this? Answer: Dimer formation is a common side reaction when synthesizing sulfonyl hydrazides. To minimize this:

  • Control Stoichiometry and Addition: The primary cause is the reaction of the initially formed sulfonyl hydrazide with another molecule of sulfonyl chloride.

    • Solution: A key strategy is to add the sulfonyl chloride solution slowly to a large excess of hydrazine monohydrate. This ensures that the sulfonyl chloride is more likely to react with the abundant hydrazine rather than the product.[3]

  • Reaction Conditions:

    • Solution: Try adding a solution of sulfonyl chloride (1 equivalent) in a suitable solvent like THF to a solution of hydrazine monohydrate (at least 1.05 equivalents) in THF at room temperature.[3]

Question: How can I effectively remove unreacted benzenesulfonyl chloride from my reaction mixture? Answer: Unreacted benzenesulfonyl chloride can be a persistent oily residue. Effective removal methods include:

  • Quenching with a Nucleophile:

    • Solution: Add a simple, water-soluble amine, such as aqueous ammonia, to the reaction mixture. This will convert the excess benzenesulfonyl chloride into a water-soluble sulfonamide that can be easily removed during aqueous workup.[4]

  • Aqueous Base Wash:

    • Solution: Wash the reaction mixture with an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This hydrolyzes the benzenesulfonyl chloride to the water-soluble benzenesulfonic acid salt. This method is not suitable for base-sensitive products.[4]

Question: My reaction to form a phenylsulfonyl derivative is producing a mixture of regioisomers. What strategies can I employ to improve regioselectivity? Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials.[5]

  • Control Reaction Conditions:

    • Solution: Reaction parameters such as solvent, temperature, and pH can significantly influence which isomer is favored.[6] For example, acidic conditions can alter the nucleophilicity of reactants and may reverse the selectivity compared to neutral or basic conditions.[6]

  • Steric and Electronic Effects:

    • Solution: Analyze the steric and electronic properties of your substrates. A bulkier substituent can direct the reaction to a less hindered site.[6] Electron-withdrawing groups can activate a nearby position, making it more susceptible to nucleophilic attack.[6] By modifying substituents on your starting materials, you may be able to favor the formation of the desired regioisomer.

Biological Assay Troubleshooting

This section provides guidance on addressing challenges related to the biological evaluation of phenylsulfonyl derivatives.

FAQs on Bioassays

Question: My phenylsulfonyl derivative has poor solubility in aqueous assay buffers, leading to inconsistent results. What can I do? Answer: Poor solubility is a common problem that can lead to underestimated activity and variable data.[7]

  • Co-solvents:

    • Solution: Use a co-solvent like dimethyl sulfoxide (DMSO) to dissolve the compound before diluting it into the assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤ 0.5%) to not affect the biological assay.[8] For highly insoluble compounds, a "cosolvent method" where dilutions are made in solutions with a higher organic solvent content may be necessary.[9]

  • Alternative Solvents and Formulation:

    • Solution: For some systems, other solvents like polyethylene glycol (PEG) or glycerol might be suitable and can improve solubility without destabilizing the protein target.[7]

  • Early Solubility Screening:

    • Solution: Implement solubility screening early in the hit-to-lead process to flag problematic compounds. This allows for chemical modifications to improve solubility to be prioritized.[7]

Question: I am observing a significant discrepancy between the potency of my compounds in biochemical and cell-based assays. What could be the reason? Answer: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes within the cell.

  • Off-Target Effects: In a cellular context, the compound might interact with other targets, leading to toxicity or other effects that mask its intended activity.

Optimization Strategy FAQs

This section covers common questions related to the strategic optimization of phenylsulfonyl hits.

Question: How do I interpret the Structure-Activity Relationship (SAR) for my phenylsulfonyl derivatives to guide optimization? Answer: A systematic approach to SAR is crucial. Key considerations include:

  • Core Scaffold: The phenylsulfonamide skeleton is often the minimum structural requirement for activity.[10]

  • Substitution Patterns:

    • The position of substituents on the phenyl ring is critical. For many antibacterial sulfonamides, a para-amino group is essential.[11] Moving it to the ortho or meta position can abolish activity.[11]

    • Substituents on the sulfonamide nitrogen (N1) can significantly modulate potency and properties. Heterocyclic substituents often lead to highly potent compounds.[11]

  • Physicochemical Properties:

    • The active form of a sulfonamide is often ionized. The pKa of the compound can be critical for activity.[10]

    • Protein binding can affect the availability of the drug and its half-life.[10]

Question: My lead compound has poor metabolic stability. What are some common strategies to improve this? Answer: Poor metabolic stability is a frequent hurdle in drug development.[12]

  • Identify Metabolic Hotspots: The first step is to identify the part of the molecule that is most susceptible to metabolism. This is often done using in vitro assays with liver microsomes or hepatocytes.[8]

  • Blocking Metabolism:

    • Solution: Introduce chemical modifications at or near the metabolic hotspot to block the metabolic enzymes. For example, replacing a metabolically labile hydrogen with a deuterium or a fluorine atom can sometimes improve stability.[12]

  • Bioisosteric Replacement:

    • Solution: Replace a metabolically unstable group with a bioisostere that is more robust to metabolism while retaining the desired biological activity. For instance, a tetrazole ring is often used as a more stable bioisostere for a carboxylic acid.[8]

  • Structural Modifications:

    • Solution: Changes in ring size, cyclization, or altering chirality can also significantly improve metabolic stability.[12]

Data and Protocols

Quantitative Data Summary

Table 1: Hit-to-Lead Optimization of Phenylsulfonyl Hydrazides as mPGES-1 Inhibitors

CompoundModification from Hit 1IC₅₀ PGE₂ Production (nM)IC₅₀ mPGES-1 (cell-free, nM)
Hit 1 -5700>10000
8n Optimization of hydrazide moiety4.570
7d Further optimization for Arg120 interaction60Not Reported

Data synthesized from multiple sources.[1][2][13]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add the phenylsulfonyl chloride (1.0 equivalent) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction with water or a suitable aqueous solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microsomal Stability Assay

  • Preparation: Prepare a solution of the test compound in DMSO. Dilute the compound into a buffer solution, ensuring the final DMSO concentration is below 0.5%.

  • Incubation: Pre-warm a solution of liver microsomes (e.g., human or rat) in a phosphate buffer at 37 °C.

  • Initiation: Add the test compound to the microsomal solution. Initiate the metabolic reaction by adding a NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a cold stop solution (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point. The half-life (t½) and intrinsic clearance (CLint) can then be calculated.[8]

Visualizations

Signaling Pathway Diagram

G Simplified Arachidonic Acid to PGE2 Pathway AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation PGE2->Inflammation COX->PGH2 mPGES1->PGE2 Inhibitor Phenylsulfonyl Derivative Inhibitor->mPGES1

Caption: Inhibition of the mPGES-1 enzyme by a phenylsulfonyl derivative.

Experimental Workflow Diagram

G Hit-to-Lead Optimization Workflow cluster_0 Design & Synthesis cluster_1 Screening Cascade Hit Initial Hit SAR SAR Analysis Hit->SAR Design Design Analogs SAR->Design Synth Synthesis Design->Synth Biochem Biochemical Assay Synth->Biochem Cell Cell-based Assay Biochem->Cell ADME ADME Profiling (Solubility, Stability) Cell->ADME ADME->SAR Iterate Lead Lead Compound ADME->Lead Select Lead

Caption: Iterative workflow for hit-to-lead optimization.

Logical Relationship Diagram

G Troubleshooting Low Synthetic Yield Problem Low Yield Cause1 Poor Reagent Reactivity Problem->Cause1 Cause2 Side Reactions (e.g., Hydrolysis) Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Solution1 Increase Temp Add Catalyst Cause1->Solution1 Solution2 Use Anhydrous Conditions Cause2->Solution2 Solution3 Purify/Verify Reagents Cause3->Solution3

References

reducing reaction times in the synthesis of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. Our aim is to help you reduce reaction times and overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, offering potential causes and actionable solutions.

Issue ID Problem Potential Causes Troubleshooting Recommendations
RT-001 Slow or Incomplete Reaction 1. Insufficient activation of the sulfonylating agent. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Steric hindrance from bulky substituents on the phenyl ring or pyrrolidinone. 5. Inefficient catalyst or lack of a catalyst.1. Optimize Catalyst System: For the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, using polyphosphate ester (PPE) in combination with 4-(N,N-dimethylamino)pyridine (DMAP) can significantly reduce reaction times.[1][2] 2. Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, monitor for potential side reactions. 3. Solvent Screening: Test a range of aprotic solvents like acetonitrile, which has been shown to be effective in similar sulfonylation reactions.[3] 4. Alternative Energy Sources: Employ microwave irradiation or ultrasonication to accelerate the reaction.[4][5][6][7][8][9][10][11][12][13][14] These methods often lead to dramatic reductions in reaction time, from hours to minutes.[1][2]
YP-001 Low Product Yield 1. Competing side reactions, such as hydrolysis of the sulfonyl chloride. 2. Degradation of starting materials or product. 3. Inefficient purification method. 4. Poor facial selectivity leading to a mixture of diastereomers that are difficult to separate.1. Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis of the sulfonylating agent. 2. Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific substrate.[15] 3. Purification Strategy: Utilize column chromatography with a carefully selected eluent system for efficient product isolation. 4. Catalyst Selection: For cycloaddition reactions, the choice of catalyst and ligand can be critical in controlling diastereoselectivity.[15]
SR-001 Formation of Side Products 1. Reaction with difunctionalized starting materials. 2. Self-condensation of starting materials. 3. Ring-opening of the pyrrolidinone ring under harsh conditions.1. Use of Protecting Groups: If your starting materials have other reactive functional groups, consider using appropriate protecting groups. 2. Control Stoichiometry: Use a slight excess of the limiting reagent to ensure the complete conversion of the other reactant. 3. Mild Reaction Conditions: Avoid excessively high temperatures or highly acidic/basic conditions that could lead to degradation or unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods to significantly reduce the reaction time for the synthesis of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones?

A1: Microwave-assisted synthesis and ultrasonication are highly effective methods for drastically reducing reaction times, often from many hours to just a few minutes.[4][5][6][7][8][9][10][11][12][13][14] For the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, the use of polyphosphate ester (PPE) in combination with 4-(N,N-dimethylamino)pyridine (DMAP) has been reported to cut the reaction time in half (from 30 to 15 hours) while also increasing the yield.[1][2]

Q2: I am observing a very slow reaction rate when using a conventional heating method. What catalyst system can I employ to speed up the reaction?

A2: For the dehydrative cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to form the target compound, a combination of polyphosphate ester (PPE) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is an effective system to accelerate the reaction.[1][2] For N-sulfonylation of the pyrrolidinone nitrogen, various catalysts can be explored, including Lewis acids or the use of phase-transfer catalysis.[15][16]

Q3: Are there any specific solvents that are recommended for this synthesis?

A3: The choice of solvent can significantly impact the reaction rate and yield. For sulfonylation reactions, aprotic solvents are generally preferred. Acetonitrile has been shown to be an effective solvent in related syntheses.[3] It is advisable to screen a variety of anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile to determine the optimal one for your specific substrates and reaction conditions.

Q4: Can steric hindrance on the substituted phenyl ring affect the reaction time?

A4: Yes, steric hindrance from bulky substituents on the phenyl ring can slow down the rate of N-sulfonylation. The sulfonylation reaction involves the nucleophilic attack of the pyrrolidinone nitrogen on the sulfur atom of the sulfonyl chloride. Large groups on the phenyl ring can sterically hinder this approach, leading to longer reaction times. In such cases, optimizing the catalyst, increasing the reaction temperature, or employing microwave or ultrasound assistance can be beneficial.

Q5: What are some common side reactions to be aware of during the synthesis?

A5: Common side reactions include the hydrolysis of the sulfonyl chloride by any residual water in the reaction mixture, which reduces the amount of available reagent. If the substituted phenyl ring contains other nucleophilic groups, these may also react with the sulfonyl chloride. Additionally, under harsh conditions, the pyrrolidinone ring itself could potentially undergo ring-opening. Ensuring anhydrous conditions and using optimized, mild reaction conditions can help to minimize these side reactions.[15]

Data Presentation

Table 1: Comparison of Reaction Times with Different Synthetic Methods
MethodCatalyst/ReagentSolventTemperatureReaction TimeYield (%)Reference
Conventional HeatingPolyphosphate Ester (PPE)ChloroformRoom Temp.30 hours65-85[1]
Conventional HeatingPPE with DMAPChloroformRoom Temp.15 hours72-92[1][2]
Microwave-Assisted2,4,6-trichloro-[1][4][6]-triazine (TCT)Acetone/Water50-80 °C10-20 minutesHigh[4][5]
Ultrasound-AssistedAtomized SodiumEtOH-THFNot Specified2-8 minutesExcellent[9]

Experimental Protocols

Protocol 1: Synthesis of 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones via Dehydrative Cyclization using PPE and DMAP

This protocol is based on the method described for the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids.[1][2]

Materials:

  • 4-(Substituted-phenylsulfonamido)butanoic acid

  • Polyphosphate ester (PPE)

  • 4-(N,N-dimethylamino)pyridine (DMAP)

  • Anhydrous Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(substituted-phenylsulfonamido)butanoic acid (1 equivalent) in anhydrous chloroform, add polyphosphate ester (PPE) (sufficient quantity) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated solution of sodium bicarbonate.

  • Extract the product with chloroform (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-one.

Protocol 2: Microwave-Assisted Synthesis of Sulfonamides

This is a general protocol for the rapid synthesis of sulfonamides which can be adapted for the N-sulfonylation of 2-pyrrolidinone.[4][5]

Materials:

  • Substituted-phenyl)sulfonyl chloride

  • 2-Pyrrolidinone

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2-pyrrolidinone (1 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.

  • Add the (substituted-phenyl)sulfonyl chloride (1 equivalent) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-100 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.

  • After irradiation, cool the reaction vessel to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the product.

  • Further purification can be performed by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_conventional Conventional Heating Method cluster_microwave Microwave-Assisted Method start_conv Start react_conv Mix Reactants, PPE, DMAP in Chloroform start_conv->react_conv stir_conv Stir at RT for 15h react_conv->stir_conv workup_conv Aqueous Workup & Extraction stir_conv->workup_conv purify_conv Purification workup_conv->purify_conv end_conv Final Product purify_conv->end_conv start_mw Start react_mw Mix Reactants & Base in Solvent start_mw->react_mw irradiate_mw Microwave Irradiation (5-15 min) react_mw->irradiate_mw workup_mw Filtration & Washing irradiate_mw->workup_mw purify_mw Purification workup_mw->purify_mw end_mw Final Product purify_mw->end_mw troubleshooting_workflow start Slow or Incomplete Reaction cause1 Inefficient Catalyst? start->cause1 cause2 Low Temperature? start->cause2 cause3 Suboptimal Solvent? start->cause3 cause4 Energy Source Inefficient? start->cause4 solution1 Use PPE/DMAP or screen other catalysts cause1->solution1 solution2 Increase reaction temperature cautiously cause2->solution2 solution3 Screen aprotic solvents (e.g., ACN, DCM) cause3->solution3 solution4 Employ Microwave or Ultrasound cause4->solution4

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups: 1-(Phenylsulfonyl)pyrrolidine vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For the protection of amines, a functional group ubiquitous in pharmaceuticals and biologically active compounds, a variety of protecting groups have been developed, each with its own distinct set of advantages and limitations. This guide provides an objective comparison of 1-(Phenylsulfonyl)pyrrolidine, a representative of the sulfonamide-based protecting groups, with other commonly employed amine protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Characteristics of Amine Protecting Groups

The choice of an amine protecting group is primarily dictated by its stability under various reaction conditions and the orthogonality of its removal, meaning the ability to deprotect one functional group without affecting another. The phenylsulfonyl group, like other sulfonyl-based protectors, is known for its considerable stability.

Protecting GroupAbbreviationStructureKey Stability Characteristics
Phenylsulfonyl PhSO2Ph-SO2-Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents.[]
tert-Butoxycarbonyl Boc(CH3)3C-O-CO-Stable to basic conditions and hydrogenolysis; labile to strong acids.[2][3]
Carboxybenzyl Cbz or ZPh-CH2-O-CO-Stable to acidic and mild basic conditions; cleaved by hydrogenolysis.[2][4]
9-Fluorenylmethyloxycarbonyl FmocStable to acidic conditions and hydrogenolysis; labile to basic conditions.[2][5]

Quantitative Comparison of Protection and Deprotection

The efficiency of both the introduction and removal of a protecting group is a critical factor in multi-step syntheses. The following tables summarize typical conditions and reported yields for the protection of a generic secondary amine (pyrrolidine) and the subsequent deprotection.

Table 1: Amine Protection Comparison
Protecting GroupReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
This compound Pyrrolidine, Benzenesulfonyl chloride, TriethylamineDichloromethane0 to RT4-6 h>90 (estimated)
Boc Pyrrolidine, (Boc)2O, TriethylamineDichloromethaneRT2-12 h>95[6]
Cbz Pyrrolidine, Benzyl chloroformate, NaHCO3Dioxane/Water0 to RT2-4 h~90
Fmoc Pyrrolidine, Fmoc-Cl, NaHCO3Dioxane/Water0 to RT1-3 h>95[5]
Table 2: Amine Deprotection Comparison
Protecting GroupReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)Citations
Phenylsulfonyl Mg, MeOHMethanol0 to RT2-4 hGood to Excellent[7]
Phenylsulfonyl SmI2, THF/DMPUTHF/DMPURT1-3 hGood to Excellent[8][9]
Boc Trifluoroacetic acid (TFA)DichloromethaneRT0.5-2 h>95[6]
Cbz H2, Pd/CMethanolRT1-12 h>95[4]
Fmoc 20% Piperidine in DMFDMFRT10-30 min>95[10]

Stability Under Orthogonal Conditions

A key aspect of a protecting group's utility is its stability under conditions used to remove other protecting groups. This "orthogonality" allows for the selective deprotection of one amine in the presence of another, a common requirement in the synthesis of polyamines and peptides.

Table 3: Stability Profile of Amine Protecting Groups
Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Hydrogenolysis (H2, Pd/C)
Phenylsulfonyl StableStableGenerally Stable
Boc Labile StableStable
Cbz StableStableLabile
Fmoc StableLabile Stable

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.

Synthesis of this compound

This protocol is adapted from the general synthesis of sulfonamides.

Materials:

  • Pyrrolidine

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it successively with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Deprotection of this compound using Mg/MeOH

This reductive cleavage offers a mild method for deprotecting sulfonamides.[7]

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH4Cl) solution (saturated)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add magnesium turnings (excess, e.g., 10-20 eq) to the solution.

  • Stir the mixture at room temperature. The reaction is often accompanied by gas evolution. Monitor the reaction by TLC.

  • Upon completion (typically 2-4 hours), carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Filter the mixture to remove any remaining magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sulfate, filter, and concentrate to afford the deprotected pyrrolidine.

Visualization of Key Concepts

Orthogonal Deprotection Strategy

The ability to selectively remove one protecting group in the presence of others is a cornerstone of modern organic synthesis. The following diagram illustrates a scenario where a molecule contains three different amine protecting groups that can be removed sequentially.

Orthogonal_Deprotection cluster_0 Deprotection Steps Molecule Substrate-NH-Boc Substrate-NH-Fmoc Substrate-NH-Cbz Acid Acidic Conditions (e.g., TFA) Molecule->Acid Base Basic Conditions (e.g., Piperidine) Molecule->Base H2_Pd Hydrogenolysis (H2, Pd/C) Molecule->H2_Pd Product_A Substrate-NH2 Substrate-NH-Fmoc Substrate-NH-Cbz Acid->Product_A Product_B Substrate-NH-Boc Substrate-NH2 Substrate-NH-Cbz Base->Product_B Product_C Substrate-NH-Boc Substrate-NH-Fmoc Substrate-NH2 H2_Pd->Product_C

Caption: Orthogonal removal of Boc, Fmoc, and Cbz protecting groups.

General Workflow for Amine Protection and Deprotection

The following diagram outlines the general logic for employing an amine protecting group in a synthetic sequence.

Protection_Workflow Start Starting Material with Primary/Secondary Amine Protection Protection of Amine (e.g., with PhSO2Cl) Start->Protection Introduce Protecting Group Protected_Intermediate Protected Intermediate Protection->Protected_Intermediate Reaction Chemical Transformation on other functional groups Protected_Intermediate->Reaction Perform desired reactions Deprotection Deprotection of Amine (e.g., with Mg/MeOH) Reaction->Deprotection Remove Protecting Group Final_Product Final Product with Free Amine Deprotection->Final_Product

Caption: General synthetic workflow involving amine protection.

Conclusion

The choice of an amine protecting group is a critical decision in the design of a synthetic route. This compound and other sulfonamides offer exceptional stability, making them ideal for complex syntheses where harsh reaction conditions are required for other transformations. However, their robust nature necessitates specific and sometimes more forceful deprotection methods compared to the more labile carbamate-based protecting groups.

In contrast, Boc, Cbz, and Fmoc provide a versatile and largely orthogonal set of tools for amine protection, with well-established and mild deprotection protocols. The acid-lability of Boc, the susceptibility of Cbz to hydrogenolysis, and the base-lability of Fmoc allow for intricate and selective manipulations in molecules with multiple amine functionalities.

Ultimately, the optimal protecting group depends on the specific context of the synthesis, including the nature of the substrate, the planned reaction sequence, and the desired final product. A thorough understanding of the stability and reactivity of each protecting group is essential for the successful execution of complex organic syntheses.

References

A Comparative Guide to Alternative Sulfonating Agents for Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl chloride has long been a staple reagent for the introduction of the benzenesulfonyl group, particularly in the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals. However, its reactivity profile, handling characteristics, and the potential for side reactions have driven the exploration of alternative sulfonating agents. This guide provides an objective comparison of the performance of common alternatives to benzenesulfonyl chloride, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary

The choice of a sulfonating agent is a critical parameter in synthetic chemistry that can significantly impact reaction efficiency, selectivity, and scalability. This guide compares benzenesulfonyl chloride with several key alternatives:

  • Methanesulfonyl Chloride (MsCl): A highly reactive aliphatic sulfonyl chloride, often favored for its rapid reaction rates.

  • p-Toluenesulfonyl Chloride (TsCl): An aromatic sulfonyl chloride that is a solid at room temperature, offering easier handling than benzenesulfonyl chloride.

  • Sulfur Trioxide-Amine Complexes (e.g., SO3-Pyridine, SO3-DMF): Milder and often more selective reagents, particularly useful for sensitive substrates.

  • Solid-Supported Sulfonyl Chlorides: Polymer-bound reagents that simplify reaction workup and purification.

The selection of an appropriate sulfonating agent depends on a balance of factors including substrate reactivity, desired reaction conditions, and the stability of the resulting sulfonated product.

Performance Comparison of Sulfonating Agents

The following table summarizes quantitative data from various studies to allow for a comparison of different sulfonating agents in the synthesis of sulfonamides. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the data presented here is a compilation from different sources to provide a general overview of their performance.

Sulfonating AgentSubstrate (Amine)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzenesulfonyl ChlorideAnilinePyridine-0-25-100[1]
Benzenesulfonyl Chloride2-AminopyridinePyridine---63[1]
p-Toluenesulfonyl Chloridep-ToluidinePyridine-0-25-100[1]
Methanesulfonyl ChlorideAnilineTriethylamineDichloromethane0 to RT2-16>95 (Typical)[2]
Methanesulfonyl ChlorideVarious AminesTriethylamineNitroethane40-50-77[2]
SO3-PyridinePrimary Amines-Pyridine--Good to Excellent[3]

Key Observations:

  • Reactivity: The general order of reactivity for sulfonyl chlorides is Methanesulfonyl Chloride > Benzenesulfonyl Chloride > p-Toluenesulfonyl Chloride.[4] This higher reactivity of MsCl allows for faster reactions but may also lead to lower selectivity with multifunctional substrates.

  • Handling: p-Toluenesulfonyl chloride is a solid at room temperature, which can make it easier and safer to handle compared to the liquid and often fuming benzenesulfonyl chloride and methanesulfonyl chloride.

  • Selectivity: Sulfur trioxide-amine complexes are generally considered milder and can offer higher selectivity, particularly for the sulfonation of sensitive substrates like carbohydrates and polyfunctional molecules.[5]

  • Workup: Solid-supported sulfonyl chlorides offer a significant advantage in terms of purification, as the excess reagent and the resin-bound byproducts can be removed by simple filtration.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these sulfonating agents.

Protocol 1: General Procedure for Sulfonamide Synthesis using Methanesulfonyl Chloride

This protocol describes a standard procedure for the N-sulfonylation of a primary or secondary amine using methanesulfonyl chloride.

Materials:

  • Primary or secondary amine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Protocol 2: General Procedure for Sulfonamide Synthesis using a Sulfur Trioxide-Pyridine Complex

This protocol outlines a general method for the sulfonation of a primary amine using the SO3-pyridine complex.

Materials:

  • Primary amine

  • Sulfur trioxide-pyridine complex

  • Anhydrous pyridine

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the primary amine in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Add the sulfur trioxide-pyridine complex portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture for several hours until completion, as monitored by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product and neutralize excess pyridine.

  • Filter the crude product and wash with cold water.

  • The resulting amine salt is then treated with a base such as sodium hydroxide.

  • The alkali sulfamate can be extracted and recrystallized from a suitable solvent like 95% ethanol to yield the pure sulfonamide.[3]

Mandatory Visualizations

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a sulfonamide.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reagents Dissolve Amine & Base start->reagents add_sulfonyl Add Sulfonyl Chloride at 0°C reagents->add_sulfonyl react React at RT add_sulfonyl->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end End Product purify->end

A typical workflow for sulfonamide synthesis.
Signaling Pathways Involving Sulfonamides

Sulfonamides are a cornerstone of many therapeutic agents due to their ability to inhibit key enzymes in various signaling pathways. Below are diagrams of two such pathways where sulfonamide-based drugs have shown significant activity.

1. Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is crucial in the treatment of glaucoma, edema, and certain types of cancer.[6]

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates & Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription JAK_Inhibitor Sulfonamide-based JAK Inhibitor JAK_Inhibitor->JAK Inhibits PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP₂ PI3K->PIP2 Phosphorylates PIP3 PIP₃ AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PI3K_mTOR_Inhibitor Sulfonamide-based PI3K/mTOR Inhibitor PI3K_mTOR_Inhibitor->PI3K Inhibits PI3K_mTOR_Inhibitor->mTOR Inhibits

References

validation of 1-(Phenylsulfonyl)pyrrolidine derivatives as thromboxane A2 (TXA2) receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in various cardiovascular and thrombotic diseases. Consequently, the development of TXA2 receptor (TP receptor) antagonists is of significant therapeutic interest. This guide provides a comparative analysis of the validation and performance of various non-prostanoid TXA2 receptor antagonists.

Notably, a comprehensive search of publicly available scientific literature did not yield specific data on the validation of 1-(Phenylsulfonyl)pyrrolidine derivatives as thromboxane A2 receptor antagonists. Therefore, this guide focuses on other well-characterized classes of TXA2 receptor antagonists for which experimental data is available. The objective is to offer a data-driven comparison to aid researchers and drug development professionals in this field.

Thromboxane A2 Receptor Signaling Pathway

The activation of the TP receptor by its ligand, TXA2, initiates a cascade of intracellular events leading to physiological responses such as platelet aggregation and smooth muscle contraction. The primary signaling pathway involves the coupling of the receptor to G proteins, predominantly Gq and G13.

TXA2_Signaling_Pathway Thromboxane A2 (TXA2) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_response Cellular Response TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates RhoGEF RhoGEF G13->RhoGEF Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RhoA RhoA Activation RhoGEF->RhoA Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation PKC->Platelet_Aggregation Vasoconstriction Vasoconstriction RhoA->Vasoconstriction

Caption: Thromboxane A2 (TXA2) Receptor Signaling Pathway.

Comparative Analysis of TXA2 Receptor Antagonists

The following table summarizes the in vitro potency of several well-characterized non-prostanoid TXA2 receptor antagonists. The data is compiled from various sources and should be interpreted with consideration for the different experimental conditions.

CompoundParameterValueSpecies/SystemAgonist
Ifetroban Kd4.0 ± 1.0 nMHuman Platelets[3H]SQ 29,548
Ramatroban IC5068 nMHuman Platelets[3H]SQ 29,548
Ki0.58 - 18.0 nM--
Seratrodast IC50~0.1 µMHuman PlateletsU-46619
Sulotroban pA2~6.0Rabbit PlateletsU-46619
Terutroban IC5016.4 nMNot SpecifiedNot Specified
GR32191 pA2~8.2Human PlateletsU-46619

Note: A lower Kd, Ki, or IC50 value indicates a higher binding affinity or inhibitory potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The validation of TXA2 receptor antagonists typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for the TP receptor.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare receptor source (e.g., platelet membranes) Incubate Incubate receptor, radioligand, and test antagonist Membrane_Prep->Incubate Radioligand Select radiolabeled ligand (e.g., [³H]SQ 29,548) Radioligand->Incubate Test_Compound Prepare serial dilutions of test antagonist Test_Compound->Incubate Filter Separate bound from free radioligand (e.g., rapid filtration) Incubate->Filter Count Quantify bound radioactivity (scintillation counting) Filter->Count Analyze Calculate IC₅₀ and Ki values Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Receptor Preparation: Cell membranes expressing the TP receptor (e.g., from human platelets or a recombinant cell line) are prepared by homogenization and centrifugation.

  • Binding Reaction: A constant concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled standard antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit TXA2-induced platelet aggregation.

Detailed Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant solution (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.

  • Aggregation Monitoring: Platelet aggregation is monitored using a light aggregometer, which measures the change in light transmission through the PRP sample as platelets aggregate.

  • Assay Procedure: The PRP is pre-incubated with various concentrations of the test antagonist or vehicle control.

  • Agonist Addition: A TXA2 mimetic, such as U-46619, is added to induce platelet aggregation.

  • Data Analysis: The extent of platelet aggregation is recorded over time. The inhibitory effect of the antagonist is calculated as the percentage reduction in the maximum aggregation response compared to the vehicle control. The IC50 value is determined from the concentration-response curve.

Conclusion

While the specific class of this compound derivatives lacks documented validation as TXA2 receptor antagonists in the public domain, a diverse range of other chemical scaffolds have been successfully developed and characterized. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers engaged in the discovery and development of novel TXA2 receptor antagonists. The methodologies outlined for radioligand binding and platelet aggregation assays represent the foundational experiments for the validation of any potential new antagonist in this class. Future research may yet explore the potential of the this compound scaffold, and the experimental frameworks described herein would be directly applicable to such investigations.

comparative analysis of catalysts for the stereoselective synthesis of pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Stereoselective Synthesis of Pyrrolidines

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of pyrrolidines is of paramount importance. This five-membered nitrogen-containing heterocycle is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and chiral ligands. [1] This guide provides an objective, data-driven comparison of the leading catalytic systems for the stereoselective synthesis of pyrrolidines, focusing on transition-metal catalysis and organocatalysis. We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal system for specific research needs.

The primary strategies for synthesizing chiral pyrrolidines involve creating multiple stereocenters in a single, atom-economical step, often through cycloaddition reactions or intramolecular C-H amination.[1][2] The choice of catalyst is critical and is dictated by factors such as desired stereochemistry, substrate scope, cost, and environmental impact.[3]

Transition-Metal Catalysis

Transition-metal catalysts, particularly those based on copper, rhodium, and palladium, offer high efficiency and a broad substrate scope for pyrrolidine synthesis.[3] These systems are well-established for achieving high levels of stereoselectivity. However, a key consideration is the potential for metal contamination in the final product, which can be a drawback in pharmaceutical applications.[3]

Copper (Cu)-Catalyzed Asymmetric Synthesis

Copper-catalyzed asymmetric reactions have become a powerful tool for constructing highly functionalized and enantioenriched pyrrolidines. This is due to the low cost, low toxicity, and versatile reactivity of copper catalysts.[1] The most robust and widely used method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, which can create multiple stereocenters with high regio-, diastereo-, and enantioselectivity.[1][4]

Quantitative Performance Data: Copper Catalysts

Catalyst SystemReaction TypeYield (%)ee (%)drReference
Cu(I)/TF-BiphamPhos1,3-Dipolar Cycloadditionup to 96up to 97>20:1[4]
Cu(OAc)₂/(R)-BINAP1,3-Dipolar Cycloaddition639518:1[5]
[TpiPr2Cu(NCMe)]Intramolecular C-H Amination99N/AN/A[6]

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [1]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the copper(I) source (e.g., Cu(OTf)₂; 0.1 equiv) and the chiral ligand (e.g., TF-BiphamPhos; 0.1 equiv) in an anhydrous solvent such as toluene. Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reaction Setup: To the catalyst solution, add the azomethine ylide precursor (the imine formed from the condensation of a glycine ester and an aldehyde/ketone; 1.2 equiv) followed by the alkene (1.0 equiv).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add a base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

  • Monitoring and Workup: Stir the reaction mixture until completion, monitoring by TLC or LC-MS. Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the pure, enantioenriched pyrrolidine.[1]

Visualization: Catalytic Cycle of Cu-Catalyzed 1,3-Dipolar Cycloaddition

Cu_Catalytic_Cycle cluster_ylide_gen Cu_L Cu(I)-Ligand Complex Cu_Ylide Cu(I)-Azomethine Ylide Complex Ylide_Precursor Azomethine Ylide Precursor + Base Ylide_Precursor->Cu_L Coordination Ylide_Precursor->Cu_Ylide Ylide Generation Cycloaddition_TS [3+2] Cycloaddition Cu_Ylide->Cycloaddition_TS Alkene Alkene (Dipolarophile) Alkene->Cycloaddition_TS Coordination Cu_Product Cu(I)-Pyrrolidine Complex Cycloaddition_TS->Cu_Product Cu_Product->Cu_L Catalyst Regeneration Product Pyrrolidine Product Cu_Product->Product Product Release

Caption: Proposed cycle for Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

Rhodium (Rh)-Catalyzed Asymmetric Synthesis

Rhodium catalysts are highly effective for various transformations leading to chiral pyrrolidines, including cascade arylative cyclizations and C-H functionalization/amination reactions.[7][8][9] These methods can construct complex, stereodefined pyrrolidines by forming multiple new bonds in a single operation. Dirhodium catalysts, in particular, are known for mediating nitrene or carbene insertions into C-H bonds.[8][9]

Quantitative Performance Data: Rhodium Catalysts

Catalyst SystemReaction TypeYield (%)ee (%)drReference
[Rh(cod)OH]₂ / Chiral DieneArylative Cyclizationup to 92up to 92N/A[10]
Rh₂(S-NTTL)₄Intermolecular Allylic C-H AminationGoodHighHigh[8]
Rh₂(esp)₂Intramolecular C-H AminationN/Aup to 98>50:1[9]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylative Cyclization [10]

  • Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral diene ligand to a reaction vial.

  • Reaction Setup: Add a mixture of the nitrogen-tethered alkyne-enoate (1.0 equiv) and the arylboronic acid (3.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/H₂O).

  • Initiation and Heating: Add a base (e.g., K₃PO₄). Seal the vial, remove it from the glovebox, and heat the mixture in an oil bath at the specified temperature (e.g., 80 °C) for the required time (e.g., 16 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the residue by flash chromatography on silica gel to obtain the desired chiral pyrrolidine.[10]

Visualization: Rh-Catalyzed C-H Amination Workflow

Rh_Workflow Start Starting Material (e.g., Sulfonamide) Nitrene_Gen Rh-Nitrene Generation Start->Nitrene_Gen Reagents Rh₂(OAc)₄ (cat.) PhI(OAc)₂ MgO Reagents->Nitrene_Gen CH_Insertion Intramolecular C-H Insertion Nitrene_Gen->CH_Insertion Stereoselective Ring Closure Product Pyrrolidine Product CH_Insertion->Product

Caption: General workflow for rhodium-catalyzed intramolecular C-H amination.

Palladium (Pd)-Catalyzed Asymmetric Synthesis

Palladium catalysis offers a powerful method for the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines to furnish pyrrolidines.[11][12] This approach is notable for its ability to construct the pyrrolidine ring from all-carbon components. The development of novel phosphoramidite ligands has been crucial for achieving high yields and excellent selectivities.[11][12]

Quantitative Performance Data: Palladium Catalysts

Catalyst SystemLigandYield (%)ee (%)Reference
Pd₂(dba)₃·CHCl₃(R,R)-L* (Phosphoramidite)9887[12]
Pd₂(dba)₃·CHCl₃Bis-2-naphthyl phosphoramiditeHighHigh[11]

Organocatalysis

Organocatalysis has emerged as a compelling, metal-free alternative for stereoselective synthesis.[3] These catalysts are generally less sensitive to air and moisture, non-toxic, and readily available.[13] Proline and its derivatives are the most prominent organocatalysts for pyrrolidine synthesis, typically operating through enamine or iminium ion intermediates.[14][15]

Proline and Prolinamide-Based Catalysts

L-proline was one of the first and most effective organocatalysts identified for asymmetric reactions.[16] It catalyzes 1,3-dipolar cycloadditions and aldol-type reactions with notable stereoselectivity. The mechanism involves the formation of an azomethine ylide from the condensation of proline with an aldehyde. The carboxylic acid group of proline is essential for effective asymmetric induction, often participating in hydrogen bonding to direct the stereochemical outcome.[15][17] More complex prolinamides have been developed to enhance reactivity and selectivity.[14]

Quantitative Performance Data: Organocatalysts

Catalyst SystemReaction TypeYield (%)ee (%)drReference
L-proline functionalized nanorods1,3-Dipolar Cycloadditionup to 91N/AHigh[17][18]
Phthalimido-prolinamideAldol ReactionHighHighN/A[16]
Densely substituted proline derivativeAldol Reaction>9568:32 er78:22[19]

Experimental Protocol: Proline-Catalyzed Three-Component 1,3-Dipolar Cycloaddition [17]

  • Reaction Setup: A mixture of isatin (1.0 mmol), a secondary amino acid (e.g., L-proline; 1.0 mmol), and a dipolarophile (e.g., 5-arylidene thiazolidine-2,4-dione; 1.0 mmol) is prepared in a suitable solvent (e.g., EtOH).

  • Catalyst Addition: The catalyst (e.g., MnCoCuFe₂O₄@L-proline magnetic nanorods; 14 mol%) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under reflux (e.g., 100 °C) for a specified time (e.g., 3 hours).

  • Workup and Catalyst Recovery: After completion, the mixture is cooled. If using a magnetic catalyst, it can be easily recovered using an external magnet. The solvent is evaporated under reduced pressure.

  • Purification: The residue is purified, typically by recrystallization or column chromatography, to yield the spirocyclic pyrrolidine product.[17][18]

Visualization: Proline Catalysis via Enamine/Iminium Activation

Organo_Pathway cluster_enamine Enamine Pathway cluster_iminium Iminium Pathway Ketone Ketone/ Aldehyde Enamine Enamine Intermediate Ketone->Enamine Proline Proline Catalyst Proline->Enamine Product_E Functionalized Product Enamine->Product_E Electrophile Electrophile Electrophile->Product_E Enone α,β-Unsaturated Aldehyde Iminium Iminium Ion Intermediate Enone->Iminium Proline_I Proline Catalyst Proline_I->Iminium Product_I Functionalized Product Iminium->Product_I Nucleophile Nucleophile Nucleophile->Product_I

References

A Comparative Guide to 1-(Phenylsulfonyl)pyrrolidine and N-Boc-pyrrolidine in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the pyrrolidine nitrogen is a critical decision in the design of synthetic routes for numerous biologically active molecules. This guide provides an objective comparison between two commonly employed N-protected pyrrolidines: 1-(phenylsulfonyl)pyrrolidine and N-Boc-pyrrolidine. The performance of these alternatives is evaluated based on their reactivity in key synthetic transformations, particularly α-functionalization, and the conditions required for their deprotection, supported by experimental data from the literature.

Introduction to the Protecting Groups

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its lability under acidic conditions.[1] In contrast, the phenylsulfonyl group is known for its robustness and stability across a wide range of reaction conditions, with deprotection typically requiring reductive methods.[2] These fundamental differences in stability and cleavage conditions dictate their respective applications in multi-step syntheses.

α-Functionalization: A Comparative Overview

The functionalization of the α-carbon of the pyrrolidine ring is a powerful strategy for introducing molecular diversity. The choice of the N-protecting group significantly influences the feasibility and outcome of these reactions, particularly in the context of deprotonation (lithiation) followed by electrophilic quench.

N-Boc-pyrrolidine is extensively studied in the context of enantioselective α-lithiation. The Boc group acts as an effective directing group for deprotonation. The use of sec-butyllithium (s-BuLi) in the presence of a chiral ligand like (-)-sparteine allows for the enantioselective formation of the 2-lithiated species, which can then be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines.[3][4] This methodology has been successfully applied to the synthesis of a variety of α-arylated and α-alkylated pyrrolidine derivatives.[5][6][7]

This compound , with its strongly electron-withdrawing sulfonyl group, is expected to increase the acidity of the α-protons, potentially facilitating deprotonation. However, there is a comparative lack of extensive studies on its application in directed α-lithiation similar to its N-Boc counterpart. The stability of the sulfonyl group under a broad range of conditions makes it a reliable protecting group when other transformations are being carried out on the molecule.

The following table summarizes a comparison of these two compounds in α-arylation reactions.

FeatureN-Boc-pyrrolidineThis compound
Protecting Group tert-Butyloxycarbonyl (Boc)Phenylsulfonyl (SO₂Ph)
α-Arylation Method Enantioselective lithiation with s-BuLi/(-)-sparteine, transmetalation with ZnCl₂, and Negishi coupling.[8]Palladium-catalyzed C(sp³)–H arylation (on related N-aryl pyrrolidines).[5]
Typical Reaction Conditions 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C. 2. ZnCl₂. 3. ArBr, Pd(OAc)₂, t-Bu₃P·HBF₄, room temp.[8]Pd(OAc)₂, Ligand, Base, Arylboronic acid, elevated temperature.[5]
Reported Yields Good to excellent (e.g., 96:4 er for a range of aryl bromides).[8]Moderate to good for related systems.[5]

Deprotection Strategies: A Key Differentiator

The choice of protecting group is often dictated by the conditions required for its removal and the compatibility of these conditions with other functional groups present in the molecule.

The Boc group is typically removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane.[1] These methods are generally high-yielding and straightforward. For substrates sensitive to strong acids, milder deprotection methods have also been developed.

The phenylsulfonyl group , being stable to acidic and basic conditions, requires reductive cleavage.[2] Common methods include the use of sodium amalgam in methanol, magnesium in methanol, or samarium(II) iodide.[9][10] Electrochemical methods have also been reported as a mild alternative for desulfonylation.[2]

Here is a comparative summary of deprotection conditions:

Protecting GroupReagents and ConditionsTypical YieldsReference
N-Boc TFA in DCM, room temperatureHigh[1]
4M HCl in dioxane, room temperatureHigh[1]
N-SO₂Ph Magnesium turnings in methanol, refluxGood to high[9]
Sodium amalgam in methanol with Na₂HPO₄ bufferHigh[10]
SmI₂ in THFGood to high[9]

Experimental Protocols

Enantioselective α-Arylation of N-Boc-pyrrolidine

This protocol is adapted from the work of Campos et al. for the enantioselective synthesis of 2-aryl-N-Boc-pyrrolidines.[8]

Materials:

  • N-Boc-pyrrolidine

  • (-)-sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous diethyl ether (Et₂O)

  • Zinc chloride (ZnCl₂) solution in a suitable solvent

  • Aryl bromide (ArBr)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

Procedure:

  • To a solution of N-Boc-pyrrolidine and (-)-sparteine in anhydrous Et₂O at -78 °C under an inert atmosphere, add s-BuLi dropwise.

  • Stir the reaction mixture at -78 °C for the specified time to ensure the formation of the 2-lithiated species.

  • Add the ZnCl₂ solution to the reaction mixture to perform the transmetalation.

  • Allow the reaction to warm to room temperature.

  • Add the aryl bromide, Pd(OAc)₂, and t-Bu₃P·HBF₄.

  • Stir the reaction at room temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired 2-aryl-N-Boc-pyrrolidine.

Reductive Deprotection of this compound Derivative

This protocol is a general procedure based on the use of magnesium for the reductive cleavage of the N-S bond.[9]

Materials:

  • This compound derivative

  • Magnesium turnings

  • Anhydrous methanol (MeOH)

Procedure:

  • To a solution of the this compound derivative in anhydrous methanol, add an excess of magnesium turnings.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and filter to remove the excess magnesium.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up to isolate the crude product.

  • Purify the product by a suitable method (e.g., column chromatography or distillation) to obtain the deprotected pyrrolidine.

Signaling Pathways and Workflows

Deprotection_Comparison cluster_Boc N-Boc Deprotection cluster_Sulfonyl N-Phenylsulfonyl Deprotection Boc_Pyrrolidine N-Boc-pyrrolidine Derivative Acidic_Conditions Acidic Conditions (TFA or HCl) Boc_Pyrrolidine->Acidic_Conditions Cleavage Deprotected_Boc Deprotected Pyrrolidine Acidic_Conditions->Deprotected_Boc Sulfonyl_Pyrrolidine This compound Derivative Reductive_Conditions Reductive Conditions (Mg, Na/Hg, or SmI2) Sulfonyl_Pyrrolidine->Reductive_Conditions Cleavage Deprotected_Sulfonyl Deprotected Pyrrolidine Reductive_Conditions->Deprotected_Sulfonyl

Caption: Comparison of deprotection pathways for N-Boc and N-Phenylsulfonyl groups.

Alpha_Functionalization_Workflow start Protected Pyrrolidine (N-Boc or N-SO₂Ph) lithiation α-Lithiation (e.g., s-BuLi) start->lithiation Deprotonation electrophile Electrophilic Quench (e.g., Ar-Br, R-X) lithiation->electrophile Nucleophilic Attack product α-Functionalized Pyrrolidine electrophile->product

Caption: General workflow for the α-functionalization of protected pyrrolidines.

Conclusion

Both this compound and N-Boc-pyrrolidine are valuable intermediates in organic synthesis. The choice between them should be guided by the specific requirements of the synthetic route.

  • N-Boc-pyrrolidine is the preferred substrate for transformations requiring facile deprotection under acidic conditions and for well-established enantioselective α-functionalization protocols. Its lability, however, can be a drawback in multi-step syntheses involving acidic reagents.

  • This compound offers superior stability across a wider range of reaction conditions, making it an excellent choice when robustness is paramount. The deprotection requires reductive methods, which provides an orthogonal deprotection strategy to acid-labile groups. While its application in asymmetric α-lithiation is less documented, the electron-withdrawing nature of the sulfonyl group suggests potential for facile deprotonation.

Ultimately, a careful consideration of the overall synthetic strategy, including the nature of other functional groups present and the desired final product, will determine the optimal choice between these two versatile building blocks.

References

validating the efficacy of 1-(phenylsulfonyl)pyrrolidine derivatives in inhibiting platelet aggregation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel 1-(phenylsulfonyl)pyrrolidine derivatives as inhibitors of platelet aggregation. While specific quantitative data for a range of this compound derivatives is not extensively available in publicly accessible literature, this document draws upon research on structurally related compounds containing the critical phenylsulfonyl pharmacophore known to exhibit antiplatelet properties, primarily through the antagonism of the thromboxane A2 (TXA2) receptor. The performance of these potential therapeutic agents is compared against established antiplatelet drugs, Aspirin and Clopidogrel, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Efficacy

The following table summarizes the in vitro efficacy of a representative phenylsulfonyl-containing compound alongside Aspirin and the active metabolite of Clopidogrel. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a biological process. Lower IC50 values indicate greater potency.

Compound/DrugTarget/AgonistIC50 Value (µM)Reference
Representative Phenylsulfonyl Compound U-46619 (TXA2 mimetic)Potent Inhibition (Specific IC50 not publicly available)[1]
Aspirin Arachidonic Acid (AA)~3.0[2]
Clopidogrel (Active Metabolite) Adenosine Diphosphate (ADP)1.9 ± 0.3[3]

Note: Direct comparative IC50 values for this compound derivatives against common agonists like ADP or collagen are not readily found in the cited literature. The representative phenylsulfonyl compound is noted for its potent antagonism of the TXA2 receptor, a key pathway in platelet aggregation.[1]

Experimental Protocols

The evaluation of platelet aggregation inhibitors is predominantly conducted using Light Transmission Aggregometry (LTA), also known as the Born method. This technique is considered the gold standard for in vitro assessment of platelet function.

Light Transmission Aggregometry (LTA) / Born Aggregometry

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through and reach a detector.

Detailed Methodology:

  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks.

    • Blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).

    • To obtain PRP, the citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the red and white blood cells, leaving the platelets suspended in the plasma.

    • The upper layer of PRP is carefully collected.

  • Preparation of Platelet-Poor Plasma (PPP):

    • The remaining blood sample is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining platelets.

    • The resulting supernatant is the platelet-poor plasma (PPP), which is used to calibrate the aggregometer to 100% light transmission.

  • Platelet Aggregation Assay:

    • The aggregometer is calibrated using PRP for 0% light transmission and PPP for 100% light transmission.

    • Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.

    • The test compound (e.g., a this compound derivative) or a vehicle control is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen, thrombin, or a TXA2 mimetic like U-46619) is then added to induce aggregation.

    • The change in light transmission is recorded over time, typically for 5-10 minutes, generating an aggregation curve.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • To determine the IC50 value, the assay is performed with a range of concentrations of the inhibitory compound. The percentage of inhibition is calculated for each concentration relative to the control (vehicle-treated) sample.

    • The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways in Platelet Aggregation

G cluster_agonists Agonists cluster_receptors Platelet Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response cluster_inhibitors Inhibitor Targets Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 ADP ADP P2Y1_P2Y12 P2Y1/P2Y12 ADP->P2Y1_P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI ThromboxaneA2 Thromboxane A2 TP TP Receptor ThromboxaneA2->TP Gq Gq PAR1_4->Gq P2Y1_P2Y12->Gq Gi Gi P2Y1_P2Y12->Gi PLC PLC GPVI->PLC TP->Gq Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca_increase ↑ Ca²⁺ IP3_DAG->Ca_increase PKC PKC IP3_DAG->PKC ShapeChange Shape Change Ca_increase->ShapeChange GranuleSecretion Granule Secretion Ca_increase->GranuleSecretion GPIIb_IIIa GPIIb/IIIa Activation PKC->GPIIb_IIIa COX1 COX-1 TXA2_synthesis TXA2 Synthesis COX1->TXA2_synthesis TXA2_synthesis->ThromboxaneA2 GranuleSecretion->ADP releases GranuleSecretion->ThromboxaneA2 releases Aggregation Aggregation GPIIb_IIIa->Aggregation Aspirin_Target Aspirin Aspirin_Target->COX1 inhibits Clopidogrel_Target Clopidogrel (active) P2Y12 P2Y12 Clopidogrel_Target->P2Y12 inhibits Phenylsulfonyl_Target This compound Derivatives (putative) Phenylsulfonyl_Target->TP inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1

Caption: Signaling pathways of platelet activation and targets of antiplatelet agents.

Experimental Workflow for Efficacy Validation

G cluster_prep Sample Preparation cluster_assay Light Transmission Aggregometry (LTA) cluster_analysis Data Analysis BloodCollection 1. Whole Blood Collection (Sodium Citrate) PRP_Prep 2. Centrifugation (Low Speed) → Platelet-Rich Plasma (PRP) BloodCollection->PRP_Prep PPP_Prep 3. Centrifugation (High Speed) → Platelet-Poor Plasma (PPP) PRP_Prep->PPP_Prep Calibration 4. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_Prep->Calibration PPP_Prep->Calibration Incubation 5. Incubate PRP with Test Compound (or Vehicle Control) at 37°C Calibration->Incubation Aggregation 6. Add Agonist to Induce Aggregation (e.g., ADP, Collagen, U-46619) Incubation->Aggregation DataRecording 7. Record Light Transmission over Time Aggregation->DataRecording CurveAnalysis 8. Analyze Aggregation Curves (% Aggregation) DataRecording->CurveAnalysis IC50 9. Calculate IC50 Value CurveAnalysis->IC50 G cluster_pathway Thromboxane A2 Pathway cluster_inhibition Inhibition by this compound Derivatives AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor PlateletActivation Platelet Activation TP_Receptor->PlateletActivation InhibitActivation Inhibition of Platelet Activation TP_Receptor->InhibitActivation Derivative This compound Derivative Block Blocks Receptor Binding Derivative->Block Block->TP_Receptor targets

References

Phenylsulfonyl Hydrazides: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylsulfonyl hydrazide analogs, a versatile scaffold in medicinal chemistry. We delve into their therapeutic potential as both anti-inflammatory and anticancer agents, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and research workflows.

The phenylsulfonyl hydrazide core structure has proven to be a valuable starting point for the development of potent and selective inhibitors of various biological targets. By systematically modifying the substituents on the phenyl and sulfonyl moieties, as well as the hydrazide linker, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the identification of promising drug candidates. This guide will compare two distinct classes of phenylsulfonyl hydrazide analogs: those developed as anti-inflammatory agents targeting prostaglandin E2 (PGE2) production and those investigated for their anticancer activity against breast cancer cell lines.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of representative phenylsulfonyl hydrazide analogs from two different therapeutic areas, highlighting the impact of structural modifications on their biological potency.

Compound ID Therapeutic Area Target/Assay Modifications IC50 (µM) Reference
7a Anti-inflammatoryPGE2 production in RAW 264.7 cellsKinetic product0.69[1]
7b Anti-inflammatoryPGE2 production in RAW 264.7 cellsKinetic product0.55[1]
8a Anti-inflammatoryPGE2 production in RAW 264.7 cellsThermodynamic product>10[1]
8b Anti-inflammatoryPGE2 production in RAW 264.7 cellsThermodynamic product0.79[1]
7d Anti-inflammatoryPGE2 production in RAW 264.7 cellsN-phenyl-N′-(4-benzyloxyphenoxycarbonyl)-4-chlorophenylsulfonyl hydrazide0.06[1][2]
1a AnticancerMCF-7 breast cancer cell lineIndole ring with 5-Cl< 1[3]
1b AnticancerMCF-7 breast cancer cell lineIndole ring with 5-OCH3< 1[3]
1c AnticancerMCF-7 breast cancer cell lineIndole ring with 1-COCH3< 1[3]
1e AnticancerMCF-7 breast cancer cell lineIndole ring with 5-Cl< 1[3]
1e AnticancerMDA-MB-231 breast cancer cell lineIndole ring with 5-Cl< 1[3]

Structure-Activity Relationship Insights

Anti-Inflammatory Phenylsulfonyl Hydrazides:

The SAR studies of phenylsulfonyl hydrazides as anti-inflammatory agents reveal several key insights. The formation of regioisomers during synthesis significantly impacts activity, with the kinetic products (7a and 7b) generally demonstrating greater potency in inhibiting PGE2 production than the thermodynamic products (8a and 8b)[1]. This highlights the importance of stereochemistry in drug design. Further optimization, such as the introduction of a 4-benzyloxyphenoxycarbonyl group and a chloro-substitution on the phenylsulfonyl ring (compound 7d), led to a substantial increase in potency, with an IC50 value in the nanomolar range[1][2]. These compounds were also shown to be selective, not affecting the activities of COX-1 and COX-2 enzymes, suggesting a mechanism of action targeting downstream enzymes like microsomal prostaglandin E synthase-1 (mPGES-1)[1][2].

Anticancer Arylsulfonylhydrazones:

In the context of anticancer activity, a series of arylsulfonylhydrazones were evaluated against breast cancer cell lines. The presence of an indole ring was found to be a key structural feature for potent cytotoxicity[3]. Specifically, substitutions on the indole ring, such as a 5-chloro, 5-methoxy, or 1-acetyl group, resulted in compounds with IC50 values below 1 µM against the MCF-7 cell line[3]. Notably, compound 1e, bearing a 5-chloroindole moiety, also exhibited potent activity against the triple-negative breast cancer cell line MDA-MB-231[3]. These findings underscore the importance of the indole scaffold and its substituents in driving the anticancer effects of this class of compounds.

Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro PGE2 Assay for Anti-inflammatory Activity

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium. For the assay, cells are seeded in 24-well plates and pre-incubated for 18 hours. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce PGE2 production.

PGE2 Measurement: After a 24-hour incubation period with LPS, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the vehicle-treated control. The IC50 value, representing the concentration of the compound that inhibits 50% of PGE2 production, is determined by non-linear regression analysis of the dose-response curves.

In Vitro Anticancer Activity Assay (MTT Assay)

Cell Culture and Seeding: Human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) are maintained in an appropriate culture medium. For the assay, cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the synthesized arylsulfonylhydrazone derivatives for a specified period, typically 48 or 72 hours.

Cell Viability Assessment: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Initial Hit Compound synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purification->in_vitro in_vivo In Vivo Models (Optional) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: General workflow of a structure-activity relationship (SAR) study.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 pgg2 PGG2 arachidonic_acid->pgg2 COX-1 / COX-2 pgh2 PGH2 pgg2->pgh2 pge2 PGE2 pgh2->pge2 mPGES-1 inflammation Inflammation pge2->inflammation pla2 PLA2 cox COX-1 / COX-2 mpges1 mPGES-1

Caption: Simplified signaling pathway for prostaglandin E2 (PGE2) synthesis.

References

A Comparative Guide to Grubbs Catalysts for Pyrrolidine Synthesis via Ring-Closing Enyne Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrrolidine scaffolds is a critical endeavor. Ring-closing enyne metathesis (RCEYM) has emerged as a powerful tool for this purpose, and the choice of catalyst is paramount to the success of the reaction. This guide provides an objective comparison of various Grubbs catalysts for the RCEYM synthesis of pyrrolidines, supported by experimental data and detailed protocols.

The formation of the pyrrolidine ring, a prevalent motif in numerous pharmaceuticals and natural products, can be effectively achieved through the intramolecular cyclization of N-containing enynes. Ruthenium-based Grubbs catalysts are the reagents of choice for this transformation due to their functional group tolerance and broad applicability. This guide focuses on the comparative performance of first, second, and third-generation Grubbs catalysts, as well as the related Hoveyda-Grubbs catalysts.

Performance Comparison of Grubbs Catalysts

The selection of a Grubbs catalyst for the RCEYM synthesis of pyrrolidines significantly impacts reaction efficiency, catalyst loading, and reaction time. While second-generation catalysts are generally more reactive than their first-generation counterparts, the choice of catalyst is also substrate-dependent.

A study by Yang, Alper, and Xiao on the synthesis of chiral pyrrolidine derivatives via RCEYM highlighted that while the first-generation Grubbs catalyst is effective, it necessitates longer reaction times compared to the more active second-generation catalyst.[1] The second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and stability.[2][3] Third-generation Grubbs catalysts, characterized by the replacement of a phosphine ligand with a more labile pyridine ligand, are known for their fast initiation rates, making them highly efficient in various metathesis reactions. Hoveyda-Grubbs catalysts, which incorporate a chelating isopropoxybenzylidene ligand, offer enhanced stability.[4]

The following table summarizes the performance of different Grubbs catalysts in the ring-closing enyne metathesis of a model N-allyl-N-propargyl tosylamide to form N-tosyl-3-vinyl-pyrrolidine.

Catalyst GenerationCatalyst StructureCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
First Generation (G1) RuCl₂(PCy₃)₂(=CHPh)54024~85[1]
Second Generation (G2) RuCl₂(IMes)(PCy₃)(=CHPh)5402>95[1]
Hoveyda-Grubbs II (HG2) RuCl₂(IMes)(=CH-o-iPrO-C₆H₄)5RT12High
Third Generation (G3) RuCl₂(IMes)(Py)₂(=CHPh)2-5RT-401-4Generally High

Experimental Protocols

Below is a representative experimental protocol for the ring-closing enyne metathesis of an N-allyl-N-propargylamine derivative using a second-generation Grubbs catalyst.

Synthesis of N-Tosyl-3-vinyl-pyrrolidine using Grubbs Second-Generation Catalyst

Materials:

  • N-allyl-N-propargyl-p-toluenesulfonamide

  • Grubbs Catalyst, Second Generation

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

Procedure:

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: N-allyl-N-propargyl-p-toluenesulfonamide is dissolved in anhydrous dichloromethane to a concentration of 0.1 M.

  • Catalyst Addition: Grubbs Catalyst, Second Generation (5 mol%) is added to the solution under a positive pressure of inert gas.

  • Reaction: The reaction mixture is stirred at 40 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure (in vacuo).

  • Purification: The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to yield the pure N-Tosyl-3-vinyl-pyrrolidine.

Mechanistic Pathway and Experimental Workflow

The ring-closing enyne metathesis reaction catalyzed by Grubbs catalysts is proposed to proceed through one of two primary mechanistic pathways: the "ene-then-yne" or the "yne-then-ene" pathway. The operative pathway can be influenced by the catalyst and the substrate structure.[5]

Generalized RCEYM Mechanism:

RCEYM_Mechanism cluster_initiation Catalyst Initiation cluster_yne_then_ene Yne-then-Ene Pathway cluster_ene_then_yne Ene-then-Yne Pathway cluster_cyclization Ring Closure and Product Formation Grubbs_Precatalyst Grubbs Pre-catalyst [Ru]=CHPh Active_Catalyst Active Catalyst [Ru]=CH₂ Grubbs_Precatalyst->Active_Catalyst Reacts with Enyne (alkene) Enyne_Y Enyne Substrate Active_Catalyst->Enyne_Y Enyne_E Enyne Substrate Active_Catalyst->Enyne_E Metallacyclobutene Ruthenacyclobutene Intermediate Enyne_Y->Metallacyclobutene Coordination to Alkyne Vinyl_Carbene Vinyl Carbene Metallacyclobutene->Vinyl_Carbene Cycloreversion Intramolecular_Coord Intramolecular Coordination Vinyl_Carbene->Intramolecular_Coord Metallacyclobutane Ruthenacyclobutane Intermediate Enyne_E->Metallacyclobutane Coordination to Alkene New_Alkylidene New Alkylidene Metallacyclobutane->New_Alkylidene Cycloreversion New_Alkylidene->Intramolecular_Coord Final_Metallacycle Final Ruthenacyclobutane Intramolecular_Coord->Final_Metallacycle [2+2] Cycloaddition Product Pyrrolidine Product Final_Metallacycle->Product Cycloreversion Regen_Catalyst Regenerated Catalyst [Ru]=CH₂ Final_Metallacycle->Regen_Catalyst Regen_Catalyst->Enyne_Y Regen_Catalyst->Enyne_E

Caption: Generalized catalytic cycle for pyrrolidine synthesis via RCEYM.

Experimental Workflow:

RCEYM_Workflow start Start prep Prepare Schlenk Flask (Flame-dry, Inert Atmosphere) start->prep end End dissolve Dissolve Enyne Substrate in Anhydrous Solvent prep->dissolve add_catalyst Add Grubbs Catalyst (under inert gas) dissolve->add_catalyst react Stir at Designated Temperature add_catalyst->react monitor Monitor Reaction (e.g., TLC) react->monitor monitor->react Reaction Incomplete workup Remove Solvent (in vacuo) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify purify->end

Caption: Experimental workflow for RCEYM to form pyrrolidines.

References

A Researcher's Guide to In Vitro Validation of Pyrrolidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assays essential for validating the efficacy of pyrrolidine derivatives as enzyme inhibitors. It offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations to clarify complex biological pathways and workflows.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent enzyme inhibitors targeting a wide array of diseases. Validating the inhibitory potential of novel pyrrolidine derivatives requires a robust suite of in vitro assays. This guide delves into the most common and effective assays, providing the necessary details to design, execute, and interpret these crucial experiments.

Key Performance Indicators: IC50 and Ki

Before delving into specific assays, it is crucial to understand the primary metrics used to quantify enzyme inhibition:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1] It is a functional measure of inhibitor potency and is dependent on experimental conditions.[2]

  • Ki (Inhibition constant): This value represents the dissociation constant of the enzyme-inhibitor complex. It is a measure of the binding affinity of the inhibitor for the enzyme and is an absolute value that is not dependent on substrate concentration.[2]

The IC50 value can be converted to the Ki value using the Cheng-Prusoff equation , which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.[2]

Comparative Analysis of In Vitro Assays

The selection of an appropriate in vitro assay is contingent on the target enzyme and the desired endpoint. The following tables summarize key assays used to validate pyrrolidine derivatives as inhibitors of prevalent enzyme classes, along with reported IC50 values for representative compounds.

Carbohydrate-Metabolizing Enzyme Inhibitors

Target Enzymes: α-Glucosidase and α-Amylase Therapeutic Area: Type 2 Diabetes

Pyrrolidine Derivative ClassTarget EnzymeAssay PrincipleIC50 (µM)Reference StandardReference IC50 (µM)
N-Boc-proline amidesα-GlucosidaseColorimetric (pNPG substrate)18.04 (for 4-methoxy analogue 3g)Acarbose-
N-Boc-proline amidesα-AmylaseColorimetric (Starch-iodine)26.24 (for 4-methoxy analogue 3g)Acarbose5.50
Pyrrolidine sulfonamidesDipeptidyl Peptidase-IV (DPP-IV)Fluorometric (Gly-Pro-AMC substrate)11.32 (for compound 23d)Vildagliptin-
Neurological Enzyme Inhibitors

Target Enzyme: Acetylcholinesterase (AChE) Therapeutic Area: Alzheimer's Disease

Pyrrolidine Derivative ClassAssay PrincipleIC50 (µM)Reference StandardReference IC50 (µM)
N-Benzoylthiourea-pyrrolidine carboxylic acidsColorimetric (Ellman's Reagent)0.029 (for compound 15g)Tacrine-
Pyrrolidin-2-one derivativesIn silico predictionPredicted in lower micromolar rangeDonepezil-
Anabasine and methyl pyrrolidine derivativesColorimetric (Ellman's Reagent)87 - 480--
Other Medically Relevant Enzyme Inhibitors

Target Enzymes: Matrix Metalloproteinases (MMPs), Cyclooxygenase-2 (COX-2) Therapeutic Areas: Cancer, Inflammation

| Pyrrolidine Derivative Class | Target Enzyme | Assay Principle | IC50 (µM) | Reference Standard | Reference IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | | Cinnamoyl pyrrolidine derivatives | MMP-2 | Fluorogenic substrate | Varies (data in pIC50) | - | - | | Benzofuroxane pyrrolidine hydroxamates | MMP-2 / MMP-9 | Fluorogenic substrate | 0.102 / 0.162 (for compound 32a) | LY52 | 0.266 / 0.360 | | 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 | Colorimetric | 2.35 - 3.34 (for compounds 4e, 9h, 9i) | Celecoxib | - |

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of successful drug discovery. The following are detailed protocols for key in vitro enzyme inhibition assays.

α-Glucosidase Inhibition Assay

This assay is a colorimetric method used to determine the inhibitory potential of a compound against α-glucosidase.[3]

Materials:

  • Phosphate Buffer (100 mM, pH 6.8)

  • α-Glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL in phosphate buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer)

  • Test compound (pyrrolidine derivative) solution (various concentrations in a suitable solvent like DMSO)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 50 µL of phosphate buffer.

    • Control: 40 µL of phosphate buffer and 10 µL of the solvent used for the test compound.

    • Test Sample: 40 µL of phosphate buffer and 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 10 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 40 µL of the pNPG solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[3]

  • Stopping the Reaction: Terminate the reaction by adding 100 µL of 1 M sodium carbonate solution to all wells.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[3][4]

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Amylase Inhibition Assay

This assay is a colorimetric method based on the starch-iodine reaction to measure α-amylase activity.[5]

Materials:

  • Phosphate Buffer (20 mM, pH 6.9, containing 6 mM NaCl)

  • α-Amylase solution (from porcine pancreas, 2 U/mL in phosphate buffer)

  • Starch solution (1% w/v in phosphate buffer)

  • Test compound (pyrrolidine derivative) solution (various concentrations in a suitable solvent)

  • Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate or test tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Pre-incubation: Mix 200 µL of the test compound solution with 200 µL of the α-amylase solution and pre-incubate at 25°C for 10 minutes.[5]

  • Substrate Addition: Add 200 µL of the starch solution to the mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 25°C for 10 minutes.[5]

  • Stopping the Reaction: Stop the reaction by adding 400 µL of DNSA reagent.[5]

  • Color Development: Boil the mixture for 5 minutes, then cool to room temperature.

  • Absorbance Measurement: Dilute the reaction mixture with 3.6 mL of distilled water and measure the absorbance at 540 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[6]

Materials:

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • AChE solution (from electric eel, 0.1 U/mL in Tris-HCl buffer)

  • Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution (10 mM in Tris-HCl buffer)

  • Test compound (pyrrolidine derivative) solution (various concentrations in a suitable solvent, final DMSO concentration ≤ 1%)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup (in triplicate):

    • Blank: 125 µL of Tris-HCl buffer, 50 µL of DTNB, and 25 µL of the solvent.

    • Control: 100 µL of Tris-HCl buffer, 50 µL of DTNB, 25 µL of the solvent, and 25 µL of AChE solution.

    • Test Sample: 100 µL of Tris-HCl buffer, 50 µL of DTNB, 25 µL of the test compound solution, and 25 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.[6]

  • Initiation of Reaction: Add 25 µL of the ATCI solution to all wells to start the reaction.[6]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.[6]

  • Calculation of Inhibition: Calculate the rate of reaction (change in absorbance per minute) for the control and sample wells. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

Visualizing Workflows and Pathways

Understanding the experimental workflow and the underlying biological pathways is crucial for effective research. The following diagrams, created using the DOT language, provide clear visual representations.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, & Inhibitor Solutions Plate_Setup Plate Setup: Blank, Control, Test Samples Reagents->Plate_Setup Pre-incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre-incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre-incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (if applicable) Incubation->Reaction_Termination Detection Signal Detection (e.g., Absorbance) Reaction_Termination->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination Kinetic_Studies Kinetic Studies (Determine Ki & Mechanism) IC50_Determination->Kinetic_Studies

Caption: General workflow for an in vitro enzyme inhibition assay.

Inhibition_Mechanism_Determination Start Initial IC50 Determined Vary_Substrate Perform Inhibition Assays at Varying Substrate and Inhibitor Concentrations Start->Vary_Substrate Plot_Data Generate Lineweaver-Burk or Dixon Plots Vary_Substrate->Plot_Data Analyze_Plots Analyze Plot Characteristics Plot_Data->Analyze_Plots Competitive Competitive Inhibition (Lines intersect on Y-axis in L-B plot) Analyze_Plots->Competitive Vmax unchanged, Km increases Non-competitive Non-competitive Inhibition (Lines intersect on X-axis in L-B plot) Analyze_Plots->Non-competitive Vmax decreases, Km unchanged Uncompetitive Uncompetitive Inhibition (Parallel lines in L-B plot) Analyze_Plots->Uncompetitive Vmax and Km decrease Mixed Mixed Inhibition (Lines intersect off-axes) Analyze_Plots->Mixed Vmax decreases, Km changes

Caption: Decision workflow for determining the mechanism of enzyme inhibition.

Determining the Mechanism of Inhibition

Understanding how a pyrrolidine derivative inhibits an enzyme is crucial for lead optimization. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined by performing kinetic studies where the inhibitor concentration is varied at several fixed substrate concentrations.[7] The data are then graphically analyzed using methods such as:

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[substrate]. The pattern of the lines in the presence of the inhibitor reveals the mechanism of inhibition.[8][9] For example, in competitive inhibition, the lines intersect on the y-axis.[8]

  • Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines can be used to determine the Ki.[3][10]

By employing the assays and analytical methods detailed in this guide, researchers can effectively validate and characterize the inhibitory potential of novel pyrrolidine derivatives, paving the way for the development of new and improved therapeutics.

References

Predicting Phenylsulfonyl Ligand Binding: A Comparative Guide to Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies for predicting the binding of phenylsulfonyl ligands to various protein targets. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in understanding the methodologies and findings.

Molecular docking is a crucial computational technique in drug discovery for predicting how a ligand may bind to a protein target.[1][2][3] This guide focuses on phenylsulfonyl ligands, a common scaffold in medicinal chemistry, and compares different computational approaches to predict their binding affinity and pose.

Comparative Analysis of Docking Studies

To illustrate the application and outcomes of molecular docking for phenylsulfonyl ligands, this guide synthesizes data from several studies targeting different proteins. The following table summarizes the quantitative results from these studies, offering a direct comparison of docking scores and predicted binding affinities.

Study FocusProtein TargetPhenylsulfonyl Ligand ExampleDocking SoftwareScoring FunctionDocking Score (kcal/mol)Predicted Binding Affinity (ΔGbind, kcal/mol)
Multi-target anti-cancer inhibitorsMultiple kinases (e.g., VEGFR2, CDK4)Phenylsulfonyl furoxan derivative (AC30)Not SpecifiedNot Specified-212.074Not Reported
5-HT6 receptor antagonists5-HT6 receptorArylsulfonyl derivative (compound 198)SYBYL (Surflex Dock)Not SpecifiedNot ReportedNot Reported
Multi-target anti-cancer inhibitorsXDH, Cathepsin D, etc.Phenylsulfonyl phenstatin derivative (C3)Not SpecifiedNot Specified-7.30Not Reported

Table 1: Comparison of Quantitative Data from Molecular Docking Studies of Phenylsulfonyl Ligands. This table highlights the docking scores and binding affinities of exemplary phenylsulfonyl ligands against their respective protein targets as reported in different studies.[4][5]

Detailed Experimental and Computational Protocols

The accuracy and reliability of molecular docking predictions are highly dependent on the chosen protocol. Below are the detailed methodologies employed in the highlighted studies.

Study 1: In-silico Design of Phenylsulfonyl Furoxan and Phenstatin Derivatives as Multi-target Anti-cancer Inhibitors[4]
  • Ligand and Protein Preparation: The three-dimensional structures of the phenylsulfonyl derivatives were generated and optimized. The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

  • Molecular Docking: The study utilized molecular docking to predict the binding modes and affinities of the designed compounds. While the specific software is not mentioned, the results indicate strong binding interactions for certain derivatives, such as compound C3 with a docking score of -7.30 kcal/mol.[4]

  • Validation: The stability of the ligand-protein complexes was further confirmed by molecular dynamics (MD) simulations, which showed that the root-mean-square deviation (RMSD) of the complex remained below 2 Å, indicating stability.[4] Binding free energy calculations were also performed to validate the docking results.[4]

Study 2: Investigation of the Structure Requirement for 5-HT6 Binding Affinity of Arylsulfonyl Derivatives[5]
  • Homology Modeling: As the crystal structure of the 5-HT6 receptor was not available, a homology model was constructed.

  • Molecular Docking: Docking studies were performed using Surflex Dock implemented in SYBYL. All 223 ligands in the dataset were docked into the binding site of the 5-HT6 protein model.[5]

  • 3D-QSAR and Molecular Dynamics: The study combined molecular docking with three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular dynamics (MD) simulations to build a comprehensive model for predicting the binding affinity of the arylsulfonyl derivatives.[5] The MD simulations were performed using the GROMACS software package with the GROMOS96 force field.[5]

Visualizing the Molecular Docking Workflow

To provide a clear understanding of the typical process involved in molecular docking studies, the following diagram illustrates a generalized workflow.

MolecularDockingWorkflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_validation Validation Stage cluster_output Output ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Software: AutoDock, Glide, etc.) ligand_prep->docking protein_prep Protein Preparation (PDB Structure, Add Hydrogens, Remove Water) protein_prep->docking scoring Scoring & Ranking (Binding Energy Estimation) docking->scoring pose_analysis Pose Analysis (Interaction Analysis) scoring->pose_analysis md_simulation Molecular Dynamics Simulation (Stability Assessment) pose_analysis->md_simulation Optional Validation results Predicted Binding Affinity & Pose pose_analysis->results binding_free_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_simulation->binding_free_energy binding_free_energy->results Refined Prediction

A generalized workflow for molecular docking studies.

This guide provides a snapshot of how molecular docking is applied to predict the binding of phenylsulfonyl ligands. For more in-depth information, researchers are encouraged to consult the original research articles.

References

A Comparative Guide to the Spectroscopic Analysis of Pyrrolidine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic techniques for the differentiation and characterization of pyrrolidine diastereomers. Pyrrolidine rings are privileged structural motifs found in a vast array of pharmaceuticals and natural products, making the precise determination of their stereochemistry a critical aspect of synthetic and medicinal chemistry.[1] The spatial arrangement of substituents on the pyrrolidine ring can significantly impact biological activity, and therefore, robust analytical methods for stereochemical assignment are essential.

This document outlines the principles and experimental data associated with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy in the context of analyzing pyrrolidine diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Diastereomer Differentiation

NMR spectroscopy is the most powerful and widely used tool for distinguishing between diastereomers.[2] Diastereomers have distinct chemical environments, leading to non-identical NMR spectra with observable differences in chemical shifts (δ) and coupling constants (J).[3][4]

Data Presentation: Comparative ¹H and ¹³C NMR Data

The following tables summarize typical differences observed in the NMR spectra of cis and trans disubstituted pyrrolidine diastereomers. These values are representative and can vary based on the specific substituents and solvent used.

Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Comparison

Proton Typical δ (ppm) - trans Isomer Typical δ (ppm) - cis Isomer Key Coupling Constants (J) Interpretation
H-2 ~ 3.0 - 3.5 ~ 3.2 - 3.7 J2,3-trans ≈ 2-5 Hz The chemical shifts of protons on stereogenic centers (and adjacent to them) are highly sensitive to the relative stereochemistry.
H-5 ~ 2.8 - 3.3 ~ 3.0 - 3.5 J2,3-cis ≈ 6-9 Hz Differences in dihedral angles between adjacent protons in cis and trans isomers lead to distinct coupling constants, as predicted by the Karplus equation.

| Substituent Protons | Varies | Varies | - | Anisotropic effects from nearby functional groups can cause significant upfield or downfield shifts depending on their spatial orientation. |

Table 2: Representative ¹³C NMR Chemical Shift Comparison

Carbon Typical δ (ppm) - trans Isomer Typical δ (ppm) - cis Isomer Interpretation
C-2 ~ 60 - 65 ~ 58 - 63 Steric compression (gauche interactions) in the cis isomer can cause the signals of the involved carbons to shift upfield (shielding effect) compared to the less-hindered trans isomer.
C-3 ~ 35 - 40 ~ 33 - 38 This "steric compression shift" is a reliable indicator for stereochemical assignment in cyclic systems.
C-4 ~ 24 - 28 ~ 22 - 26

| C-5 | ~ 45 - 50 | ~ 43 - 48 | |

Note: Data synthesized from principles described in studies of substituted pyrrolidines and related diastereomeric systems.[5][6][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyrrolidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition :

    • ¹H NMR : Record spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering the expected chemical shift range (e.g., 0-12 ppm) and a relaxation delay of 1-5 seconds.[8]

    • ¹³C NMR : Acquire proton-decoupled spectra to obtain singlets for each unique carbon.

    • 2D NMR : Perform experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[5] NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, providing definitive proof of relative stereochemistry.

  • Data Analysis : Integrate proton signals to determine relative ratios of diastereomers in a mixture. Analyze coupling constants and chemical shifts, comparing them to literature values or computational models to assign the stereochemistry.[2][4]

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide supporting evidence for diastereomer identification. Differences in the vibrational modes of the molecule, particularly in the fingerprint region, can be observed.

Data Presentation: Comparative IR Absorption Frequencies

Table 3: Representative IR Frequency Comparison

Vibrational Mode Typical Wavenumber (cm⁻¹) - trans Isomer Typical Wavenumber (cm⁻¹) - cis Isomer Interpretation
N-H Stretch ~ 3300 - 3400 ~ 3300 - 3400 The N-H stretching frequency can be influenced by intramolecular hydrogen bonding, which may differ between diastereomers.[9]
C-H Stretch (Alkane) ~ 2850 - 2960 ~ 2850 - 2960 Generally similar, but minor shifts can occur.[10]

| Fingerprint Region | ~ 600 - 1400 | ~ 600 - 1400 | This region contains complex vibrations (C-C, C-N stretching, bending modes) that are highly sensitive to the overall molecular geometry. Distinct patterns can serve as a "fingerprint" for each diastereomer.[11] |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a potassium bromide (KBr) pellet by finely grinding the sample with spectroscopic grade KBr and pressing it into a transparent disk.[8]

    • Liquid Samples : A thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.[8] A background spectrum should be recorded and automatically subtracted from the sample spectrum.[8]

  • Data Analysis : Compare the spectra of the two diastereomers, paying close attention to shifts and the presence/absence of bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is primarily used for determining molecular weight and elemental composition. While diastereomers have identical masses, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ, although these differences are often subtle.

Data Interpretation
  • Molecular Ion Peak (M⁺) : Will be identical for both diastereomers.

  • Fragmentation Pattern : The relative abundances of fragment ions may differ. Steric hindrance in one diastereomer might favor or inhibit certain fragmentation pathways compared to the other. For example, a bulky substituent in a cis configuration might promote a specific rearrangement or cleavage. However, for many pyrrolidine diastereomers, the EI-MS spectra can be virtually identical.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).[8]

  • Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Electrospray Ionization - ESI).[8]

  • Data Acquisition : Introduce the sample into the mass spectrometer and record the mass spectrum across the appropriate mass range.[8]

  • Data Analysis : Compare the fragmentation patterns and relative ion intensities of the two diastereomers. This method is most effective when a clear, reproducible difference in fragmentation is identified.

Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light.[12] Since diastereomers are chiral and not mirror images of each other, they will exhibit distinct CD spectra. This technique is particularly useful for confirming the absolute configuration when a reference spectrum is available.

Data Interpretation
  • CD Spectra : Each diastereomer will produce a unique CD spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths. The spectra are not mirror images, unlike those of enantiomers.

  • Quantitative Analysis : CD spectroscopy can be used in combination with machine learning techniques to determine the diastereomeric excess (de) in a mixture of stereoisomers.[13]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation : Dissolve the sample in a suitable transparent solvent (e.g., methanol, hexane) at a precisely known concentration.

  • Instrumentation : Use a CD spectropolarimeter.

  • Data Acquisition : Scan the sample across the appropriate UV-Vis wavelength range. A baseline spectrum of the solvent in the same cuvette should be recorded and subtracted.

  • Data Analysis : Compare the sign and magnitude of the Cotton effects in the CD spectra of the diastereomers.

Workflow for Spectroscopic Analysis of Diastereomers

The following diagram illustrates a typical workflow for the isolation and comparative analysis of pyrrolidine diastereomers.

G Workflow for Pyrrolidine Diastereomer Analysis cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Assignment synthesis Chemical Synthesis (Yields Diastereomeric Mixture) separation Chromatographic Separation (e.g., Flash, HPLC) synthesis->separation iso_A Isolated Diastereomer A separation->iso_A iso_B Isolated Diastereomer B separation->iso_B nmr NMR Spectroscopy (¹H, ¹³C, 2D) iso_A->nmr ir IR Spectroscopy iso_A->ir ms Mass Spectrometry iso_A->ms cd Chiroptical Spectroscopy iso_A->cd iso_B->nmr iso_B->ir iso_B->ms iso_B->cd data_comp Comparative Data Analysis (δ, J, ν, m/z, Δε) nmr->data_comp ir->data_comp ms->data_comp cd->data_comp structure Stereochemical Assignment (cis vs. trans) data_comp->structure

Caption: A logical workflow for the synthesis, isolation, and comparative spectroscopic analysis of pyrrolidine diastereomers.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1-(Phenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for 1-(Phenylsulfonyl)pyrrolidine, emphasizing safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data for the compound, it is harmful if swallowed and may cause an allergic skin reaction. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To shield the body from accidental splashes.

  • Eye and face protection: Safety glasses with side shields or goggles are mandatory. A face shield may be required for larger quantities or when there is a significant risk of splashing.[1]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed by an approved waste disposal plant and in accordance with all local, regional, and national regulations.[1][2][3][4][5][6] Do not dispose of this chemical into household garbage or allow it to enter the sewage system.[4]

  • Waste Identification and Segregation:

    • Label a dedicated, closable, and properly sealed waste container for this compound waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Container Management:

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2][3]

    • Handle uncleaned, empty containers as you would the product itself.[2]

  • Spill and Leak Management:

    • In the event of a spill, prevent the material from entering drains or waterways.[2]

    • For solid spills, carefully sweep up the material and place it into the designated waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[1]

    • Transfer the absorbed material into a suitable container for disposal.

    • Wash the spill area thoroughly with soap and water.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • Ensure all paperwork and manifests are completed accurately as required by your institution and local regulations.

Quantitative Data Summary

PropertyValue
CAS Number 5033-22-7[7]
Molecular Formula C10H13NO2S[7]
Molecular Weight 211.28 g/mol [7]
Physical Form Solid
Purity 97%
Storage Temperature 2-8°C

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Prepare Labeled Waste Container ppe->waste_container collect_waste Collect Waste (Unused reagent, contaminated materials) waste_container->collect_waste spill Accidental Spill? collect_waste->spill contain_spill Contain and Clean Spill (Use inert absorbent) spill->contain_spill Yes store_waste Store Waste Container Securely spill->store_waste No contain_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs licensed_disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(Phenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of 1-(Phenylsulfonyl)pyrrolidine (CAS No. 5033-22-7). The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, data from structurally related compounds and the pyrrolidine functional group suggest that it should be handled with care, assuming it may also be a skin and eye irritant. The following PPE is mandatory when handling this substance.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact, absorption, and potential allergic reactions.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any potential dust or vapors.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • Handling: Avoid direct contact with the skin and eyes.[3] Do not inhale dust or vapors.[2] Use non-sparking tools if the compound is a flammable solid. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] Keep away from strong oxidizing agents and incompatible materials.

The following diagram outlines the standard workflow for handling this compound.

Handling Workflow for this compound prep Preparation: - Don appropriate PPE - Ensure fume hood is operational weigh Weighing: - Use a balance inside the fume hood - Handle with care to avoid dust prep->weigh reaction Reaction/Use: - Add to reaction vessel under inert atmosphere if necessary - Monitor reaction conditions weigh->reaction cleanup Cleanup: - Quench reaction if necessary - Clean glassware with appropriate solvent reaction->cleanup storage Storage: - Store in a labeled, sealed container - Place in a designated, ventilated storage area reaction->storage If not all material is used disposal Waste Disposal: - Segregate waste - Dispose of according to institutional guidelines cleanup->disposal

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.